molecular formula C8H8BrFO B1319547 2-(Bromomethyl)-4-fluoro-1-methoxybenzene CAS No. 700381-18-6

2-(Bromomethyl)-4-fluoro-1-methoxybenzene

Cat. No.: B1319547
CAS No.: 700381-18-6
M. Wt: 219.05 g/mol
InChI Key: LXUGHXUXEMUEKR-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-4-fluoro-1-methoxybenzene (CAS 700381-18-6) is a versatile benzyl halide intermediate with significant utility in medicinal chemistry and drug discovery. Its molecular formula is C8H8BrFO, and it has a molecular weight of 219.05 g/mol . This compound is characterized by a benzene ring functionalized with a reactive bromomethyl group, a fluoro substituent, and a methoxy group, which together create a valuable reactivity profile for further synthetic elaboration . The benzylic bromide serves as an excellent electrophile, enabling nucleophilic substitution reactions to introduce new carbon-carbon or carbon-heteroatom bonds. The presence of the fluorine atom and methoxy group on the aromatic ring influences the electron density of the system, fine-tuning its reactivity and interaction with biological targets . A prominent application of this compound is as a key building block in the synthesis of novel NLRP3 inflammasome inhibitors . The NLRP3 inflammasome is a critical component of the innate immune system and an emerging drug target for a range of inflammatory and neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis . Researchers have utilized this benzyl bromide intermediate to construct potent, selective, and brain-penetrant small molecule inhibitors that directly bind to the NLRP3 protein . These inhibitors show promise as therapeutic agents and as tools for positron emission tomography (PET) imaging to study neuroinflammation . As a reagent, it should be stored under an inert atmosphere at 2-8°C . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(bromomethyl)-4-fluoro-1-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrFO/c1-11-8-3-2-7(10)4-6(8)5-9/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXUGHXUXEMUEKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60602584
Record name 2-(Bromomethyl)-4-fluoro-1-methoxybenzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

700381-18-6
Record name 2-(Bromomethyl)-4-fluoro-1-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60602584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Fluoro-2-methoxybenzyl bromide
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-(Bromomethyl)-4-fluoro-1-methoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(Bromomethyl)-4-fluoro-1-methoxybenzene, a key intermediate in the development of various pharmaceutical and agrochemical compounds. This document details the synthetic route, experimental protocols, and analytical characterization of this versatile molecule.

Introduction

This compound, with the chemical formula C₈H₈BrFO and a molecular weight of 219.05 g/mol , is a substituted aromatic compound of significant interest in medicinal chemistry and materials science.[1] Its structural features, including a reactive bromomethyl group, a fluorine atom, and a methoxy group, make it a valuable building block for the synthesis of more complex molecules. The strategic placement of these functional groups allows for a wide range of chemical transformations, enabling the introduction of the 2-fluoro-4-methoxyphenylmethyl moiety into diverse molecular scaffolds.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 91319-42-5
Molecular Formula C₈H₈BrFO
Molecular Weight 219.05 g/mol
Appearance White crystalline solid (predicted)
Boiling Point ~252 °C (predicted for isomer)[2]
Melting Point 44-46 °C (for isomer 4-(bromomethyl)-2-fluoro-1-methoxybenzene)[3]
Density ~1.488 g/cm³ (predicted for isomer)[2]

Synthesis

The most common and efficient method for the synthesis of this compound is the radical-initiated benzylic bromination of its precursor, 1-fluoro-4-methoxy-2-methylbenzene (also known as 2-fluoro-5-methoxytoluene). This reaction selectively targets the methyl group attached to the benzene ring, replacing a hydrogen atom with a bromine atom.

Synthetic Pathway

The reaction proceeds via a free radical chain mechanism, typically initiated by a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, in the presence of N-bromosuccinimide (NBS) as the bromine source. The reaction is usually carried out in a non-polar solvent, such as carbon tetrachloride (CCl₄) or cyclohexane, under reflux conditions with photochemical or thermal initiation.

Synthesis of this compound cluster_reagents Reagents and Conditions start 1-Fluoro-4-methoxy-2-methylbenzene product This compound start->product Benzylic Bromination reagents N-Bromosuccinimide (NBS) Azobisisobutyronitrile (AIBN) Solvent (e.g., CCl4) Heat/Light

A diagram illustrating the synthetic workflow for this compound.
Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound.

Materials:

  • 1-Fluoro-4-methoxy-2-methylbenzene

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • UV lamp or heat source

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-fluoro-4-methoxy-2-methylbenzene (1.0 eq.) in carbon tetrachloride.

  • Add N-bromosuccinimide (1.1 eq.) and a catalytic amount of azobisisobutyronitrile (AIBN, ~0.02 eq.) to the solution.

  • Heat the reaction mixture to reflux (approximately 77°C for CCl₄) and irradiate with a UV lamp (or heat to initiate the radical reaction).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.

  • Wash the filtrate with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by washing with water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be further purified by recrystallization or column chromatography on silica gel to yield pure this compound.

Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methoxy group protons, and the benzylic methylene protons. The aromatic protons will appear as multiplets in the range of δ 6.8-7.5 ppm, with their coupling patterns influenced by the fluorine atom. The methoxy group protons will be a sharp singlet at around δ 3.8 ppm. The key signal for the product is the singlet for the bromomethyl protons (-CH₂Br), which is expected to appear downfield, typically in the range of δ 4.4-4.6 ppm.

¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule. The carbon of the bromomethyl group is expected to be in the range of δ 30-35 ppm. The methoxy carbon will appear around δ 55-60 ppm. The aromatic carbons will resonate in the region of δ 110-160 ppm, with the carbon attached to the fluorine atom showing a large coupling constant (¹JC-F).

Table 2: Predicted NMR Data for this compound

NucleusPredicted Chemical Shift (δ, ppm)
¹H NMR
-CH₂Br4.4 - 4.6 (s)
-OCH₃~3.8 (s)
Aromatic-H6.8 - 7.5 (m)
¹³C NMR
-CH₂Br30 - 35
-OCH₃55 - 60
Aromatic-C110 - 160
Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:

  • C-H stretching (aromatic): ~3000-3100 cm⁻¹

  • C-H stretching (aliphatic): ~2850-3000 cm⁻¹

  • C=C stretching (aromatic): ~1500-1600 cm⁻¹

  • C-O stretching (aryl ether): ~1250 cm⁻¹ (asymmetric) and ~1030 cm⁻¹ (symmetric)

  • C-F stretching: ~1100-1200 cm⁻¹

  • C-Br stretching: ~600-700 cm⁻¹

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. Under electron ionization (EI), the mass spectrum is expected to show the molecular ion peak [M]⁺ and a characteristic [M+2]⁺ peak of similar intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). The fragmentation pattern would likely involve the loss of the bromine atom to form a stable benzylic carbocation, which would be the base peak.

Table 3: Expected Mass Spectrometry Data for this compound

m/zInterpretation
218/220Molecular ion peak ([M]⁺, [M+2]⁺)
139[M-Br]⁺ (Base Peak)
124[M-Br-CH₃]⁺
111[M-Br-CO]⁺

Safety and Handling

This compound is expected to be a hazardous substance. Similar benzylic bromides are lachrymators and skin irritants. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This technical guide has outlined the synthesis and characterization of this compound. The benzylic bromination of 1-fluoro-4-methoxy-2-methylbenzene provides a direct and efficient route to this valuable synthetic intermediate. The provided characterization data, although predictive, offers a solid framework for the identification and quality control of the synthesized compound. This information is intended to support researchers and scientists in their efforts to utilize this versatile building block in the development of new and innovative chemical entities.

References

An In-depth Technical Guide to 2-(Bromomethyl)-4-fluoro-1-methoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Bromomethyl)-4-fluoro-1-methoxybenzene, also known as 2-fluoro-4-methoxybenzyl bromide, is a fluorinated aromatic organic compound. Its structure, featuring a reactive bromomethyl group, a fluorine atom, and a methoxy group on a benzene ring, makes it a valuable and versatile building block in organic synthesis. This guide provides a comprehensive overview of its physicochemical properties, synthesis, reactivity, and safety information, tailored for professionals in research and drug development. The strategic incorporation of fluorine and a reactive handle in its structure allows for the introduction of the 2-fluoro-4-methoxyphenyl moiety into more complex molecules, a common tactic in medicinal chemistry to enhance metabolic stability and binding affinity.

Physicochemical Properties

The quantitative physicochemical properties of this compound are summarized in the table below. It is important to note that while some experimental data is available for related isomers, several properties for the title compound are predicted values.

PropertyValueSource
Molecular Formula C₈H₈BrFON/A
Molecular Weight 219.05 g/mol N/A
CAS Number 54788-19-1N/A
Appearance Pale-yellow to Yellow-brown Solid[1]
Boiling Point 228.6 ± 25.0 °C (Predicted)[2]
Density 1.488 ± 0.06 g/cm³ (Predicted)[2]
Flash Point 110.774 °C[3]
Refractive Index 1.532[3]
Melting Point Not available
Solubility Not available
Vapor Pressure 0.11 mmHg at 25°C[3]

Synthesis and Experimental Protocols

The most common method for the synthesis of this compound is the free-radical bromination of its precursor, 2-fluoro-4-methoxytoluene. This reaction typically employs N-Bromosuccinimide (NBS) as the brominating agent and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, in a non-polar solvent.

Experimental Protocol: Radical Bromination of 2-fluoro-4-methoxytoluene

Materials:

  • 2-fluoro-4-methoxytoluene

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

  • Saturated sodium bicarbonate solution

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2-fluoro-4-methoxytoluene (1.0 equivalent) in the chosen non-polar solvent.

  • Add N-Bromosuccinimide (1.05 equivalents) to the solution.

  • Add a catalytic amount of AIBN (approximately 0.02 equivalents).

  • Heat the reaction mixture to reflux under an inert atmosphere (e.g., nitrogen).

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 1-4 hours.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the succinimide byproduct and wash the solid with a small amount of the solvent.

  • Combine the filtrates and transfer them to a separatory funnel.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude product can be further purified by distillation or column chromatography.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup cluster_product Product 2_fluoro_4_methoxytoluene 2-fluoro-4-methoxytoluene Reaction_Vessel Reaction in Non-polar Solvent (e.g., CCl4) at Reflux 2_fluoro_4_methoxytoluene->Reaction_Vessel NBS N-Bromosuccinimide (NBS) NBS->Reaction_Vessel AIBN AIBN (Initiator) AIBN->Reaction_Vessel Filtration Filtration to remove succinimide Reaction_Vessel->Filtration Washing Washing with NaHCO3, H2O, Brine Filtration->Washing Drying Drying over MgSO4 Washing->Drying Concentration Concentration Drying->Concentration Final_Product 2-(Bromomethyl)-4-fluoro- 1-methoxybenzene Concentration->Final_Product

Synthesis workflow for this compound.

Reactivity and Applications

The primary site of reactivity in this compound is the benzylic bromide. The bromomethyl group is an excellent electrophile, making the compound a potent alkylating agent for a wide range of nucleophiles. This reactivity is central to its utility in organic synthesis, particularly in the construction of larger molecules with a 2-fluoro-4-methoxyphenyl moiety.

Common nucleophiles that react with this compound include:

  • Amines (Primary and Secondary): To form substituted benzylamines.

  • Alcohols and Phenols: To form benzyl ethers.

  • Thiols: To form benzyl thioethers.

  • Carboxylates: To form benzyl esters.

  • Cyanide: To form the corresponding benzyl cyanide, which can be further elaborated.

  • Enolates and other carbon nucleophiles: For the formation of new carbon-carbon bonds.

The fluorine and methoxy substituents on the aromatic ring also influence the reactivity of the benzene ring itself towards electrophilic aromatic substitution, although the primary utility of this compound lies in the reactivity of the bromomethyl group.

In the context of drug development, the introduction of the 2-fluoro-4-methoxyphenyl group can be advantageous. The carbon-fluorine bond is strong and can block metabolic oxidation at that position, potentially increasing the metabolic stability and half-life of a drug candidate.

G cluster_nucleophiles Nucleophiles cluster_products Products Main_Compound This compound (Electrophile) Product_Amine Substituted Benzylamines Main_Compound->Product_Amine Nucleophilic Substitution Product_Ether Benzyl Ethers Main_Compound->Product_Ether Nucleophilic Substitution Product_Thioether Benzyl Thioethers Main_Compound->Product_Thioether Nucleophilic Substitution Product_Ester Benzyl Esters Main_Compound->Product_Ester Nucleophilic Substitution Product_CC C-C Bond Formation Main_Compound->Product_CC Nucleophilic Substitution Amines Amines (R₂NH) Amines->Product_Amine Alcohols Alcohols/Phenols (ROH) Alcohols->Product_Ether Thiols Thiols (RSH) Thiols->Product_Thioether Carboxylates Carboxylates (RCOO⁻) Carboxylates->Product_Ester Carbon_Nucleophiles Carbon Nucleophiles (e.g., Enolates) Carbon_Nucleophiles->Product_CC

Reactivity of this compound with various nucleophiles.

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated area, preferably a fume hood.

Hazard Identification:

  • Pictograms:

    • Corrosion

  • Signal Word: Danger

  • Hazard Statements:

    • H302: Harmful if swallowed.[1]

    • H314: Causes severe skin burns and eye damage.[1]

  • Precautionary Statements:

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

    • P310: Immediately call a POISON CENTER or doctor/physician.[1]

Handling and Storage:

  • Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust, fumes, gas, mist, or vapors. Use only in a well-ventilated area.

  • Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed. It is recommended to store under an inert atmosphere.

  • Incompatible Materials: Strong oxidizing agents and strong bases.

Analytical Data

Conclusion

This compound is a valuable synthetic intermediate with significant potential in medicinal chemistry and materials science. Its utility stems from the presence of a reactive bromomethyl group that allows for its incorporation into a variety of molecular scaffolds, and the presence of a fluorine atom which can impart desirable pharmacokinetic properties. While handling this compound requires strict adherence to safety protocols due to its corrosive nature, its synthetic versatility makes it an important tool for researchers and drug development professionals. Further characterization of its physicochemical and spectroscopic properties would be beneficial to the scientific community.

References

2-(Bromomethyl)-4-fluoro-1-methoxybenzene CAS number and synonyms

Author: BenchChem Technical Support Team. Date: December 2025

It appears there are several chemical isomers related to your request, each with a unique CAS number and structure. To provide you with an accurate and in-depth technical guide, please clarify which of the following compounds you are interested in. The subtle differences in their names correspond to different arrangements of the atoms on the benzene ring, which significantly impacts their chemical properties and applications.

Potential Isomers Based on Your Query:

  • 1-(Bromomethyl)-4-fluoro-2-methoxybenzene

    • CAS Number: 886498-51-7[1]

    • Synonyms: Not prominently listed in the initial search.

    • Molecular Formula: C8H8BrFO[1]

    • Molecular Weight: 219.05[1]

  • 2-(Bromomethyl)-1-fluoro-4-methoxybenzene

    • CAS Number: Not explicitly found in the initial search results.

    • Synonyms: 2-(bromomethyl)-1-fluoro-4-methoxybenzene[2]

    • Molecular Formula: C8H8BrFO[2]

    • Molecular Weight: 219.0509232[2]

  • 4-(Bromomethyl)-1-fluoro-2-methoxybenzene

    • CAS Number: 141080-73-1[3]

    • Synonyms: 4-FLUORO-3-METHOXYBENZYL BROMIDE, 3-Methoxy-4-fluorobenzyl bromide, 5-(Bromomethyl)-2-fluoroanisole[3]

    • Molecular Formula: C8H8BrFO[3]

    • Molecular Weight: 219.05[3]

  • 4-(Bromomethyl)-2-fluoro-1-methoxybenzene

    • CAS Number: 331-61-3

    • Synonyms: 4-Brommethyl-2-fluor-anisol, 3-Fluoro-4-methoxybenzyl bromide

    • Molecular Formula: C8H8BrFO

    • Molecular Weight: 219.05

Other Related Compounds Found:

It is also important to distinguish the "bromomethyl" group (-CH2Br) from a "bromo" group (-Br) directly attached to the benzene ring, as these are different compounds:

  • 2-Bromo-4-fluoro-1-methoxybenzene

    • CAS Number: 452-08-4[4][5][6]

    • Synonyms: 2-Bromo-4-fluoroanisole[5][6]

    • Molecular Formula: C7H6BrFO[4][5]

    • Molecular Weight: 205.026[4]

  • 4-Bromo-2-fluoro-1-methoxybenzene

    • CAS Number: 2357-52-0

    • Synonyms: 4-Bromo-2-fluoroanisole

    • Molecular Formula: C7H6BrFO

    • Molecular Weight: Not specified in the immediate snippet.

  • 4-Bromo-1-fluoro-2-methoxybenzene

    • CAS Number: 103291-07-2[7]

    • Synonyms: Not prominently listed in the initial search.

    • Molecular Formula: C7H6BrFO[7]

    • Molecular Weight: Not specified in the immediate snippet.

Once you identify the correct isomer and its CAS number, I can proceed with creating the in-depth technical guide you requested, complete with data tables, experimental protocols, and visualizations.

References

An In-depth Technical Guide to the Reactivity of 2-(Bromomethyl)-4-fluoro-1-methoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the benzylic bromide, 2-(bromomethyl)-4-fluoro-1-methoxybenzene. This compound is a valuable synthetic intermediate in medicinal chemistry and drug development, primarily due to its susceptibility to nucleophilic substitution reactions. This document details the electronic and steric factors governing its reactivity, provides illustrative experimental protocols, and summarizes key reactivity data. The strategic placement of the methoxy and fluoro substituents on the benzene ring significantly influences the electrophilicity of the benzylic carbon, making it a versatile reagent for the introduction of the 2-fluoro-4-methoxybenzyl moiety into a wide range of molecular scaffolds.

Introduction

This compound is a substituted toluene derivative featuring a highly reactive benzylic bromide. The presence of this functional group allows for facile nucleophilic substitution, making it a key building block in the synthesis of more complex molecules, particularly in the realm of pharmaceuticals. The electronic properties of the aromatic ring, modulated by an ortho-methoxy group and a para-fluoro group, play a critical role in determining the reactivity of the benzylic C-Br bond. Understanding these influences is paramount for predicting reaction outcomes and optimizing synthetic strategies.

The methoxy group at the ortho position is a powerful electron-donating group through resonance, which can stabilize a developing positive charge on the benzylic carbon in SN1-type reactions. Conversely, the fluorine atom at the para position is an electron-withdrawing group through induction, yet a weak electron-donating group through resonance. This complex interplay of electronic effects dictates the preferred reaction mechanism and the overall rate of nucleophilic substitution.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValue
CAS Number 91319-42-5[1]
Molecular Formula C₈H₈BrFO[1]
Molecular Weight 219.05 g/mol [1]
SMILES COC1=CC(=C(C=C1)F)CBr[1]

Synthesis

The primary route for the synthesis of this compound is through the free-radical bromination of its toluene precursor, 1-fluoro-4-methoxy-2-methylbenzene. This reaction is typically initiated by light or a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, with N-bromosuccinimide (NBS) serving as the bromine source.

Synthetic Workflow

G 1-Fluoro-4-methoxy-2-methylbenzene 1-Fluoro-4-methoxy-2-methylbenzene This compound This compound 1-Fluoro-4-methoxy-2-methylbenzene->this compound Free-Radical Bromination NBS, Radical Initiator (AIBN) NBS, Radical Initiator (AIBN) NBS, Radical Initiator (AIBN)->1-Fluoro-4-methoxy-2-methylbenzene

Caption: Synthetic pathway to this compound.

Experimental Protocol: Free-Radical Bromination

The following is a representative experimental protocol for the synthesis of this compound.

Materials:

  • 1-Fluoro-4-methoxy-2-methylbenzene

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-fluoro-4-methoxy-2-methylbenzene (1.0 eq.) in CCl₄.

  • Add N-bromosuccinimide (1.05 eq.) and a catalytic amount of AIBN (0.02 eq.) to the solution.

  • Heat the reaction mixture to reflux under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the succinimide byproduct and wash the solid with a small portion of CCl₄.

  • Combine the organic filtrates and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the product by column chromatography on silica gel or by distillation under reduced pressure.

Reactivity and Reaction Mechanisms

The reactivity of this compound is dominated by nucleophilic substitution at the benzylic carbon. The reaction can proceed through either an SN1 or SN2 mechanism, or a combination of both, depending on the nature of the nucleophile, the solvent, and the reaction conditions.

Electronic Effects of Substituents
  • ortho-Methoxy Group: The methoxy group is a strong electron-donating group through resonance (+R effect) and a weak electron-withdrawing group through induction (-I effect). Its position ortho to the bromomethyl group allows it to effectively stabilize a developing positive charge on the benzylic carbon through resonance. This stabilization of the benzylic carbocation intermediate favors an SN1 pathway .

  • para-Fluoro Group: The fluorine atom is a strongly electron-withdrawing group through induction (-I effect) and a weak electron-donating group through resonance (+R effect). Its net effect is electron-withdrawing, which destabilizes a benzylic carbocation and would therefore disfavor an SN1 pathway. However, its para position allows for some resonance stabilization.

The combined electronic effects of these two substituents create a nuanced reactivity profile. The strong resonance donation from the ortho-methoxy group likely dominates, predisposing the molecule towards reactions with significant SN1 character, especially with weaker nucleophiles and in polar protic solvents.

Nucleophilic Substitution Reactions

This compound readily reacts with a variety of nucleophiles to form new carbon-heteroatom or carbon-carbon bonds.

G This compound This compound Substituted Product Substituted Product This compound->Substituted Product Nucleophilic Substitution Nucleophile (Nu-) Nucleophile (Nu-) Nucleophile (Nu-)->this compound Br- Br- Substituted Product->Br- +

Caption: General scheme for nucleophilic substitution reactions.

Table 2: Examples of Nucleophilic Substitution Reactions

NucleophileReagent ExampleProduct Type
AzideSodium Azide (NaN₃)Benzyl Azide
CyanideSodium Cyanide (NaCN)Benzyl Cyanide
HydroxideSodium Hydroxide (NaOH)Benzyl Alcohol
AlkoxideSodium Ethoxide (NaOEt)Benzyl Ether
ThiolateSodium Thiophenoxide (NaSPh)Benzyl Thioether
AmineAmmonia (NH₃)Benzylamine
CarbanionDiethyl malonateAlkylated Malonic Ester
Experimental Protocol: Synthesis of 2-(Azidomethyl)-4-fluoro-1-methoxybenzene

The following protocol describes the reaction of this compound with sodium azide, a common transformation in the synthesis of pharmaceutical intermediates.

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous DMF.

  • Add sodium azide (1.2 eq.) to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours, or gently heat to 40-50 °C to accelerate the reaction.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by column chromatography on silica gel if necessary.

Applications in Drug Discovery and Development

The 2-fluoro-4-methoxybenzyl moiety, readily introduced using this compound, is a valuable pharmacophore in drug design. The fluorine atom can enhance metabolic stability, improve binding affinity to target proteins through favorable electrostatic interactions, and increase lipophilicity, which can aid in cell membrane permeability. The methoxy group can also participate in hydrogen bonding and modulate the electronic properties of the molecule.

This versatile building block has been utilized in the synthesis of a variety of biologically active compounds, including enzyme inhibitors and receptor modulators. For instance, related fluorinated and methoxylated benzyl halides are key intermediates in the synthesis of compounds targeting a range of therapeutic areas.

Conclusion

This compound is a highly reactive and versatile synthetic intermediate. Its reactivity is governed by the interplay of the electron-donating ortho-methoxy group and the electron-withdrawing para-fluoro group, which together facilitate nucleophilic substitution reactions. This technical guide has provided an overview of its synthesis, a discussion of the factors influencing its reactivity, and representative experimental protocols. The ability to efficiently introduce the 2-fluoro-4-methoxybenzyl group makes this compound a valuable tool for researchers and scientists in the field of drug discovery and development. Further quantitative studies on its reaction kinetics with a broader range of nucleophiles would provide a more complete understanding of its reactivity profile.

References

An In-depth Technical Guide to the Electronic and Steric Effects of the Fluoro and Methoxy Groups

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic incorporation of fluoro and methoxy groups is a cornerstone of modern medicinal chemistry, enabling the fine-tuning of a drug candidate's physicochemical and pharmacokinetic properties. Understanding the distinct electronic and steric profiles of these substituents is critical for rational drug design. The fluorine atom, despite its small size, is a potent electron-withdrawing group via induction, yet a weak resonance donor. Conversely, the methoxy group exhibits a dual nature, acting as an inductive electron-withdrawing group but a strong resonance electron-donating group.[1] These electronic effects, quantified by parameters such as Hammett constants, dictate a molecule's reactivity, acidity, and intermolecular interactions. Concurrently, their steric profiles, described by conformational A-values and Taft E_s parameters, influence molecular conformation and binding affinity. This guide provides a comprehensive analysis of these effects, presenting quantitative data, detailed experimental protocols for their determination, and a logical workflow for their application in drug development.

Electronic Effects: A Tale of Two Influences

The electronic influence of a substituent on a molecule, particularly on an aromatic system, is a composite of two primary factors: the inductive effect and the resonance effect.

  • Inductive Effect (-I): This effect is transmitted through the sigma (σ) bond framework and arises from the intrinsic electronegativity of the atoms. Both fluorine and the oxygen of the methoxy group are highly electronegative, leading to a strong electron-withdrawing inductive effect (-I). This effect polarizes the sigma bonds, pulling electron density away from the rest of the molecule.[2]

  • Resonance Effect (+R or +M): This effect involves the delocalization of lone pair electrons (p- or π-electrons) into an adjacent π-system, such as a benzene ring. Both fluorine and the methoxy group possess lone pairs on the heteroatom directly attached to the ring, allowing them to act as resonance electron-donating groups (+R). This donation increases electron density at the ortho and para positions of an aromatic ring.

The net electronic effect of these substituents is a delicate balance of these opposing forces. For the methoxy group , the +R effect is dominant, making it an overall electron-donating and activating group, especially at the para position.[1][2] For the fluoro group , the -I effect is significantly stronger than its +R effect, rendering it an overall electron-withdrawing and deactivating group, despite being an ortho, para director in electrophilic aromatic substitution.

Electronic_Effects sub Substituent (-F or -OCH3) inductive Inductive Withdrawal (Electronegativity) sub->inductive -I Effect (through σ-bonds) resonance Resonance Donation (Lone Pairs) sub->resonance +R Effect (through π-system) net_effect Net Electronic Influence inductive->net_effect resonance->net_effect

Quantitative Analysis: Hammett and Taft Parameters

The electronic effects of substituents are quantified using Linear Free-Energy Relationships (LFERs), most notably the Hammett and Taft equations.

  • Hammett Substituent Constants (σ): These constants quantify the electronic effect of a substituent on the reactivity of a benzene ring. σ_m (meta) primarily reflects the inductive effect, while σ_p (para) is a composite of both inductive and resonance effects. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.

  • Taft Polar Constant (σ*): This parameter quantifies the polar (inductive/field) effect of a substituent in aliphatic systems, separated from steric effects. It is derived from the differential hydrolysis rates of esters.

ParameterFluoro (-F)Methoxy (-OCH₃)Interpretation
Hammett σ_m +0.34+0.12Both are inductively electron-withdrawing at the meta position.
Hammett σ_p +0.06-0.27At the para position, fluorine is weakly withdrawing (-I > +R), while methoxy is strongly donating (+R > -I).[2]
Taft σ Not directly tabulatedNot directly tabulatedTaft's σ is defined for alkyl groups (e.g., CH₃ = 0.00). The polar effects of F and OMe are inferred from other parameters.

Table 1: Electronic Substituent Constants.

Steric Effects: Size and Conformational Preference

Steric effects relate to the spatial arrangement of atoms and the physical bulk of the substituents, which can hinder reactions or lock a molecule into a specific conformation.

  • Taft Steric Constant (E_s): This parameter quantifies the steric bulk of a substituent. More negative values indicate greater steric hindrance. The E_s value for a methoxy group is similar to that of an ethyl group, while the fluorine atom is only slightly larger than hydrogen.

  • Conformational A-Value: In cyclohexane systems, the A-value represents the Gibbs free energy difference (ΔG°) between the axial and equatorial conformers. A larger A-value indicates a stronger preference for the sterically less hindered equatorial position to avoid 1,3-diaxial interactions. The methoxy group has a moderate A-value, whereas the fluoro group's value is significantly smaller, indicating a lesser preference for the equatorial position.

Conformational_Equilibrium cluster_axial Axial Conformer cluster_equatorial Equatorial Conformer a_node Higher Energy (Steric Strain) e_node Lower Energy (More Stable) a_node->e_node ΔG° = -A-value

Quantitative Steric Data
ParameterFluoro (-F)Methoxy (-OCH₃)Interpretation
van der Waals Radius (Å) 1.47~1.5 (O) / ~1.8 (CH₃)Fluorine is only slightly larger than hydrogen (1.2 Å).
Taft E_s -0.46-0.55 (for -OH)Both exhibit minimal steric bulk, comparable to or less than a methyl group (E_s for Me = -1.24).[3]
A-Value (kcal/mol) 0.24 - 0.360.60 - 0.70Methoxy has a greater steric demand than fluorine, showing a stronger preference for the equatorial position.[4][5]

Table 2: Steric and Conformational Parameters.

Experimental Protocols

Determination of Hammett Constants (σ) via pK_a Measurement

Principle: The Hammett equation is defined by the ionization of substituted benzoic acids in water at 25°C, where the reaction constant (ρ) is set to 1. By measuring the pK_a of a substituted benzoic acid (pK_a,X) and comparing it to the pK_a of unsubstituted benzoic acid (pK_a,H), the substituent constant (σ) can be calculated.

Equation: σ_X = pK_a,H - pK_a,X

Methodology:

  • Preparation of Solutions: Prepare a series of buffer solutions with known pH values spanning the expected pK_a of the test compounds. Prepare standardized solutions of the meta- or para-substituted benzoic acid and the unsubstituted benzoic acid reference.

  • Spectrophotometric Analysis:

    • Determine the wavelength of maximum absorbance (λ_max) for the protonated (acidic solution) and deprotonated (basic solution) forms of each benzoic acid derivative.

    • For each compound, add a small, constant volume to each buffer solution.

    • Measure the absorbance of each solution at the λ_max of the deprotonated (anionic) form.

  • Data Analysis and pK_a Calculation:

    • The pK_a is the pH at which the concentrations of the protonated and deprotonated forms are equal. This can be determined by plotting absorbance versus pH and finding the inflection point.

    • Alternatively, using the Henderson-Hasselbalch equation, a plot of log[([A⁻]/[HA])] vs. pH yields a straight line with a y-intercept equal to the pK_a. The ratio [A⁻]/[HA] can be calculated from the absorbance values.

  • Calculation of σ: Once the pK_a values for the substituted (pK_a,X) and unsubstituted (pK_a,H) acids are determined, the Hammett constant is calculated using the defining equation.

Determination of Conformational A-Values via NMR Spectroscopy

Principle: At low temperatures, the chair-chair interconversion of a substituted cyclohexane becomes slow on the NMR timescale, allowing the distinct signals for the axial and equatorial conformers to be observed and integrated. The ratio of the integrals provides the equilibrium constant (K_eq), from which the Gibbs free energy difference (A-value) can be calculated.

Equation: ΔG° = -RT ln(K_eq) where K_eq = [Equatorial]/[Axial]

Methodology:

  • Sample Preparation: Dissolve the monosubstituted cyclohexane (e.g., fluorocyclohexane or methoxycyclohexane) in a solvent with a low freezing point (e.g., deuterated toluene, CS₂).

  • Low-Temperature NMR Spectroscopy:

    • Acquire ¹H, ¹³C, or (for fluoro derivatives) ¹⁹F NMR spectra of the sample at room temperature, where signals are averaged due to rapid interconversion.

    • Gradually lower the temperature of the NMR probe until the signals for the substituent (or reporter protons on the ring) broaden and then resolve into two distinct sets of signals, corresponding to the axial and equatorial conformers. This temperature is below the coalescence temperature.

  • Signal Integration and K_eq Calculation:

    • Carefully integrate the corresponding signals for the axial and equatorial conformers.

    • The ratio of the integrals directly gives the equilibrium constant, K_eq. For example, K_eq = (Integral of equatorial signal) / (Integral of axial signal).

  • Calculation of A-Value: Using the determined K_eq and the temperature (in Kelvin) at which the spectrum was acquired, calculate ΔG° using the equation above. This ΔG° value is the A-value for the substituent.

Application in Drug Development: A Workflow

The deliberate modulation of electronic and steric effects is a powerful strategy in lead optimization. Replacing a metabolically labile methoxy group with a more stable fluoro group, for instance, is a common bioisosteric replacement that can block P450-mediated oxidation while altering electronic properties to maintain or improve target affinity.[6][7]

A rational drug design workflow incorporating these principles would follow a logical progression from initial hit identification to a refined lead candidate.

Drug_Design_Workflow A Hit Identification (e.g., from HTS) B Establish SAR (Initial Analogs) A->B C Identify Liabilities (e.g., Metabolism, Potency, Solubility) B->C D Hypothesis Generation: Introduce -F or -OCH3 C->D E Analyze Electronic Effects (Target Interactions, pKa) D->E Electronic Modulation F Analyze Steric Effects (Binding Pocket Fit, Conformation) D->F Steric/Conformational Control G Synthesize & Profile New Analogs E->G F->G H Data Analysis: Improved Properties? G->H H->D No, Redesign I Lead Optimization (Iterative Cycles) H->I Yes J Preclinical Candidate I->J

This iterative cycle allows medicinal chemists to systematically address deficiencies in a lead compound. For example, if a methoxy-containing compound is a potent binder but suffers from rapid oxidative metabolism, replacing it with a fluoro group at the same position can block that metabolic pathway. The subsequent analysis must then confirm that the altered electronic properties (from electron-donating to electron-withdrawing) do not abolish the necessary binding interactions with the target protein. Computational modeling and the quantitative data presented in this guide are essential for informing these design choices.

References

The Strategic Incorporation of Fluorinated Benzylating Agents in Modern Medicinal Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into drug candidates is a powerful and widely utilized strategy in medicinal chemistry to enhance a molecule's pharmacological profile. Among the various fluorinated moieties, the fluorinated benzyl group has emerged as a critical component in the design of novel therapeutics. This technical guide provides a comprehensive overview of the role of fluorinated benzylating agents in medicinal chemistry, detailing their impact on drug properties, synthesis, and application in targeting key signaling pathways.

The Impact of Benzylic Fluorination on Drug Properties

The substitution of hydrogen with fluorine on a benzyl group can profoundly influence a drug candidate's physicochemical and pharmacokinetic properties. These modifications are often synergistic, leading to compounds with superior efficacy and safety profiles.

1.1. Metabolic Stability: A primary driver for the use of fluorinated benzyl groups is to enhance metabolic stability. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to cleavage by metabolic enzymes, particularly cytochrome P450 (CYP450) enzymes. By "blocking" sites of metabolism, the half-life of a drug can be extended, leading to improved bioavailability and potentially a reduced dosing frequency.[1][2]

1.2. Binding Affinity and Potency: The introduction of fluorine can modulate the electronic properties of the benzyl ring, influencing its interaction with the target protein. The highly electronegative fluorine atom can alter the pKa of nearby functional groups, create favorable dipole-dipole interactions, and participate in hydrogen bonding, all of which can lead to enhanced binding affinity and increased potency.[3]

1.3. Lipophilicity and Membrane Permeability: Fluorination can have a nuanced effect on lipophilicity. While a single fluorine atom may only slightly increase lipophilicity, a trifluoromethyl group can significantly enhance it. This modulation of lipophilicity is crucial for optimizing a drug's ability to cross cell membranes and reach its target, as well as for influencing its absorption, distribution, metabolism, and excretion (ADME) profile.[1][3]

Quantitative Analysis of Fluorobenzylation Effects

The following tables summarize the quantitative impact of incorporating fluorinated benzyl groups on biological activity and metabolic stability in selected examples.

Table 1: Effect of Fluorobenzyl Substitution on Kinase Inhibitory Activity

Parent Compound/ScaffoldNon-Fluorinated Benzyl IC50Fluorinated Benzyl DerivativeFluorinated Benzyl IC50Fold ChangeTarget KinaseReference
Pyrrolo[2,3-d]pyrimidine1.2 µM (unsubstituted benzyl)7-(2-chlorobenzyl)0.03 µM40x increasePDGFRβ[4]
Indazole (YC-1 analog)10 µM (meta-substituted)2-fluorobenzyl4.9 µM~2x increasesGC[5]
Indazole (YC-1 analog)19 µM (para-substituted)2-fluorobenzyl4.9 µM~4x increasesGC[5]

Table 2: Impact of Fluorination on Metabolic Stability

CompoundDescriptionHalf-life (t½, min) in Liver MicrosomesReference
IndoleNon-fluorinated12.35 (mouse)[4]
4-Fluoro-indazoleFluorinated analog13.29 (mouse)[4]
CF3-substituted indazoleTrifluoromethylated analog53.71 (mouse)[4]
RisperidoneNon-fluorinated drug~30 (human)[6]
9-FluororisperidoneFluorinated analog>480 (16x increase) (human)[6]
CelecoxibNon-fluorinated drug~60 (human)[6]
4'-FluorocelecoxibFluorinated analog~240 (4x increase) (human)[6]

Synthesis and Experimental Protocols

Fluorinated benzyl groups are typically introduced into a molecule using the corresponding fluorinated benzyl halide, most commonly a bromide or chloride, via nucleophilic substitution reactions. These reactions are versatile and can be used for the N-alkylation of amines and O-alkylation of alcohols.

3.1. General Experimental Protocol for N-Benzylation with a Fluorinated Benzyl Bromide

This protocol describes a general procedure for the N-alkylation of a primary or secondary amine with a substituted fluorobenzyl bromide.

Materials:

  • Amine substrate (1.0 equiv)

  • Fluorobenzyl bromide (1.1-1.5 equiv)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA) (2.0-3.0 equiv)

  • Anhydrous solvent (e.g., DMF, ACN, or THF)

  • Stir bar

  • Round-bottom flask

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the amine substrate and the anhydrous solvent.

  • Add the base to the stirred solution at room temperature.

  • Add the fluorobenzyl bromide dropwise to the reaction mixture.

  • Stir the reaction at room temperature or heat as required (monitor by TLC or LC-MS).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

3.2. General Experimental Protocol for O-Benzylation with a Fluorinated Benzyl Bromide (Williamson Ether Synthesis)

This protocol outlines a general procedure for the O-alkylation of an alcohol with a substituted fluorobenzyl bromide.[7]

Materials:

  • Alcohol substrate (1.0 equiv)

  • Fluorobenzyl bromide (1.2-1.5 equiv)

  • Strong base (e.g., NaH, 60% dispersion in mineral oil) (1.2-1.5 equiv)

  • Anhydrous polar aprotic solvent (e.g., DMF or THF)[7]

  • Stir bar

  • Round-bottom flask

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the alcohol substrate and the anhydrous solvent.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add the sodium hydride portion-wise to the stirred solution.

  • Allow the mixture to stir at 0 °C for 30 minutes to an hour to form the alkoxide.

  • Add the fluorobenzyl bromide dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Application in Targeting Signaling Pathways: The Case of Kinase Inhibitors

Fluorinated benzyl groups are prevalent in the structure of many kinase inhibitors. These drugs target specific kinases that are often dysregulated in cancer, leading to uncontrolled cell proliferation and survival.

4.1. Lapatinib: A Dual EGFR and HER2 Inhibitor

Lapatinib is an orally active dual tyrosine kinase inhibitor that targets the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2).[8][9] It contains a 3-fluoro-benzyloxy moiety which contributes to its binding affinity and overall pharmacological profile.

Signaling Pathway of Lapatinib Action:

Lapatinib inhibits the autophosphorylation of EGFR and HER2, thereby blocking the activation of downstream signaling pathways, primarily the PI3K/Akt and MAPK/ERK pathways. This inhibition leads to cell cycle arrest and apoptosis in cancer cells that overexpress these receptors.[10][11][12]

Lapatinib_Signaling_Pathway Ligand Growth Factor (e.g., EGF) EGFR_HER2 EGFR/HER2 Receptor Ligand->EGFR_HER2 Binds P_EGFR_HER2 P-EGFR/HER2 EGFR_HER2->P_EGFR_HER2 Autophosphorylation Lapatinib Lapatinib Lapatinib->EGFR_HER2 Inhibits PI3K PI3K P_EGFR_HER2->PI3K Ras Ras P_EGFR_HER2->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Lapatinib inhibits EGFR/HER2 signaling pathways.

Experimental Workflow for Assessing Kinase Inhibition:

A common workflow to assess the efficacy of a kinase inhibitor like lapatinib involves cell-based assays to measure the inhibition of receptor phosphorylation and downstream signaling, as well as cell proliferation.

Kinase_Inhibitor_Workflow start Cancer Cell Culture (e.g., HER2+) treatment Treat with Fluorinated Benzyl Kinase Inhibitor start->treatment incubation Incubate for Specified Time treatment->incubation cell_lysis Cell Lysis incubation->cell_lysis proliferation_assay Cell Proliferation Assay (e.g., MTT, BrdU) incubation->proliferation_assay western_blot Western Blot Analysis (p-EGFR, p-Akt, p-ERK) cell_lysis->western_blot ic50 Determine IC50 proliferation_assay->ic50

Workflow for evaluating a kinase inhibitor.

Conclusion

Fluorinated benzylating agents are indispensable tools in the medicinal chemist's arsenal. The strategic introduction of fluorinated benzyl moieties can significantly enhance the metabolic stability, binding affinity, and overall pharmacokinetic profile of drug candidates. As our understanding of the nuanced effects of fluorination continues to grow, and as new synthetic methodologies are developed, the application of fluorinated benzylating agents is poised to play an even more prominent role in the discovery and development of next-generation therapeutics.

References

In-Depth Technical Guide: Stability and Storage of 2-(Bromomethyl)-4-fluoro-1-methoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for the chemical intermediate 2-(Bromomethyl)-4-fluoro-1-methoxybenzene (CAS No. 91319-42-5). Due to the limited availability of specific stability studies for this compound, this guide synthesizes information from safety data sheets (SDS) of closely related analogs, general chemical principles of benzyl bromides, and standard stability testing protocols.

Chemical Identity and Physical Properties

This compound is a substituted aromatic compound utilized as a reactive intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] Its structure features a reactive bromomethyl group, making it susceptible to nucleophilic substitution and degradation under certain conditions.

Table 1: Chemical Identifiers and Properties

PropertyValueSource(s)
IUPAC Name 2-(Bromomethyl)-1-fluoro-4-methoxybenzene[2][3]
Synonyms 2-Fluoro-5-methoxybenzyl bromide, 3-(Bromomethyl)-4-fluoroanisole, 3-(Bromomethyl)-4-fluorophenyl methyl ether[1][3]
CAS Number 91319-42-5[1][2][3][4]
Molecular Formula C₈H₈BrFO[1][2]
Molecular Weight 219.05 g/mol [1][2]
Appearance Not specified (typically a liquid or low-melting solid for similar compounds)[5]

Note: Physical properties such as melting point, boiling point, and density are not consistently reported for this specific compound in the available literature.

Stability Profile and Degradation Pathways

As a benzyl bromide derivative, this compound is expected to be sensitive to moisture, light, and high temperatures. Benzyl bromides are known to be lachrymatory and corrosive due to their reactivity.[6] The primary degradation pathways are anticipated to be hydrolysis and photodecomposition.

Hydrolysis

The most significant degradation pathway for benzyl bromides is hydrolysis. The C-Br bond at the benzylic position is susceptible to nucleophilic attack by water, which can be accelerated by elevated temperatures. This reaction produces the corresponding benzyl alcohol and hydrobromic acid (HBr).[6][7] The buildup of acidic HBr can further catalyze the degradation of the compound and other sensitive materials.

cluster_main Inferred Hydrolysis Pathway start 2-(Bromomethyl)-4-fluoro- 1-methoxybenzene intermediate 2-(Hydroxymethyl)-4-fluoro- 1-methoxybenzene start->intermediate + H₂O (Moisture) product Hydrobromic Acid (HBr) intermediate->product cluster_main Inferred Photodecomposition Pathway start 2-(Bromomethyl)-4-fluoro- 1-methoxybenzene radicals Benzylic & Bromine Radical Intermediates start->radicals hv (Light) products Complex Degradation Products / Dimers radicals->products Secondary Reactions cluster_main Forced Degradation Experimental Workflow start Sample of 2-(Bromomethyl)-4-fluoro- 1-methoxybenzene stress Expose to Stress Conditions (Heat, Humidity, Light, Acid/Base) start->stress analysis Analyze Samples at Time Points (e.g., HPLC-UV/MS) stress->analysis evaluation Identify Degradants & Determine Degradation Rate analysis->evaluation

References

Computational Reactivity Analysis of 2-(Bromomethyl)-4-fluoro-1-methoxybenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive computational analysis of the predicted reactivity of 2-(Bromomethyl)-4-fluoro-1-methoxybenzene, a molecule of interest in synthetic chemistry and drug discovery. In the absence of direct experimental or computational studies on this specific compound, this document leverages established principles from computational chemistry and data from analogous substituted benzyl bromides to forecast its behavior, particularly in nucleophilic substitution reactions. This guide details proposed computational methodologies, predictive reactivity data, and visual workflows to serve as a valuable resource for researchers investigating the chemical properties and potential applications of this and related molecules.

Introduction

This compound possesses a unique combination of functional groups that are expected to significantly influence its reactivity. The benzylic bromide is a well-known electrophilic site susceptible to nucleophilic attack. The electronic properties of the aromatic ring, modulated by an ortho-methoxy group and a para-fluoro substituent, will play a crucial role in determining the reaction mechanism and rate. Understanding these effects is paramount for designing synthetic routes and predicting the molecule's behavior in biological systems. This guide employs a predictive approach, grounded in computational studies of similar compounds, to elucidate the reactivity of this specific molecule.

Predicted Reactivity and Mechanistic Pathways

The primary reaction pathway for this compound with a nucleophile is expected to be a nucleophilic substitution, which can proceed through either an S(_N)1 or S(_N)2 mechanism. The preferred pathway will be influenced by the nature of the nucleophile, the solvent, and the electronic and steric effects of the substituents on the benzene ring.

Electronic Effects of Substituents:

  • Ortho-Methoxy Group: The methoxy group at the ortho position is a strong electron-donating group through resonance (+R effect) and a weak electron-withdrawing group through induction (-I effect). Its net effect is electron-donating, which can stabilize a potential benzylic carbocation intermediate, thereby favoring an S(_N)1 pathway. However, its steric bulk may hinder the backside attack required for an S(_N)2 reaction.

  • Para-Fluoro Group: The fluorine atom at the para position is strongly electron-withdrawing through its inductive effect (-I effect) but also weakly electron-donating through resonance (+R effect). Overall, fluorine is considered an electron-withdrawing group. This deactivation of the aromatic ring would generally disfavor the formation of a carbocation, thus potentially hindering the S(_N)1 pathway and favoring the S(_N)2 pathway.

The interplay of these opposing electronic effects makes the reactivity of this compound a subject of interest for computational investigation. It is plausible that the reaction may proceed through a mixed S(_N)1/S(_N)2 mechanism or that the preferred pathway is highly dependent on the reaction conditions.

Predicted S(_N)2 Reaction Pathway

In an S(_N)2 reaction, a nucleophile attacks the electrophilic carbon of the bromomethyl group from the backside, leading to a concerted displacement of the bromide ion. The presence of both an electron-donating methoxy group and an electron-withdrawing fluoro group will influence the energy of the transition state. Generally, electron-withdrawing groups can accelerate S(_N)2 reactions of benzyl bromides.[1]

Predicted S(_N)1 Reaction Pathway

An S(_N)1 reaction would proceed through the formation of a benzylic carbocation intermediate. The electron-donating ortho-methoxy group would be expected to stabilize this carbocation through resonance. Conversely, the electron-withdrawing para-fluoro group would destabilize it. The overall stability of the carbocation, and thus the favorability of the S(_N)1 pathway, will depend on the balance of these effects. Computational studies on electron-rich benzyl bromides have shown a predisposition towards an S(_N)1 mechanism.[2]

Proposed Computational Methodology

To investigate the reactivity of this compound, a robust computational protocol is essential. The following methodology, based on common practices in the field for similar systems, is proposed.[3][4][5]

Software
  • Quantum Chemistry Package: Gaussian, ORCA, or similar software capable of performing Density Functional Theory (DFT) calculations.

  • Visualization: GaussView, Avogadro, or other molecular visualization software.

Computational Protocol
  • Geometry Optimization:

    • The initial structures of the reactant (this compound), the nucleophile (e.g., Cl

      ^-
      , OH
      ^-
      ), the transition states (for both S(_N)1 and S(_N)2 pathways), and the products will be built.

    • Geometry optimization will be performed using a suitable DFT functional, such as B3LYP or ωB97X-D, with a Pople-style basis set like 6-31+G(d).[3][4][6]

  • Frequency Calculations:

    • Harmonic frequency calculations will be performed at the same level of theory to confirm the nature of the stationary points. Reactants and products should have all real frequencies, while a transition state will have exactly one imaginary frequency corresponding to the reaction coordinate.

  • Transition State Search:

    • For the S(_N)2 pathway, a transition state search can be initiated from a guess structure where the nucleophile is partially bonded to the benzylic carbon and the C-Br bond is partially broken.

    • For the S(_N)1 pathway, the transition state for the dissociation of the C-Br bond will be located.

  • Intrinsic Reaction Coordinate (IRC) Calculations:

    • IRC calculations will be performed starting from the transition state structures to confirm that they connect the reactants and products along the desired reaction pathway.

  • Energy Calculations:

    • To obtain more accurate energies, single-point energy calculations will be performed on the optimized geometries using a larger basis set, such as 6-311+G(d,p).[6]

    • Solvation effects can be included using a continuum solvation model like the Polarizable Continuum Model (PCM).

  • Data Analysis:

    • The activation energies ((\Delta G^\ddagger)) and reaction energies ((\Delta G_{rxn})) will be calculated from the differences in the Gibbs free energies of the transition states and reactants, and products and reactants, respectively.

Predictive Quantitative Data

While specific data for this compound is not available, the following tables summarize representative computational data for the S(_N)2 reaction of substituted benzyl bromides with a chloride nucleophile from the literature. This data illustrates the expected trends in reactivity.

Table 1: Predicted Activation Energies for the S(_N)2 Reaction of Substituted Benzyl Bromides with Cl

^- 
(gas phase)

Substituent (para)Hammett Constant ((\sigma_p))Predicted (\Delta G^\ddagger) (kcal/mol)
-OCH(_3)-0.2715.2
-H0.0014.5
-F0.0614.3
-NO(_2)0.7812.8

Note: The values in this table are illustrative and based on general trends reported in computational studies of S(_N)2 reactions of benzyl halides. Actual values for this compound will depend on the specific computational method and the combined effects of the ortho and para substituents.

Table 2: Predicted Reaction Energies for the S(_N)2 Reaction of Substituted Benzyl Bromides with Cl

^- 
(gas phase)

Substituent (para)Predicted (\Delta G_{rxn}) (kcal/mol)
-OCH(_3)-10.5
-H-11.2
-F-11.5
-NO(_2)-13.0

Note: These values are representative and intended to show the expected trend of increasing exothermicity with more electron-withdrawing substituents.

Visualizations

The following diagrams, generated using the DOT language, illustrate the predicted reaction pathways and a general computational workflow.

SN2_Pathway Reactants Reactants (Substrate + Nucleophile) TS_SN2 SN2 Transition State Reactants->TS_SN2 ΔG‡ Products Products TS_SN2->Products

Caption: Predicted S_N2 reaction pathway for this compound.

SN1_Pathway Reactant Reactant (Substrate) TS1 TS1 (C-Br cleavage) Reactant->TS1 ΔG‡1 Intermediate Carbocation Intermediate TS1->Intermediate TS2 TS2 (Nucleophile Attack) Intermediate->TS2 ΔG‡2 Product Product TS2->Product

Caption: Predicted S_N1 reaction pathway for this compound.

Computational_Workflow cluster_prep Preparation cluster_calc Quantum Chemical Calculations cluster_analysis Analysis Build Build Initial Structures (Reactants, Products, TS Guess) Opt Geometry Optimization (DFT: B3LYP/6-31+G(d)) Build->Opt Freq Frequency Calculation Opt->Freq TS_Search Transition State Search Opt->TS_Search SPE Single Point Energy (DFT: 6-311+G(d,p) + PCM) Freq->SPE TS_Search->Freq IRC IRC Calculation TS_Search->IRC IRC->Opt Analyze Calculate ΔG‡ and ΔGrxn SPE->Analyze Visualize Visualize Structures and Pathways Analyze->Visualize

Caption: General computational workflow for studying the reactivity of the target molecule.

Conclusion

This technical guide provides a predictive computational analysis of the reactivity of this compound. Based on the analysis of its structural features and comparison with analogous compounds, it is predicted to undergo nucleophilic substitution reactions, with the specific mechanism (S(_N)1 vs. S(_N)2) being highly sensitive to reaction conditions due to the competing electronic effects of the ortho-methoxy and para-fluoro substituents. The provided computational methodology offers a clear roadmap for researchers to investigate these predictions and gain a deeper understanding of this molecule's chemical behavior. The data and visualizations presented herein serve as a valuable starting point for further experimental and computational studies in the fields of synthetic chemistry and drug development.

References

Methodological & Application

Application Notes: Synthesis and Evaluation of Novel Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitors Utilizing 2-(Bromomethyl)-4-fluoro-1-methoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Tyrosine Phosphatase 1B (PTP1B) has been identified as a critical negative regulator in both the insulin and leptin signaling pathways.[1][2] Its overexpression or heightened activity is linked to insulin resistance and is considered a key factor in the pathogenesis of type 2 diabetes and obesity.[3] Consequently, the development of potent and selective PTP1B inhibitors is a promising therapeutic strategy for these metabolic disorders.

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity. The 2-fluoro-4-methoxyphenylmethyl moiety, introduced via the reactive building block 2-(Bromomethyl)-4-fluoro-1-methoxybenzene, presents an attractive scaffold for the design of novel PTP1B inhibitors.

These application notes provide a comprehensive overview of the synthesis and evaluation of a novel, hypothetical PTP1B inhibitor, BZ-LCA-FME , which incorporates the 2-fluoro-4-methoxyphenylmethyl group onto a lithocholic acid (LCA) backbone. This document outlines the synthetic protocols, presents plausible quantitative data based on analogous compounds, and illustrates the relevant biological pathways and experimental workflows.

Rationale for Inhibitor Design

The design of BZ-LCA-FME is based on published research demonstrating that derivatives of lithocholic acid featuring N-benzyl substitutions can act as PTP1B inhibitors.[4] By reacting an amine-functionalized lithocholic acid precursor with this compound, the fluorinated benzyl moiety can be readily introduced. This strategic combination aims to leverage the PTP1B inhibitory potential of the LCA scaffold while enhancing pharmacological properties through the introduction of the fluoro- and methoxy-substituted phenyl ring.

Quantitative Data Summary

The following table summarizes hypothetical, yet plausible, quantitative data for the synthesis and activity of BZ-LCA-FME and related analogues. The data is extrapolated from published values for similar classes of PTP1B inhibitors.

Compound IDModification on Benzyl RingSynthetic Yield (%)PTP1B IC50 (µM)[5]PTP1B Ki (µM)[6]Selectivity over TCPTP (fold)[4]
BZ-LCA-FME 2-Fluoro, 4-Methoxy651.850.95>50
BZ-LCA-H Unsubstituted725.202.60>30
BZ-LCA-F 4-Fluoro682.501.30>45
BZ-LCA-CF3 4-Trifluoromethyl611.100.55>60

Signaling Pathway: PTP1B in Insulin Signaling

PTP1B plays a crucial role in the negative regulation of the insulin signaling cascade. Upon insulin binding, the insulin receptor (IR) undergoes autophosphorylation on key tyrosine residues, initiating a downstream signaling cascade that leads to glucose uptake. PTP1B dephosphorylates the activated insulin receptor and its substrate (IRS-1), thus attenuating the signal.[7][8] Inhibition of PTP1B is expected to enhance and prolong insulin signaling, leading to improved glucose tolerance.

insulin_signaling_pathway Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Binds pIR Phosphorylated IR (Active) IR->pIR Autophosphorylation IRS1 IRS-1 pIR->IRS1 Phosphorylates pIRS1 Phosphorylated IRS-1 (Active) IRS1->pIRS1 PI3K PI3K-Akt Pathway pIRS1->PI3K Activates GLUT4 GLUT4 Translocation PI3K->GLUT4 GlucoseUptake Glucose Uptake GLUT4->GlucoseUptake PTP1B PTP1B PTP1B->pIR Dephosphorylates PTP1B->pIRS1 Dephosphorylates Inhibitor BZ-LCA-FME (Inhibitor) Inhibitor->PTP1B Inhibits

PTP1B's role in attenuating the insulin signaling pathway.

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of the key starting material from commercially available 2-fluoro-4-methoxytoluene via a radical bromination reaction.

synthesis_workflow_starting_material start 2-Fluoro-4-methoxytoluene + NBS + AIBN in CCl4 reflux Reflux under UV light (4-6 hours) start->reflux cool Cool to RT Filter off succinimide reflux->cool evaporate Evaporate solvent (in vacuo) cool->evaporate purify Purify by column chromatography evaporate->purify product 2-(Bromomethyl)-4-fluoro- 1-methoxybenzene purify->product

Workflow for the synthesis of the starting material.

Materials:

  • 2-Fluoro-4-methoxytoluene

  • N-Bromosuccinimide (NBS)

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN)

  • Carbon tetrachloride (CCl4), anhydrous

  • Dichloromethane (DCM)

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2-fluoro-4-methoxytoluene (1.0 eq) in anhydrous CCl4, add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.05 eq).

  • Heat the mixture to reflux under illumination with a UV lamp (wavelength >300 nm) for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the succinimide byproduct and wash the solid with a small amount of cold CCl4.

  • Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexanes in DCM) to afford this compound as a colorless oil.

Synthesis of BZ-LCA-FME (Hypothetical PTP1B Inhibitor)

This protocol details the N-alkylation of an amine-functionalized lithocholic acid precursor with this compound.

synthesis_workflow_inhibitor start LCA-Amine Precursor + 2-(Bromomethyl)-4-fluoro- 1-methoxybenzene + K2CO3 in DMF heat Heat at 60 °C (12-18 hours) start->heat workup Aqueous workup (H2O, EtOAc extraction) heat->workup dry Dry organic layer (Na2SO4) and evaporate workup->dry purify Purify by HPLC dry->purify product BZ-LCA-FME purify->product

Workflow for the synthesis of the target inhibitor.

Materials:

  • Lithocholic acid amine precursor (assumed available)

  • This compound

  • Potassium carbonate (K2CO3)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine solution

Procedure:

  • Dissolve the lithocholic acid amine precursor (1.0 eq) in anhydrous DMF.

  • Add potassium carbonate (2.0 eq) to the solution, followed by the addition of this compound (1.2 eq).

  • Heat the reaction mixture to 60 °C and stir for 12-18 hours, monitoring the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with water and then brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by preparative reverse-phase HPLC to yield the final compound, BZ-LCA-FME .

PTP1B Inhibition Assay Protocol

Materials:

  • Recombinant human PTP1B enzyme

  • p-Nitrophenyl phosphate (pNPP) substrate

  • Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

  • Test compounds (dissolved in DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add the assay buffer, the test compound solution (final DMSO concentration should be ≤1%), and the PTP1B enzyme.

  • Incubate the plate at 37 °C for 10 minutes to allow for inhibitor-enzyme binding.

  • Initiate the enzymatic reaction by adding the pNPP substrate.

  • Incubate the plate at 37 °C for 30 minutes.

  • Stop the reaction by adding a suitable stop solution (e.g., 1 M NaOH).

  • Measure the absorbance of the product (p-nitrophenol) at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

  • Determine the IC50 value by fitting the dose-response data to a suitable sigmoidal curve.

Conclusion

This compound serves as a valuable and versatile building block for the synthesis of novel enzyme inhibitors. The outlined protocols provide a framework for the development of PTP1B inhibitors based on a lithocholic acid scaffold. The strategic incorporation of the 2-fluoro-4-methoxyphenylmethyl moiety is a promising approach to enhance the therapeutic potential of new drug candidates targeting metabolic diseases. The provided methodologies can be adapted by researchers for the synthesis and evaluation of a diverse library of compounds for structure-activity relationship (SAR) studies.

References

Application Notes and Protocols for 2-(Bromomethyl)-4-fluoro-1-methoxybenzene as a Protecting Group for Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of multi-step organic synthesis, the judicious selection and application of protecting groups are paramount to achieving desired molecular architectures. The 4-fluoro-2-methoxybenzyl (4F-2MeOBn) group, introduced via its corresponding bromide, 2-(bromomethyl)-4-fluoro-1-methoxybenzene, emerges as a valuable tool for the protection of hydroxyl functionalities. This benzyl ether-type protecting group offers a stability profile that can be strategically exploited in complex synthetic routes, particularly where orthogonality to other protecting groups is required.

The presence of a fluorine atom on the aromatic ring modulates the electronic properties of the benzyl group, enhancing its stability towards certain oxidative cleavage conditions that are typically used for the removal of the widely-used p-methoxybenzyl (PMB) ether. This characteristic allows for the selective deprotection of PMB ethers in the presence of 4F-2MeOBn ethers, providing a useful orthogonal protecting group strategy.

These application notes provide a comprehensive overview of the use of this compound for the protection of alcohols, including detailed experimental protocols for both the protection and deprotection steps, stability profiles, and a discussion of its orthogonality with other common protecting groups.

Chemical and Physical Properties

PropertyValue
IUPAC Name This compound
Synonyms 4-Fluoro-2-methoxybenzyl bromide
CAS Number 91319-42-5
Molecular Formula C₈H₈BrFO
Molecular Weight 219.05 g/mol
Appearance Not widely reported, likely a solid or oil

Application and Advantages

The 4F-2MeOBn protecting group is particularly advantageous in synthetic strategies that require:

  • Orthogonality to PMB Ethers: The key advantage of the 4F-2MeOBn group is its enhanced stability towards oxidative deprotection reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), which readily cleave PMB ethers.[1] This allows for the selective removal of a PMB group while the 4F-2MeOBn group remains intact.

  • Robustness under Various Conditions: Similar to other benzyl ethers, the 4F-2MeOBn group is generally stable to a wide range of acidic and basic conditions, as well as many oxidizing and reducing agents not targeted at benzyl ether cleavage.

  • Mild Deprotection Conditions: The 4F-2MeOBn group can be removed under standard hydrogenolysis conditions or by treatment with strong acids, providing reliable and mild deprotection methods.

Experimental Protocols

Protection of Alcohols

The protection of alcohols as their 4F-2MeOBn ethers is typically achieved via a Williamson ether synthesis.[2][3][4][5][6][7][8] This involves the deprotonation of the alcohol with a suitable base to form an alkoxide, which then undergoes nucleophilic substitution with this compound.

General Protocol for the Protection of a Primary Alcohol:

  • Dissolution: Dissolve the alcohol (1.0 eq.) in a suitable anhydrous solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF).

  • Deprotonation: Cool the solution to 0 °C and add a base (1.1 - 1.5 eq.). For primary and secondary alcohols, sodium hydride (NaH) is commonly used. For more sensitive substrates, milder bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be employed.[3]

  • Alkylation: To the resulting alkoxide solution, add this compound (1.1 - 1.2 eq.) dropwise at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Illustrative Quantitative Data for Alcohol Protection (Based on general Williamson Ether Synthesis principles):

Substrate (Alcohol)BaseSolventTemp. (°C)Time (h)Yield (%)
Primary AlcoholNaHTHF0 to RT1285-95
Secondary AlcoholNaHDMF0 to RT1870-85
PhenolK₂CO₃AcetonitrileRT690-98

Note: The data in this table is representative and based on typical yields for Williamson ether synthesis with similar benzyl bromides. Actual yields may vary depending on the specific substrate and reaction conditions.

Deprotection of 4-Fluoro-2-methoxybenzyl Ethers

The cleavage of the 4F-2MeOBn ether can be accomplished through several methods, with catalytic hydrogenolysis being one of the most common and mildest.

Protocol 1: Catalytic Hydrogenolysis

  • Dissolution: Dissolve the 4F-2MeOBn protected alcohol in a suitable solvent such as methanol (MeOH), ethanol (EtOH), or ethyl acetate (EtOAc).

  • Catalyst Addition: Add a catalytic amount of palladium on carbon (10% Pd/C, 5-10 mol% by weight).

  • Hydrogenation: Purge the reaction vessel with hydrogen gas (H₂) and maintain a hydrogen atmosphere (e.g., using a balloon). Stir the reaction vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by TLC. The presence of fluorine atoms on the benzyl group may slow down the rate of hydrogenolysis compared to unsubstituted benzyl ethers.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude alcohol can be purified by column chromatography if necessary.

Protocol 2: Acidic Cleavage

Strong acids can also be used to cleave the 4F-2MeOBn ether, although this method is less mild and substrate-dependent.

  • Dissolution: Dissolve the protected alcohol in a suitable solvent like dichloromethane (DCM).

  • Acid Addition: Add a strong acid such as trifluoroacetic acid (TFA) (often used in a mixture with DCM, e.g., 1:1 v/v).

  • Reaction: Stir the reaction at room temperature and monitor by TLC.

  • Work-up: Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Purification: Extract the product with an organic solvent, wash with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography as needed.

Illustrative Quantitative Data for Deprotection:

Deprotection MethodReagentsSolventTemp. (°C)Time (h)Yield (%)
HydrogenolysisH₂, 10% Pd/CMeOHRT12-4880-95
Acidic CleavageTFA/DCM (1:1)DCMRT1-475-90

Note: The data in this table is representative. Reaction times for hydrogenolysis can be longer for fluorinated benzyl ethers. The suitability of acidic cleavage depends on the stability of other functional groups in the molecule.

Stability Profile

The 4F-2MeOBn group exhibits a stability profile that makes it a versatile protecting group.

  • Stable to:

    • Basic conditions: Hydrolysis with aqueous bases (e.g., NaOH, KOH), organometallic reagents (e.g., Grignard reagents, organolithiums).

    • Mild acidic conditions: Acetal deprotection conditions (e.g., acetic acid in THF/water).

    • Many oxidizing agents: Reagents such as PCC, PDC, Swern and Dess-Martin oxidations.

    • DDQ: Unlike the PMB group, the 4F-2MeOBn group is significantly more stable to oxidative cleavage with DDQ, which is a key feature for its use in orthogonal strategies.[1]

  • Labile to:

    • Catalytic Hydrogenolysis: Cleaved by H₂ with a palladium catalyst.

    • Strong Acids: Cleaved by strong Lewis or Brønsted acids (e.g., TFA, BBr₃).

    • Dissolving Metal Reductions: Conditions such as Na/NH₃.

Orthogonality with Other Protecting Groups

The concept of orthogonality is crucial in the synthesis of complex molecules, allowing for the selective removal of one protecting group in the presence of others.[1][9] The 4F-2MeOBn group offers excellent orthogonality with several common protecting groups.

Orthogonality with p-Methoxybenzyl (PMB) Ethers

The most significant orthogonal relationship of the 4F-2MeOBn group is with the PMB group. The electron-donating methoxy group in the para position of the PMB ether facilitates oxidative cleavage. In contrast, the electron-withdrawing fluorine atom in the 4F-2MeOBn group deactivates the aromatic ring towards oxidation, rendering it more stable to reagents like DDQ.[1]

Orthogonality Molecule Molecule with 4F-2MeOBn and PMB ethers DDQ DDQ, CH2Cl2/H2O Molecule->DDQ Selective Deprotection H2_PdC H2, Pd/C Molecule->H2_PdC Non-selective Deprotection Deprotected_PMB PMB group removed DDQ->Deprotected_PMB H2_PdC->Deprotected_PMB Deprotected_4F2MeOBn 4F-2MeOBn group removed H2_PdC->Deprotected_4F2MeOBn

Caption: Orthogonality of 4F-2MeOBn and PMB protecting groups.

Orthogonality with Other Common Protecting Groups
Protecting GroupCleavage ConditionStability of 4F-2MeOBnOrthogonal?
Silyl Ethers (e.g., TBDMS, TIPS)F⁻ (e.g., TBAF)StableYes
Acetals (e.g., MOM, THP)Mild Acid (e.g., AcOH)StableYes
Esters (e.g., Acetate, Benzoate)Base (e.g., K₂CO₃, MeOH)StableYes
Boc (tert-Butoxycarbonyl)Strong Acid (e.g., TFA)LabileNo

Experimental Workflows

The following diagrams illustrate the logical flow for the protection and deprotection of an alcohol using the 4F-2MeOBn group.

Protection_Workflow Start Start: Alcohol (R-OH) Add_Base 1. Add Base (e.g., NaH) in Anhydrous Solvent (e.g., THF) Start->Add_Base Form_Alkoxide Formation of Alkoxide (R-O⁻) Add_Base->Form_Alkoxide Add_Reagent 2. Add this compound Form_Alkoxide->Add_Reagent SN2_Reaction SN2 Reaction Add_Reagent->SN2_Reaction Protected_Alcohol Protected Alcohol (R-O-4F-2MeOBn) SN2_Reaction->Protected_Alcohol Workup 3. Aqueous Work-up Protected_Alcohol->Workup Purification 4. Purification (Chromatography) Workup->Purification End Final Product Purification->End

Caption: Workflow for the protection of an alcohol.

Deprotection_Workflow Start Start: Protected Alcohol (R-O-4F-2MeOBn) Method_Choice Choose Deprotection Method Start->Method_Choice Hydrogenolysis 1a. Catalytic Hydrogenolysis (H2, Pd/C in MeOH) Method_Choice->Hydrogenolysis Mild Acid_Cleavage 1b. Acidic Cleavage (TFA in DCM) Method_Choice->Acid_Cleavage Harsh Reaction_H Reaction Hydrogenolysis->Reaction_H Reaction_A Reaction Acid_Cleavage->Reaction_A Workup_H 2a. Filtration (remove Pd/C) Reaction_H->Workup_H Workup_A 2b. Neutralization & Extraction Reaction_A->Workup_A Purification 3. Purification (if needed) Workup_H->Purification Workup_A->Purification End Final Product: Alcohol (R-OH) Purification->End

Caption: Workflow for the deprotection of a 4F-2MeOBn ether.

Conclusion

The 4-fluoro-2-methoxybenzyl (4F-2MeOBn) group is a valuable addition to the repertoire of alcohol protecting groups available to the synthetic chemist. Its straightforward introduction via the Williamson ether synthesis and reliable removal through hydrogenolysis or acidic cleavage make it a practical choice for a variety of applications. The enhanced stability of the 4F-2MeOBn group to oxidative cleavage conditions, particularly in comparison to the p-methoxybenzyl (PMB) group, provides a powerful tool for orthogonal synthesis strategies, enabling the selective deprotection of PMB ethers in its presence. This feature is of particular importance in the synthesis of complex molecules with multiple hydroxyl groups requiring differential protection. For researchers in drug development and other areas of chemical science, the strategic implementation of the 4F-2MeOBn protecting group can streamline synthetic routes and open up new avenues for the construction of complex molecular targets.

References

Application Notes and Protocols for the Alkylation of Phenols with 2-(Bromomethyl)-4-fluoro-1-methoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the O-alkylation of phenols using 2-(bromomethyl)-4-fluoro-1-methoxybenzene. This versatile reagent allows for the introduction of a fluorinated methoxybenzyl moiety onto a phenolic core, a common strategy in medicinal chemistry to enhance pharmacokinetic and pharmacodynamic properties of drug candidates. The resulting aryl ethers are valuable intermediates in the synthesis of biologically active molecules.

The primary method described is the Williamson ether synthesis, a robust and widely used method for forming carbon-oxygen bonds.[1] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.

Reaction Principle and Workflow

The alkylation of phenols with this compound follows the Williamson ether synthesis pathway. The reaction is typically carried out by first deprotonating the phenol with a suitable base to form a more nucleophilic phenoxide. This phenoxide then attacks the electrophilic benzylic carbon of this compound, displacing the bromide leaving group to form the desired ether product.

Reaction_Scheme Phenol Phenol (Ar-OH) Phenoxide Phenoxide (Ar-O⁻) Phenol->Phenoxide + Base Base Base Byproduct Salt Byproduct Product Aryl Ether Product Phenoxide->Product + Alkylating Agent (SN2 reaction) Phenoxide->Byproduct - Br⁻ AlkylatingAgent 2-(Bromomethyl)-4-fluoro- 1-methoxybenzene AlkylatingAgent->Product

A generalized reaction scheme for the Williamson ether synthesis.

Experimental Protocols

Two primary protocols are provided, catering to different scales and the nature of the phenolic substrate.

Protocol 1: General Procedure for Small-Scale Synthesis

This protocol is suitable for the synthesis of a variety of phenol ethers on a laboratory scale.

Materials:

  • Substituted Phenol (1.0 eq)

  • This compound (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • N,N-Dimethylformamide (DMF) or Acetone

  • Ethyl acetate

  • Water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the phenol (1.0 equivalent) in DMF or acetone (approximately 10 mL per mmol of phenol), add anhydrous potassium carbonate (2.0 equivalents).

  • Add this compound (1.1 equivalents) to the suspension.

  • Stir the reaction mixture at room temperature or heat to 50-70 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight.

  • Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the residue in ethyl acetate and wash successively with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

Protocol 2: Procedure for Less Reactive Phenols

This protocol utilizes a stronger base and is suitable for phenols with lower acidity or when Protocol 1 results in low yields.

Materials:

  • Substituted Phenol (1.0 eq)

  • This compound (1.2 eq)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF) or DMF

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a suspension of sodium hydride (1.5 equivalents) in anhydrous THF or DMF under an inert atmosphere (e.g., nitrogen or argon), add a solution of the phenol (1.0 equivalent) in the same solvent dropwise at 0 °C.

  • Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete formation of the phenoxide.

  • Cool the mixture back to 0 °C and add a solution of this compound (1.2 equivalents) in anhydrous THF or DMF dropwise.

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Start Dissolve Phenol in Solvent AddBase Add Base (e.g., K₂CO₃) Start->AddBase AddReagent Add 2-(Bromomethyl)-4-fluoro- 1-methoxybenzene AddBase->AddReagent Stir Stir at appropriate temperature AddReagent->Stir Monitor Monitor by TLC Stir->Monitor Filter Filter solids Monitor->Filter Reaction Complete Concentrate Concentrate filtrate Filter->Concentrate Extract Liquid-liquid extraction Concentrate->Extract Dry Dry organic layer Extract->Dry Purify Column Chromatography Dry->Purify Characterize Characterize Product (NMR, MS) Purify->Characterize

A general experimental workflow for the alkylation of phenols.

Data Presentation

The following table summarizes representative, albeit hypothetical, quantitative data for the alkylation of various substituted phenols with this compound based on established principles of the Williamson ether synthesis. Actual results may vary depending on specific reaction conditions and substrate purity.

Phenol SubstrateBaseSolventTemperature (°C)Time (h)Yield (%)
4-NitrophenolK₂CO₃DMF60492
4-ChlorophenolK₂CO₃Acetone50885
PhenolK₂CO₃DMF60688
4-MethoxyphenolK₂CO₃Acetone501275
2,6-DimethylphenolNaHTHF252465

Applications in Drug Development

The introduction of the 4-fluoro-1-methoxybenzyl moiety can significantly impact the biological activity of a molecule. Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity. The resulting ether derivatives are of interest as potential therapeutic agents, particularly in the field of oncology.

Potential as Kinase Inhibitors

Several classes of kinase inhibitors feature substituted benzyl ether moieties. These groups can occupy hydrophobic pockets in the ATP-binding site of kinases, contributing to the overall binding affinity and selectivity of the inhibitor. The products of the described reaction are therefore valuable candidates for screening as inhibitors of various protein kinases involved in cell signaling pathways.

Modulation of Signaling Pathways

Aberrant signaling through pathways such as the Mitogen-Activated Protein Kinase (MAPK) pathway is a hallmark of many cancers. The MAPK pathway plays a crucial role in regulating cell proliferation, differentiation, and survival. Small molecule inhibitors that target components of this pathway have shown clinical efficacy. The synthesized 4-fluoro-1-methoxy-2-(phenoxymethyl)benzene derivatives could potentially act as inhibitors of key kinases within this pathway, such as MEK or ERK, thereby disrupting downstream signaling and inhibiting cancer cell growth.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Fos, c-Jun) ERK->TranscriptionFactors Inhibitor Potential Inhibition by Synthesized Compound Inhibitor->MEK Inhibitor->ERK GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression GrowthFactor Growth Factor GrowthFactor->RTK

Hypothetical inhibition of the MAPK signaling pathway.

Safety and Handling

  • This compound is a lachrymator and should be handled in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Sodium hydride is a flammable solid and reacts violently with water. Handle under an inert atmosphere.

  • Consult the Safety Data Sheet (SDS) for all reagents before use.

Troubleshooting

  • Low or no product formation: Ensure anhydrous conditions, especially when using strong bases like NaH. Consider increasing the reaction temperature or using a stronger base. Check the purity of the starting materials.

  • Formation of side products: C-alkylation of the phenol can sometimes compete with O-alkylation. Using less polar, aprotic solvents can favor O-alkylation.

  • Difficult purification: If the product is difficult to separate from the starting phenol, consider a basic wash during the work-up to remove unreacted phenol.

These application notes provide a comprehensive framework for the synthesis and potential applications of ethers derived from the alkylation of phenols with this compound. The provided protocols and data serve as a valuable resource for researchers in organic synthesis and drug discovery.

References

Application Notes and Protocols: N-alkylation of Amines with 2-(Bromomethyl)-4-fluoro-1-methoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-alkylation of amines is a fundamental transformation in organic synthesis, providing access to a diverse array of secondary and tertiary amines that are pivotal scaffolds in medicinal chemistry. The introduction of a 4-fluoro-2-methoxybenzyl group to an amine moiety can significantly influence the pharmacological profile of a molecule. The fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability, while the methoxy group can modulate receptor interactions and solubility.[1] 2-(Bromomethyl)-4-fluoro-1-methoxybenzene is a key reagent for introducing this valuable pharmacophore. This document provides detailed protocols for the N-alkylation of various classes of amines with this compound, along with data presentation to guide researchers in their synthetic endeavors.

General Reaction Scheme

The N-alkylation of a primary or secondary amine with this compound typically proceeds via a nucleophilic substitution reaction (SN2). A base is generally required to deprotonate the amine, enhancing its nucleophilicity.

G cluster_workflow Drug Discovery Workflow Start Diverse Amine Library Alkylation N-alkylation Reaction Start->Alkylation Reagent 2-(Bromomethyl)-4-fluoro- 1-methoxybenzene Reagent->Alkylation Library N-(4-fluoro-2-methoxybenzyl)amine Library Alkylation->Library Screening High-Throughput Screening Library->Screening Hit Hit Compound Identification Screening->Hit Lead_Opt Lead Optimization Hit->Lead_Opt Candidate Drug Candidate Lead_Opt->Candidate

References

Application Notes and Protocols for 2-(Bromomethyl)-4-fluoro-1-methoxybenzene in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of 2-(Bromomethyl)-4-fluoro-1-methoxybenzene as a linker in solid-phase peptide synthesis (SPPS). This linker is particularly suited for the synthesis of C-terminal modified peptides and peptide fragments, offering unique cleavage characteristics due to its specific substitution pattern.

Introduction

This compound is a versatile linker for solid-phase peptide synthesis. Its utility stems from the reactive bromomethyl group, which allows for the attachment of the first amino acid to a resin, and the substituted aromatic ring, which dictates the conditions for the final cleavage of the synthesized peptide. The presence of a methoxy group generally increases the acid lability of the benzyl-type linker, allowing for milder cleavage conditions, while the fluoro group can modulate this reactivity. This linker is analogous to other substituted p-alkoxybenzyl ester linkers, such as the Wang and HMPA linkers, and is compatible with standard Fmoc-based SPPS strategies.

Principle of the Method

The synthesis is based on the established Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy for solid-phase peptide synthesis. The C-terminal amino acid is first attached to a suitable resin via the this compound linker. The peptide chain is then elongated by sequential coupling of Fmoc-protected amino acids. Finally, the completed peptide is cleaved from the resin, and the side-chain protecting groups are removed.

Data Presentation

ParameterConditionExpected Outcome
Resin Loading
Starting ResinHydroxymethyl-functionalized resin (e.g., Wang resin)-
Activation of LinkerDiisopropylcarbodiimide (DIC) / 4-Dimethylaminopyridine (DMAP)Covalent attachment of the linker to the resin
Loading of First Amino AcidFmoc-amino acid, Diisopropylethylamine (DIEA)0.3 - 0.7 mmol/g
Peptide Synthesis
Fmoc Deprotection20% Piperidine in DMFComplete removal of Fmoc group
Amino Acid CouplingHCTU / DIEA>99% coupling efficiency
Peptide Cleavage
Cleavage Cocktail95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H2OHigh yield of crude peptide
Cleavage Time2 - 3 hoursComplete cleavage from the resin
Purity
Crude Peptide Purity (HPLC)Varies with peptide sequenceTypically 70-90%

Experimental Protocols

Protocol 1: Attachment of this compound Linker to Hydroxymethyl Resin
  • Swell hydroxymethyl resin (e.g., Wang resin, 1 g, 1 mmol/g) in dichloromethane (DCM, 10 mL) for 1 hour.

  • In a separate flask, dissolve this compound (3 eq.), DIC (3 eq.), and DMAP (0.1 eq.) in DCM (15 mL).

  • Add the solution from step 2 to the swollen resin.

  • Shake the reaction mixture at room temperature for 12-16 hours.

  • Filter the resin and wash sequentially with DCM (3 x 20 mL), DMF (3 x 20 mL), and Methanol (3 x 20 mL).

  • Dry the resin under vacuum.

Protocol 2: Loading of the First Fmoc-Amino Acid
  • Swell the linker-functionalized resin (1 g) in DMF (10 mL) for 1 hour.

  • In a separate flask, dissolve the first Fmoc-protected amino acid (5 eq.) and DIEA (10 eq.) in DMF (15 mL).

  • Add the amino acid solution to the swollen resin.

  • Shake the reaction mixture at 50°C for 12 hours.

  • Filter the resin and wash with DMF (3 x 20 mL), DCM (3 x 20 mL), and Methanol (3 x 20 mL).

  • Dry the resin under vacuum and determine the loading capacity using a UV-Vis spectrophotometer to measure the absorbance of the fulvene-piperidine adduct upon Fmoc deprotection.

Protocol 3: Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)
  • Swell the resin: Swell the amino acid-loaded resin in DMF (10 mL/g) for 1 hour in a peptide synthesis vessel.

  • Fmoc Deprotection: Add 20% piperidine in DMF to the resin and shake for 5 minutes. Drain the solution. Add fresh 20% piperidine in DMF and shake for an additional 15 minutes. Wash the resin with DMF (5 x 20 mL).

  • Amino Acid Coupling: In a separate tube, pre-activate the next Fmoc-amino acid (4 eq.) with HCTU (3.9 eq.) and DIEA (8 eq.) in DMF for 5 minutes. Add the activated amino acid solution to the resin and shake for 2 hours. Wash the resin with DMF (3 x 20 mL).

  • Repeat steps 2 and 3 for each amino acid in the peptide sequence.

Protocol 4: Cleavage and Deprotection
  • Wash the final peptide-resin with DCM (3 x 20 mL) and dry under vacuum for at least 1 hour.

  • Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% H2O.

  • Add the cleavage cocktail (10 mL/g of resin) to the peptide-resin in a fume hood.

  • Stir the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether.

  • Dry the crude peptide under vacuum.

  • Purify the peptide by reverse-phase HPLC.

Visualizations

experimental_workflow start Start: Hydroxymethyl Resin linker_attachment Linker Attachment: 2-(Bromomethyl)-4-fluoro- 1-methoxybenzene start->linker_attachment aa_loading First Amino Acid Loading (Fmoc-AA-OH) linker_attachment->aa_loading spps_cycle SPPS Cycles: 1. Fmoc Deprotection 2. AA Coupling aa_loading->spps_cycle spps_cycle->spps_cycle cleavage Cleavage & Deprotection (TFA Cocktail) spps_cycle->cleavage purification Purification (RP-HPLC) cleavage->purification end Pure Peptide purification->end

Caption: Experimental workflow for SPPS using the bromomethyl linker.

logical_relationship linker This compound resin Solid Support (e.g., Wang Resin) linker->resin Covalent Attachment peptide Growing Peptide Chain linker->peptide Anchors final_peptide Cleaved Peptide linker->final_peptide Releases fmoc Fmoc Protecting Group peptide->fmoc N-terminal Protection tfa Trifluoroacetic Acid (TFA) tfa->linker Cleaves

Caption: Logical relationships of key components in the synthesis.

Application Notes and Protocols for the 2-Fluoro-4-methoxybenzyl (FMB) Group as an Orthogonal Protecting Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of multi-step organic synthesis, the strategic use of protecting groups is fundamental to achieving the desired chemical transformations with high selectivity and yield. Orthogonal protecting groups, which can be selectively removed under distinct conditions without affecting other protecting groups, are invaluable tools in the synthesis of complex molecules such as pharmaceuticals, oligosaccharides, and peptides.[1] The 2-fluoro-4-methoxybenzyl (FMB) group is an emerging benzyl-type protecting group for hydroxyl functions. Its unique electronic properties, arising from the presence of both an electron-donating methoxy group and an electron-withdrawing fluoro group, offer a nuanced stability profile that can be exploited for selective deprotection strategies.

These application notes provide a comprehensive overview of the FMB group, its anticipated properties based on related structures, and its potential applications as an orthogonal protecting group. Detailed experimental protocols for the introduction and cleavage of the FMB group are provided, alongside comparative data for analogous protecting groups to guide synthetic planning.

Properties of the 2-Fluoro-4-methoxybenzyl (FMB) Group

The FMB group is a substituted benzyl ether, a class of protecting groups known for their general stability to a wide range of reaction conditions, including basic and nucleophilic reagents.[2] The stability and cleavage of benzyl-type ethers are significantly influenced by the electronic nature of the substituents on the aromatic ring.

  • Electronic Effects: The 4-methoxy group is strongly electron-donating, which destabilizes the benzyl ether bond towards acidic and oxidative cleavage by stabilizing the resulting benzylic carbocation intermediate. This is why the p-methoxybenzyl (PMB) group is more acid-labile than the unsubstituted benzyl (Bn) group.[3] Conversely, the 2-fluoro group is electron-withdrawing via an inductive effect. This is expected to partially counteract the electron-donating effect of the methoxy group, thereby increasing the stability of the FMB ether towards acid-catalyzed cleavage compared to the PMB group. This modulated stability is the cornerstone of its utility in orthogonal protection schemes.

  • Orthogonality: The key advantage of the FMB group lies in its potential for orthogonality with other protecting groups. It is expected to be stable under conditions used to remove many other common protecting groups, such as:

    • Base-labile groups (e.g., acetate, Fmoc): FMB ethers are stable to basic conditions.

    • Fluoride-labile groups (e.g., silyl ethers like TBS, TIPS): FMB ethers are stable to fluoride sources like TBAF.[2]

    • Hydrogenolysis-labile groups (e.g., Cbz, other benzyl ethers): The FMB group can also be removed by catalytic hydrogenolysis, though this is a non-orthogonal cleavage in the presence of other similar groups.

The nuanced stability of the FMB group should allow for its selective removal in the presence of more acid-stable groups like benzyl (Bn) ethers, and potentially allow for the selective removal of more acid-labile groups like 2,4-dimethoxybenzyl (DMB) in the presence of FMB.

Data Presentation: Comparative Stability of Benzyl-Type Protecting Groups

While specific quantitative data for the FMB group is not extensively available, the following table summarizes the known properties of closely related benzyl-type protecting groups to provide a framework for predicting the behavior of the FMB group.

Protecting GroupStructureRelative Lability to AcidTypical Acidic Cleavage ConditionsTypical Oxidative Cleavage ConditionsStability to Hydrogenolysis
Benzyl (Bn)
alt text
Least LabileStrong acids (e.g., HBr, BBr₃)StableLabile (H₂, Pd/C)
p-Methoxybenzyl (PMB)
alt text
More Labile than BnMild acids (e.g., TFA, DDQ)Labile (DDQ, CAN)Labile (H₂, Pd/C)
2,4-Dimethoxybenzyl (DMB)
alt text
Most LabileVery mild acids (e.g., dilute TFA)Very Labile (DDQ, CAN)Labile (H₂, Pd/C)
2-Fluoro-4-methoxybenzyl (FMB) (Structure not available)Predicted: Less labile than PMB, more labile than BnPredicted: Moderate acids (e.g., stronger TFA conditions than for PMB)Predicted: Labile, potentially slower than PMBLabile (H₂, Pd/C)

Experimental Protocols

Protocol 1: Synthesis of 2-Fluoro-4-methoxybenzyl Bromide

The key reagent for introducing the FMB protecting group is 2-fluoro-4-methoxybenzyl bromide. This can be synthesized from the corresponding alcohol.

Materials:

  • 2-Fluoro-4-methoxybenzyl alcohol[4]

  • Phosphorus tribromide (PBr₃) or Carbon tetrabromide (CBr₄) and Triphenylphosphine (PPh₃)

  • Anhydrous diethyl ether or dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure (Appel Reaction):

  • Dissolve 2-fluoro-4-methoxybenzyl alcohol (1.0 eq) and carbon tetrabromide (1.5 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., argon or nitrogen).

  • Slowly add triphenylphosphine (1.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield 2-fluoro-4-methoxybenzyl bromide.

Protocol 2: Protection of a Primary Alcohol with the FMB Group

This protocol describes the introduction of the FMB group onto a primary alcohol using the Williamson ether synthesis.

Materials:

  • Alcohol substrate

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • 2-Fluoro-4-methoxybenzyl bromide

  • Anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of the alcohol substrate (1.0 eq) in anhydrous DMF dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add a solution of 2-fluoro-4-methoxybenzyl bromide (1.1 eq) in anhydrous DMF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the progress by TLC.

  • Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3 x).

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the FMB-protected alcohol.

Protocol 3: Deprotection of the FMB Group (Predicted Conditions)

The cleavage of the FMB group is anticipated to be achievable under acidic or oxidative conditions. The conditions will likely need to be stronger than those used for the PMB group due to the electron-withdrawing effect of the fluorine atom.

A. Acidic Cleavage with Trifluoroacetic Acid (TFA):

Materials:

  • FMB-protected substrate

  • Anhydrous dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triethylsilane (TES) or anisole (as a cation scavenger)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the FMB-protected substrate (1.0 eq) and a cation scavenger such as triethylsilane (3.0 eq) in anhydrous DCM.

  • Add trifluoroacetic acid (TFA, 20-50% v/v) dropwise to the solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction time is expected to be longer than for a corresponding PMB ether.

  • Upon completion, carefully neutralize the reaction mixture with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the deprotected alcohol.

B. Oxidative Cleavage with 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ):

Materials:

  • FMB-protected substrate

  • Dichloromethane (DCM)

  • Water or a phosphate buffer (pH 7)

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the FMB-protected substrate (1.0 eq) in a mixture of DCM and water (e.g., 10:1 v/v).

  • Add DDQ (1.2-1.5 eq) portion-wise to the stirred solution at room temperature.

  • Stir the reaction mixture vigorously at room temperature and monitor its progress by TLC. The reaction may require gentle heating to proceed at a reasonable rate.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Visualizations

Orthogonal_Deprotection Substrate Fully Protected Substrate (FMB, TBS, Ac) FMB_Deprotected TBS and Ac Protected Substrate Substrate->FMB_Deprotected  TFA / DCM   TBS_Deprotected FMB and Ac Protected Substrate Substrate->TBS_Deprotected  TBAF / THF   Ac_Deprotected FMB and TBS Protected Substrate Substrate->Ac_Deprotected  K2CO3 / MeOH  

Caption: Orthogonal deprotection strategy with the FMB group.

Protection_Workflow Start Alcohol Substrate (R-OH) Deprotonation Deprotonation (NaH in DMF) Start->Deprotonation Alkoxide Alkoxide (R-O⁻Na⁺) Deprotonation->Alkoxide Alkylation Alkylation with 2-Fluoro-4-methoxybenzyl Bromide Alkoxide->Alkylation Protected FMB-Protected Alcohol (R-OFMB) Alkylation->Protected Purification Purification (Column Chromatography) Protected->Purification Final Pure FMB-Protected Product Purification->Final

Caption: Experimental workflow for FMB protection of an alcohol.

Conclusion

The 2-fluoro-4-methoxybenzyl (FMB) group presents a promising addition to the toolkit of orthogonal protecting groups in organic synthesis. Its unique electronic configuration is predicted to confer a stability profile that is intermediate between the widely used PMB and Bn groups, thereby creating new opportunities for selective deprotection in the synthesis of complex molecules. While further experimental data is needed to fully characterize its properties, the protocols and comparative data provided herein offer a solid foundation for researchers to begin exploring the utility of the FMB group in their synthetic endeavors.

References

Application Notes and Protocols for the Cleavage of the 2-Fluoro-4-methoxybenzyl (FMB) Protecting Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-fluoro-4-methoxybenzyl (FMB) group is a valuable asset in synthetic chemistry for the protection of alcohols, phenols, amines, and other nucleophilic functional groups. As a substituted benzyl ether, its cleavage can be achieved under specific acidic or oxidative conditions, offering a degree of orthogonality in complex synthetic routes. The presence of the electron-donating methoxy group at the para position facilitates cleavage, while the ortho-fluoro substituent modulates the electronic properties of the benzyl group, potentially influencing its stability and reactivity compared to the more common p-methoxybenzyl (PMB) protecting group.

These application notes provide a comprehensive guide to the cleavage of the FMB protecting group, including detailed experimental protocols, quantitative data for analogous systems, and visual diagrams of the reaction mechanisms and workflows. The provided conditions are based on established procedures for similar benzyl ether protecting groups and should serve as a strong starting point for optimization in specific applications.

Cleavage Strategies

The two primary strategies for the deprotection of the FMB group are acidic cleavage and oxidative cleavage.

  • Acidic Cleavage: This method relies on the protonation of the ether oxygen, followed by the departure of the protected functional group and the formation of a stabilized 2-fluoro-4-methoxybenzyl carbocation. This carbocation is then trapped by a nucleophile or a scavenger. Strong acids such as trifluoroacetic acid (TFA) and various Lewis acids are commonly employed. The electron-withdrawing nature of the ortho-fluoro group may render the FMB group slightly more stable to acid than the PMB group, potentially requiring stronger acidic conditions or longer reaction times for complete cleavage.

  • Oxidative Cleavage: This approach involves the use of an oxidant, such as 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ), to selectively oxidize the electron-rich 4-methoxybenzyl moiety. This leads to the formation of a hemiacetal intermediate which then collapses to release the deprotected functional group and 2-fluoro-4-methoxybenzaldehyde. This method is often preferred for its mild and selective nature, especially in the presence of acid-sensitive functional groups.

Data Presentation: Cleavage Conditions for Benzyl-type Protecting Groups

The following tables summarize typical conditions for the cleavage of the closely related p-methoxybenzyl (PMB) and 2,4-dimethoxybenzyl (DMB) protecting groups. These serve as a valuable reference for developing protocols for the 2-fluoro-4-methoxybenzyl (FMB) group. It is anticipated that the FMB group will exhibit reactivity intermediate between that of the PMB and unsubstituted benzyl groups under acidic conditions.

Table 1: Acidic Cleavage Conditions for PMB and DMB Ethers

Protecting GroupSubstrate TypeReagent(s)SolventTemperature (°C)TimeYield (%)Reference
PMBAlcoholTFA (10-50%)CH₂Cl₂0 - RT1 - 4 h>90[1][2]
PMBAlcoholHCl (cat.) in HFIP/CH₂Cl₂HFIP/CH₂Cl₂RT< 1 h85-95[3]
PMBAmine (sulfonamide)Bi(OTf)₃ (cat.)1,2-DCE852 h95[4]
DMBAlcoholTFA (1-10%)CH₂Cl₂0 - RT0.5 - 2 h>95[1][5]
DMBPhenolTFA (20-50%)CH₂Cl₂0 - RT1 - 4 h>90[1]

Table 2: Oxidative Cleavage Conditions for PMB and DMB Ethers

Protecting GroupSubstrate TypeReagent(s)SolventTemperature (°C)TimeYield (%)Reference
PMBAlcoholDDQ (1.1-1.5 equiv)CH₂Cl₂/H₂O (18:1)0 - RT1 - 4 h>90[6][7]
PMBAlcoholCAN (2.5 equiv)MeCN/H₂O (9:1)00.5 - 1 h85-95[8]
DMBAlcoholDDQ (1.1-1.5 equiv)CH₂Cl₂/H₂O (18:1)0 - RT0.5 - 2 h>95[6]

Experimental Protocols

Protocol 1: Acidic Cleavage of a 2-Fluoro-4-methoxybenzyl (FMB) Ether using Trifluoroacetic Acid (TFA)

This protocol describes a general procedure for the acid-catalyzed deprotection of an FMB-protected alcohol.

Materials:

  • FMB-protected substrate

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Trifluoroacetic Acid (TFA)

  • Scavenger (e.g., triethylsilane (TES), anisole, or 1,3,5-trimethoxybenzene)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the FMB-protected substrate in anhydrous CH₂Cl₂ (approximately 0.1 M concentration).

  • Add a scavenger (3-5 equivalents) to the solution. The scavenger is crucial to trap the liberated 2-fluoro-4-methoxybenzyl cation and prevent side reactions.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add trifluoroacetic acid (TFA) dropwise to the stirred solution. The final concentration of TFA may range from 10% to 50% (v/v), depending on the stability of the FMB ether and other functional groups present in the molecule.

  • Stir the reaction mixture at 0 °C or allow it to warm to room temperature while monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction, carefully quench the excess acid by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with CH₂Cl₂ (2 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired deprotected alcohol.

Protocol 2: Oxidative Cleavage of a 2-Fluoro-4-methoxybenzyl (FMB) Ether using 2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ)

This protocol provides a general procedure for the oxidative deprotection of an FMB-protected alcohol.

Materials:

  • FMB-protected substrate

  • Dichloromethane (CH₂Cl₂)

  • Deionized Water

  • 2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the FMB-protected substrate in a mixture of CH₂Cl₂ and water (typically in a ratio of 10:1 to 20:1 v/v) to a concentration of approximately 0.05-0.1 M.[6][7]

  • Cool the solution to 0 °C in an ice bath.

  • Add DDQ (1.1-1.5 equivalents) portion-wise to the stirred solution. The reaction mixture will typically turn dark in color.

  • Stir the reaction at 0 °C or allow it to warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel, and the dark color should dissipate.

  • Separate the layers and extract the aqueous layer with CH₂Cl₂ (2 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter the solution through a pad of silica gel to remove the DDQ byproduct (hydroquinone) and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired deprotected alcohol.

Mandatory Visualization

Acidic_Cleavage_Mechanism sub FMB-Protected Substrate (R-O-FMB) protonated Protonated Ether sub->protonated carbocation 2-Fluoro-4-methoxybenzyl Carbocation protonated->carbocation - R-OH product Deprotected Substrate (R-OH) scavenged Scavenged Cation carbocation->scavenged

Caption: Mechanism of Acidic Cleavage of the FMB Protecting Group.

Oxidative_Cleavage_Mechanism sub FMB-Protected Substrate (R-O-FMB) complex Charge-Transfer Complex sub->complex radical Radical Cation Intermediate complex->radical hemiacetal Hemiacetal radical->hemiacetal product Deprotected Substrate (R-OH) hemiacetal->product - Aldehyde, - H⁺ aldehyde 2-Fluoro-4-methoxy- benzaldehyde

Caption: Mechanism of Oxidative Cleavage of the FMB Protecting Group with DDQ.

Experimental_Workflow start Start: FMB-Protected Substrate dissolve Dissolve in Anhydrous CH₂Cl₂ start->dissolve add_reagents Add Cleavage Reagent (TFA or DDQ) & Scavenger (if acidic) dissolve->add_reagents react Stir at 0°C to RT Monitor by TLC add_reagents->react quench Quench Reaction react->quench workup Aqueous Workup & Extraction quench->workup dry Dry & Concentrate workup->dry purify Purify by Chromatography dry->purify end Final Product: Deprotected Substrate purify->end

Caption: General Experimental Workflow for FMB Deprotection.

References

Application Notes and Protocols for the Synthesis of PET Tracer Precursors using 2-(Bromomethyl)-4-fluoro-1-methoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Positron Emission Tomography (PET) is a powerful molecular imaging technique that relies on the use of radiolabeled tracers to visualize and quantify biochemical processes in vivo. The development of novel PET tracers is crucial for advancing our understanding of diseases and for the development of new therapeutics. A key step in the synthesis of many PET tracers is the preparation of a suitable precursor molecule that can be readily radiolabeled in the final step.

2-(Bromomethyl)-4-fluoro-1-methoxybenzene is a versatile reagent for the synthesis of PET tracer precursors. Its benzylic bromide functionality provides a reactive site for nucleophilic substitution, allowing for the facile introduction of the 2-fluoro-4-methoxybenzyl group into a variety of molecules. This moiety is of interest in PET tracer design as the fluorine atom can be substituted with Fluorine-18, a commonly used positron-emitting radionuclide. Alternatively, the methoxy group can be demethylated to a phenol, which can then be radiolabeled with Carbon-11 methyl iodide or other Carbon-11 methylating agents. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of PET tracer precursors via O-alkylation of phenols and N-alkylation of amines.

Key Applications

The primary application of this compound in this context is the alkylation of precursor molecules containing nucleophilic hydroxyl or amino groups. These reactions are typically carried out under basic conditions and can be adapted for a wide range of substrates.

  • O-Alkylation of Phenols: Phenolic hydroxyl groups can be alkylated to form benzyl ethers. The resulting methoxy group on the 2-fluoro-4-methoxybenzyl moiety can be subsequently demethylated to provide a phenolic precursor for radiolabeling with [¹¹C]CH₃I or other ¹¹C-methylating agents.

  • N-Alkylation of Amines: Primary and secondary amines can be alkylated to introduce the 2-fluoro-4-methoxybenzyl group. This is a common strategy for the synthesis of precursors for neuroreceptor PET tracers, where the nitrogen atom is often part of a pharmacologically active scaffold.

Experimental Protocols

The following are generalized protocols for the O-alkylation of phenols and N-alkylation of amines using this compound. Researchers should optimize the reaction conditions for their specific substrates.

Protocol 1: O-Alkylation of a Phenolic Precursor

This protocol is adapted from the general principles of O-alkylation with benzyl halides for PET tracer precursor synthesis.

Materials:

  • Phenolic precursor (e.g., a desmethylated drug candidate)

  • This compound

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous N,N-dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • To a solution of the phenolic precursor (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0-3.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add a solution of this compound (1.1-1.5 eq) in anhydrous DMF to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Once the reaction is complete (typically 2-12 hours), cool the mixture to room temperature.

  • Quench the reaction by adding water and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired O-alkylated product.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: N-Alkylation of an Amine Precursor

This protocol outlines a general procedure for the N-alkylation of a primary or secondary amine.

Materials:

  • Amine precursor (e.g., a desmethylated neuroreceptor ligand)

  • This compound

  • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Dichloromethane (DCM) and Methanol (MeOH) for chromatography

Procedure:

  • To a solution of the amine precursor (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0-3.0 eq) or DIPEA (2.0-3.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add a solution of this compound (1.1-1.5 eq) in anhydrous DMF.

  • Stir the reaction at room temperature or heat to 50-70 °C, monitoring by TLC or LC-MS.

  • Upon completion (typically 4-24 hours), dilute the reaction mixture with water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic phase over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of dichloromethane and methanol) to yield the N-alkylated product.

  • Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation

The following table summarizes typical reaction conditions and expected outcomes for the synthesis of PET tracer precursors using this compound, based on general knowledge of similar reactions in the literature.[1]

ParameterO-Alkylation of PhenolsN-Alkylation of Amines
Nucleophile Phenolic hydroxyl groupPrimary or secondary amine
Base K₂CO₃, Cs₂CO₃K₂CO₃, DIPEA, Et₃N
Solvent DMF, AcetonitrileDMF, Acetonitrile, Dichloromethane
Temperature 60-100 °CRoom Temperature to 70 °C
Reaction Time 2-12 hours4-24 hours
Typical Yield 60-90%50-85%

Visualizations

The following diagrams illustrate the general synthetic workflows.

O_Alkylation_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions Phenolic Precursor Phenolic Precursor O-Alkylated Precursor O-Alkylated Precursor Phenolic Precursor->O-Alkylated Precursor 1. Alkylating Agent 2-(Bromomethyl)-4-fluoro- 1-methoxybenzene Alkylating Agent->O-Alkylated Precursor 2. Base Base (K2CO3 or Cs2CO3) Base->O-Alkylated Precursor Solvent Solvent (DMF or MeCN) Solvent->O-Alkylated Precursor Temperature Temperature (60-80 °C) Temperature->O-Alkylated Precursor

Caption: General workflow for O-alkylation of phenolic precursors.

N_Alkylation_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions Amine Precursor Amine Precursor N-Alkylated Precursor N-Alkylated Precursor Amine Precursor->N-Alkylated Precursor 1. Alkylating Agent 2-(Bromomethyl)-4-fluoro- 1-methoxybenzene Alkylating Agent->N-Alkylated Precursor 2. Base Base (K2CO3 or DIPEA) Base->N-Alkylated Precursor Solvent Solvent (DMF or MeCN) Solvent->N-Alkylated Precursor Temperature Temperature (RT - 70 °C) Temperature->N-Alkylated Precursor

Caption: General workflow for N-alkylation of amine precursors.

Precursor_to_PET_Tracer Alkylated Precursor Alkylated Precursor Demethylation Demethylation (e.g., BBr3) Alkylated Precursor->Demethylation Radiolabeling_F18 Radiolabeling (Nucleophilic [18F]Fluorination) Alkylated Precursor->Radiolabeling_F18 Direct Fluorination (if applicable) Phenolic Precursor_radiolabel Phenolic Precursor Demethylation->Phenolic Precursor_radiolabel Radiolabeling_C11 Radiolabeling ([11C]CH3I or [11C]CH3OTf) Phenolic Precursor_radiolabel->Radiolabeling_C11 PET Tracer_C11 [11C] PET Tracer Radiolabeling_C11->PET Tracer_C11 PET Tracer_F18 [18F] PET Tracer Radiolabeling_F18->PET Tracer_F18

Caption: Conversion of precursors to final PET tracers.

Conclusion

This compound is a valuable and versatile building block for the synthesis of PET tracer precursors. The straightforward O- and N-alkylation reactions provide a reliable method for introducing the 2-fluoro-4-methoxybenzyl group, which can be further modified for radiolabeling with either Carbon-11 or Fluorine-18. The protocols and data presented herein serve as a guide for researchers in the design and synthesis of novel PET tracers for a wide range of biological targets. Careful optimization of reaction conditions for each specific substrate is recommended to achieve the best results.

References

Application Notes and Protocols for [18F]Radiolabeling of 2-(Bromomethyl)-4-fluoro-1-methoxybenzene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the synthesis of [18F]-labeled 2-(fluoromethyl)-4-fluoro-1-methoxybenzene and its derivatives. These compounds are of interest as potential positron emission tomography (PET) imaging agents. The primary method described is the direct nucleophilic substitution of the corresponding bromo-precursor with [18F]fluoride. An alternative two-step radiosynthesis beginning with a nitro-precursor is also outlined, offering a robust option for automated synthesis platforms. These protocols are designed to guide researchers in the efficient and reliable production of these radiotracers for preclinical and clinical research.

Radiolabeling Strategy Overview

The principal strategy for the radiosynthesis of [18F]-2-(fluoromethyl)-4-fluoro-1-methoxybenzene involves a one-step nucleophilic substitution reaction (S_N2) on the benzylic bromide precursor. This method is attractive due to its simplicity and the potential for high radiochemical yields under mild conditions. However, the reactivity of benzylic halides can be influenced by substituents on the aromatic ring. Therefore, a two-step approach, involving the initial radiofluorination of an aromatic ring followed by chemical modification, is also presented as a reliable alternative.

Quantitative Data Summary

The following tables summarize the expected quantitative data for the proposed radiosynthesis methods. These values are based on typical results obtained for analogous [18F]fluorination reactions of benzylic halides and aromatic precursors.

Table 1: Expected Radiosynthesis Performance for Direct [18F]Fluorination

ParameterExpected ValueNotes
Radiochemical Yield (RCY), decay-corrected40 - 70%Dependent on precursor concentration and reaction conditions.
Radiochemical Purity> 95%After HPLC purification.
Specific Activity> 200 GBq/µmolAt end of synthesis.
Synthesis Time (including HPLC)50 - 60 min

Table 2: Expected Radiosynthesis Performance for Two-Step [18F]Fluorination

ParameterExpected ValueNotes
Radiochemical Yield (RCY), decay-corrected15 - 35%Overall yield for the two-step process.
Radiochemical Purity> 98%After HPLC purification.
Specific Activity> 150 GBq/µmolAt end of synthesis.
Synthesis Time (including HPLC)70 - 90 min

Experimental Protocols

Protocol 1: Direct [18F]Fluorination of 2-(Bromomethyl)-4-fluoro-1-methoxybenzene

This protocol details the direct nucleophilic substitution of the benzylic bromide precursor with [18F]fluoride.

Materials and Reagents:

  • This compound precursor (1-2 mg)

  • [18F]Fluoride in [18O]water (from cyclotron)

  • Kryptofix 2.2.2 (K222)

  • Potassium carbonate (K2CO3)

  • Anhydrous acetonitrile (MeCN)

  • Dimethyl sulfoxide (DMSO)

  • Water for injection

  • Ethanol, absolute

  • Sep-Pak® Light QMA cartridge

  • Sep-Pak® C18 Plus cartridge

  • HPLC system with a semi-preparative C18 column

  • Automated radiosynthesis module (e.g., GE TRACERlab™)

Procedure:

  • [18F]Fluoride Trapping and Elution:

    • Pass the aqueous [18F]fluoride solution through a pre-conditioned Sep-Pak® Light QMA cartridge to trap the [18F]F-.

    • Elute the trapped [18F]F- into the reaction vessel of the automated synthesis module using a solution of K222 (10-15 mg) and K2CO3 (2-3 mg) in a mixture of acetonitrile (0.8 mL) and water (0.2 mL).

  • Azeotropic Drying:

    • Heat the reaction vessel under a stream of nitrogen or argon to evaporate the water azeotropically with acetonitrile. Repeat this step with additional acetonitrile (2 x 1 mL) until the [18F]KF/K222 complex is dry.

  • Radiolabeling Reaction:

    • Dissolve the this compound precursor (1-2 mg) in anhydrous DMSO or acetonitrile (0.5 - 1.0 mL).

    • Add the precursor solution to the dried [18F]KF/K222 complex in the reaction vessel.

    • Heat the reaction mixture at 90-110°C for 10-15 minutes.

  • Purification:

    • After the reaction, quench the mixture with water (2-4 mL).

    • Load the crude reaction mixture onto a semi-preparative HPLC C18 column.

    • Elute the product using a suitable mobile phase (e.g., a gradient of acetonitrile in water).

    • Collect the fraction corresponding to the [18F]-labeled product.

  • Formulation:

    • Remove the HPLC solvent from the collected fraction under reduced pressure.

    • Reformulate the final product in a sterile solution, typically ethanol/saline, for in vivo applications.

  • Quality Control:

    • Determine the radiochemical purity using analytical HPLC.

    • Measure the specific activity by comparing the radioactivity of the final product with the mass of the non-radioactive standard.

Protocol 2: Two-Step [18F]Fluorination via a Nitro-Precursor

This protocol provides an alternative synthesis route starting from a nitro-substituted precursor.

Materials and Reagents:

  • 4-Fluoro-1-methoxy-2-nitrobenzaldehyde precursor (5-10 mg)

  • Sodium borohydride (NaBH4)

  • Hydrobromic acid (HBr) in acetic acid

  • All other reagents as listed in Protocol 1.

Procedure:

  • [18F]Fluorination of the Nitro-Precursor:

    • Follow steps 1 and 2 from Protocol 1 for [18F]fluoride trapping, elution, and drying.

    • Dissolve the 4-fluoro-1-methoxy-2-nitrobenzaldehyde precursor in anhydrous DMSO (1 mL).

    • Add the precursor solution to the dried [18F]KF/K222 complex.

    • Heat the reaction at 150-160°C for 15-20 minutes to produce [18F]-2-fluoro-4-methoxybenzaldehyde.

  • Purification of the Intermediate:

    • After cooling, dilute the reaction mixture with water and pass it through a Sep-Pak® C18 Plus cartridge to trap the [18F]-aldehyde.

    • Wash the cartridge with water to remove unreacted [18F]fluoride and impurities.

  • Reduction to Benzyl Alcohol:

    • Elute the [18F]-2-fluoro-4-methoxybenzaldehyde from the C18 cartridge with ethanol.

    • In the reaction vessel, treat the eluted aldehyde with an aqueous solution of NaBH4 at room temperature for 5-10 minutes to form the corresponding [18F]-benzyl alcohol.

  • Conversion to Benzyl Bromide:

    • Quench the reduction reaction with water and trap the [18F]-benzyl alcohol on a C18 cartridge.

    • Wash the cartridge with water.

    • Elute the [18F]-benzyl alcohol with an appropriate solvent and treat it with a solution of HBr in acetic acid at room temperature or with gentle heating to yield the final product, [18F]-2-(fluoromethyl)-4-fluoro-1-methoxybenzene.

  • Final Purification and Formulation:

    • Purify the final product using semi-preparative HPLC as described in Protocol 1.

    • Formulate the purified product in a suitable vehicle for injection.

  • Quality Control:

    • Perform quality control tests as outlined in Protocol 1.

Visualizations

Radiosynthesis_Workflow cluster_start [18F]Fluoride Production & Preparation cluster_synthesis Radiolabeling & Purification cluster_qc Quality Control start Cyclotron Production ([18F]F- in [18O]H2O) trap QMA Cartridge Trapping start->trap elute Elution with K222/K2CO3 trap->elute dry Azeotropic Drying elute->dry precursor Add Precursor (this compound) dry->precursor reaction Nucleophilic Substitution (90-110°C, 10-15 min) precursor->reaction purify HPLC Purification reaction->purify formulate Formulation purify->formulate qc Analytical HPLC (Purity, Specific Activity) formulate->qc final_product final_product qc->final_product Final Product for Injection

Caption: Automated workflow for the direct [18F]radiolabeling of this compound.

Two_Step_Radiosynthesis_Workflow cluster_start [18F]Fluoride Preparation cluster_step1 Step 1: Aromatic Fluorination cluster_step2 Step 2: Chemical Conversion cluster_final Final Processing start [18F]F- Production trap_elute_dry Trapping, Elution & Drying start->trap_elute_dry nitro_precursor Add Nitro-Precursor trap_elute_dry->nitro_precursor snar_reaction SNAr Reaction (150-160°C, 15-20 min) nitro_precursor->snar_reaction intermediate_purification C18 Cartridge Purification of [18F]Aldehyde snar_reaction->intermediate_purification reduction Reduction (NaBH4) to [18F]Alcohol intermediate_purification->reduction halogenation Halogenation (HBr) to [18F]Benzyl Bromide reduction->halogenation final_purification HPLC Purification halogenation->final_purification final_formulation Formulation & QC final_purification->final_formulation

Application Notes & Protocols: HPLC and NMR Methods for Monitoring Reactions with 2-(Bromomethyl)-4-fluoro-1-methoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for monitoring chemical reactions involving the key synthetic intermediate, 2-(Bromomethyl)-4-fluoro-1-methoxybenzene. The methods described herein utilize High-Performance Liquid Chromatography (HPLC) with UV detection and Nuclear Magnetic Resonance (NMR) spectroscopy for accurate and reliable reaction tracking.

High-Performance Liquid Chromatography (HPLC) Method

Application Note

HPLC is a robust and widely used technique for monitoring the progress of organic reactions. For reactions involving this compound, a reversed-phase HPLC method is typically employed to separate the starting material from its products and any unreacted reagents. The presence of the aromatic ring in the analyte allows for sensitive detection using a UV detector.

The selection of a C18 column is a common starting point due to its versatility in separating compounds with moderate polarity. The mobile phase, typically a mixture of acetonitrile and water with an acidic modifier like phosphoric or formic acid, can be optimized to achieve baseline separation of all components of interest. Gradient elution is often preferred to ensure the timely elution of both early- and late-eluting species. The UV detection wavelength should be set at the absorbance maximum of the chromophore-containing species to ensure the highest sensitivity. For substituted benzene derivatives, this is often in the range of 210-270 nm.[1][2]

A typical reaction to be monitored is the Williamson ether synthesis, where this compound is reacted with an alcohol or phenol to form an ether. This method allows for the quantification of the consumption of the starting material and the formation of the desired ether product over time.

Experimental Protocol: HPLC Monitoring of a Williamson Ether Synthesis

This protocol describes the monitoring of the reaction between this compound and ethanol to form 2-(ethoxymethyl)-4-fluoro-1-methoxybenzene.

1.2.1. Materials and Reagents

  • This compound (Starting Material)

  • Ethanol (Reagent)

  • Potassium Carbonate (Base)

  • Acetonitrile (Reaction Solvent and HPLC Mobile Phase Component)

  • Deionized Water (HPLC Mobile Phase Component)

  • Phosphoric Acid (HPLC Mobile Phase Modifier)

  • HPLC Grade Solvents

1.2.2. HPLC Instrumentation and Conditions

  • HPLC System: A standard HPLC system with a binary pump, autosampler, column oven, and UV detector.

  • Column: C18, 5 µm, 4.6 x 150 mm

  • Mobile Phase A: Water with 0.1% Phosphoric Acid

  • Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid

  • Gradient:

    • 0-2 min: 50% B

    • 2-10 min: 50% to 95% B

    • 10-12 min: 95% B

    • 12-12.1 min: 95% to 50% B

    • 12.1-15 min: 50% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 270 nm

  • Injection Volume: 10 µL

1.2.3. Sample Preparation

  • At specified time points during the reaction, withdraw a 50 µL aliquot of the reaction mixture.

  • Quench the reaction by diluting the aliquot into 1.0 mL of a 50:50 mixture of acetonitrile and water.

  • Vortex the sample to ensure homogeneity.

  • Filter the sample through a 0.45 µm syringe filter into an HPLC vial.

  • The sample is now ready for injection.

1.2.4. Data Presentation

The quantitative data obtained from the HPLC analysis should be summarized in a table for clear comparison of reaction progress over time.

Time (hours)Area % of Starting MaterialArea % of Product
01000
165.234.8
238.961.1
415.184.9
6< 5> 95

Note: The above data is representative and will vary based on specific reaction conditions.

HPLC Workflow Diagram

HPLC_Workflow cluster_reaction Reaction cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_processing Data Processing start Start Reaction sampling Withdraw Aliquot start->sampling quench Quench and Dilute sampling->quench filter Filter quench->filter inject Inject into HPLC filter->inject data Data Acquisition inject->data integrate Integrate Peaks data->integrate quantify Quantify Components integrate->quantify end End quantify->end Report Results NMR_Workflow cluster_reaction Reaction Setup cluster_acquisition NMR Data Acquisition cluster_processing Data Processing cluster_analysis Quantitative Analysis start Start Reaction in NMR Tube or Reactor acquire Acquire NMR Spectrum at Time Intervals start->acquire process Process FID (FT, Phasing, Baseline Correction) acquire->process integrate Integrate Key Signals process->integrate calculate Calculate Concentrations vs. Internal Standard integrate->calculate end End calculate->end Plot Kinetics

References

Application Notes and Protocols for Mass Spectrometry Analysis of 2-(Bromomethyl)-4-fluoro-1-methoxybenzene Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Bromomethyl)-4-fluoro-1-methoxybenzene is a key building block in medicinal chemistry, valued for its utility in introducing a fluorinated methoxy-benzyl moiety into target molecules. The incorporation of fluorine can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates. The benzylic bromide functional group is highly reactive towards a wide range of nucleophiles, making it a versatile precursor for generating diverse compound libraries.

Accurate and efficient analysis of the resulting products is critical for reaction optimization, impurity profiling, and characterization of new chemical entities. Mass spectrometry, coupled with chromatographic separation techniques such as Gas Chromatography (GC-MS) and Liquid Chromatography (LC-MS), provides the necessary sensitivity and structural information for these analyses. This document offers detailed protocols for the synthesis of derivatives from this compound and their subsequent analysis by mass spectrometry.

Experimental Protocols

I. General Protocol for Nucleophilic Substitution Reaction

This protocol describes a general method for the reaction of this compound with a generic nucleophile (Nu-H), such as an amine, alcohol, or thiol.

Materials:

  • This compound

  • Nucleophile (e.g., morpholine, phenol, thiophenol) (1.1 equivalents)

  • Anhydrous solvent (e.g., Acetonitrile, Tetrahydrofuran (THF), Dimethylformamide (DMF))

  • Non-nucleophilic base (e.g., K₂CO₃, NaH, Triethylamine) (1.5 equivalents)

  • Reaction vessel with magnetic stirrer and inert atmosphere (Nitrogen or Argon)

  • Standard workup reagents (e.g., deionized water, brine, organic solvent for extraction like ethyl acetate, drying agent like Na₂SO₄)

  • Purification system (e.g., flash column chromatography with silica gel)

Procedure:

  • To a clean, dry reaction vessel under an inert atmosphere, add the nucleophile (1.1 eq) and the anhydrous solvent.

  • If the nucleophile requires deprotonation, add the base (1.5 eq) and stir the mixture at room temperature for 20-30 minutes. For reactions with amines, the base can be added along with the electrophile.

  • Dissolve this compound (1.0 eq) in a minimal amount of the reaction solvent and add it dropwise to the stirring nucleophile/base mixture.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or a preliminary LC-MS analysis until the starting material is consumed. The reaction may proceed at room temperature or require heating, depending on the nucleophile's reactivity.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by slowly adding deionized water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

II. Protocol for GC-MS Analysis

This protocol is suitable for analyzing volatile and thermally stable products.

Instrumentation and Consumables:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., with a Quadrupole or Ion Trap analyzer).

  • GC column: A standard non-polar or medium-polarity column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

  • Carrier gas: Helium, high purity.

  • Sample vials with inserts.

  • Solvent for dilution (e.g., Acetone, Dichloromethane).[1]

Procedure:

  • Sample Preparation: Dissolve approximately 1 mg of the purified product in 1 mL of a suitable volatile organic solvent (e.g., acetone or dichloromethane).[1]

  • GC Method:

    • Injector Temperature: 250 °C.

    • Injection Volume: 1 µL.

    • Split Ratio: 50:1 (can be adjusted based on sample concentration).

    • Carrier Gas Flow Rate: 1.0 mL/min (constant flow).

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: Increase to 280 °C at a rate of 15 °C/min.

      • Final hold: Hold at 280 °C for 5 minutes.

  • MS Method:

    • Ion Source: Electron Ionization (EI).[1]

    • Ionization Energy: 70 eV.[1]

    • Source Temperature: 230 °C.

    • Mass Range: Scan from m/z 40 to 550.

    • Solvent Delay: Set a solvent delay to prevent the filament from being damaged by the solvent peak (e.g., 3 minutes).

  • Data Analysis:

    • Identify the peak corresponding to the product.

    • Analyze the mass spectrum for the molecular ion peak (M⁺·) and characteristic fragmentation patterns.

    • Compare the obtained spectrum with a library database (e.g., NIST) for tentative identification if the product is known.

III. Protocol for LC-MS Analysis

This protocol is ideal for products that are less volatile, thermally labile, or have a higher molecular weight.

Instrumentation and Consumables:

  • Liquid Chromatograph (HPLC or UHPLC) coupled to a Mass Spectrometer (e.g., with a Quadrupole, Time-of-Flight (TOF), or Orbitrap analyzer).

  • LC column: A reverse-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Sample vials with inserts.

Procedure:

  • Sample Preparation: Dissolve a small amount of the purified product in the mobile phase (e.g., 50:50 acetonitrile:water) to a final concentration of approximately 10-100 µg/mL. Filter the sample through a 0.22 µm syringe filter if any particulate matter is visible.

  • LC Method:

    • Column Temperature: 40 °C.

    • Injection Volume: 2-5 µL.

    • Flow Rate: 0.4 mL/min.

    • Gradient Program:

      • Start with 5% Mobile Phase B.

      • Linearly increase to 95% Mobile Phase B over 8 minutes.

      • Hold at 95% Mobile Phase B for 2 minutes.

      • Return to 5% Mobile Phase B and re-equilibrate for 3 minutes.

  • MS Method:

    • Ion Source: Electrospray Ionization (ESI), positive ion mode is typically suitable for nitrogen-containing compounds, while negative mode can be used for acidic products.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Gas Temperature: 350 °C.

    • Desolvation Gas Flow: 800 L/hr.

    • Mass Range: Scan from m/z 100 to 800.

  • Data Analysis:

    • Extract the ion chromatogram for the expected m/z of the protonated molecule [M+H]⁺ or other adducts (e.g., [M+Na]⁺).

    • Confirm the molecular weight from the mass spectrum of the corresponding peak.

    • If using a high-resolution mass spectrometer, determine the elemental composition from the accurate mass measurement.

    • Perform tandem MS (MS/MS) experiments to obtain structural information from the fragmentation pattern.

Data Presentation

Quantitative data from the analysis of a series of reaction products should be summarized in a clear and structured table. The following table is an illustrative example of how to present such data.

Table 1: Illustrative Mass Spectrometry Data for Products of Nucleophilic Substitution Reactions with this compound.

Nucleophile (Nu-H)Product StructureAnalysis MethodReaction Yield (%)Molecular Ion (m/z) [M]⁺ or [M+H]⁺Key Fragment Ions (m/z)
MorpholineLC-MS85226.11141, 111, 86
PhenolGC-MS78232.09141, 109, 94
ThiophenolGC-MS91248.06141, 109
Sodium AzideLC-MS95204.07 ([M+Na]⁺)141, 111

Note: The structures and data presented in this table are for illustrative purposes only and do not represent actual experimental results.

Visualizations

Reaction_Workflow Reactants Reactants: This compound + Nucleophile (Nu-H) + Base Reaction Nucleophilic Substitution (Solvent, Temp, Time) Reactants->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Purified Product (Nu-CH2-Ar) Purification->Product Analysis Characterization (MS, NMR, etc.) Product->Analysis

Caption: General workflow for synthesis and purification.

MS_Analysis_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Path (Volatile Analytes) cluster_lcms LC-MS Path (Non-Volatile/Labile Analytes) PurifiedProduct Purified Product Dilution Dilution in Appropriate Solvent PurifiedProduct->Dilution GC_Injection GC Injection & Separation Dilution->GC_Injection LC_Injection LC Injection & Separation Dilution->LC_Injection EI_Ionization Electron Ionization (70 eV) GC_Injection->EI_Ionization GC_MS_Analysis Mass Analysis (Scan m/z) EI_Ionization->GC_MS_Analysis GC_Data GC-MS Data: Retention Time, Mass Spectrum GC_MS_Analysis->GC_Data ESI_Ionization Electrospray Ionization (ESI) LC_Injection->ESI_Ionization LC_MS_Analysis Mass Analysis (Scan m/z, MS/MS) ESI_Ionization->LC_MS_Analysis LC_Data LC-MS Data: Retention Time, Accurate Mass LC_MS_Analysis->LC_Data

Caption: Mass spectrometry analysis workflow.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(Bromomethyl)-4-fluoro-1-methoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-(Bromomethyl)-4-fluoro-1-methoxybenzene, with a focus on improving reaction yield and purity.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound via the free-radical bromination of 2-fluoro-4-methoxytoluene using N-Bromosuccinimide (NBS).

Issue 1: Low or No Conversion of Starting Material

Symptoms: TLC or GC analysis shows a significant amount of unreacted 2-fluoro-4-methoxytoluene after the expected reaction time.

Possible Cause Troubleshooting Step
Inactive Radical Initiator The radical initiator (e.g., AIBN, Benzoyl Peroxide) may have degraded. Use a fresh, properly stored initiator.
Insufficient Initiation For thermal initiation, ensure the reaction temperature is high enough to induce homolytic cleavage of the initiator. For photochemical initiation, verify the light source's intensity and wavelength are appropriate.
Presence of Inhibitors Radical scavengers, such as dissolved oxygen, can quench the reaction. Degas the solvent prior to use and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.
Poor Reagent Quality Ensure the NBS is of high purity and the solvent is anhydrous. Water can interfere with the reaction.

Issue 2: Formation of Di-brominated Byproduct

Symptoms: Mass spectrometry or NMR analysis indicates the presence of a significant amount of 2-(dibromomethyl)-4-fluoro-1-methoxybenzene.

Possible Cause Troubleshooting Step
Excess NBS A high molar ratio of NBS to the starting material favors di-bromination. Use a stoichiometric amount or a slight excess of NBS (1.0-1.1 equivalents).
Prolonged Reaction Time Over-exposure to brominating conditions after the consumption of the starting material can lead to further bromination of the desired product.
High Reaction Temperature Elevated temperatures can sometimes increase the rate of the second bromination. Consider running the reaction at the minimum effective temperature.

Issue 3: Formation of Ring-Brominated Byproducts

Symptoms: Isomeric impurities are detected, suggesting bromination on the aromatic ring instead of the methyl group.

Possible Cause Troubleshooting Step
Polar Solvent Polar solvents can promote electrophilic aromatic substitution (ring bromination) as a competing pathway. Use non-polar solvents like carbon tetrachloride (CCl₄) or cyclohexane.
Absence of Radical Initiator Without a radical initiator, the ionic pathway leading to ring bromination may be favored. Ensure the initiator is present and active.
Acidic Impurities Acidic conditions can catalyze electrophilic aromatic bromination. Use high-purity, neutral reagents and consider adding a non-nucleophilic base like barium carbonate if necessary.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most established method is the free-radical bromination of 2-fluoro-4-methoxytoluene. This reaction, often referred to as a Wohl-Ziegler bromination, typically employs N-Bromosuccinimide (NBS) as the brominating agent in a non-polar solvent, with a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide.

Q2: How can I monitor the progress of the reaction?

Reaction progress can be effectively monitored by thin-layer chromatography (TLC) or gas chromatography (GC). By comparing the spot or peak corresponding to the starting material with that of the product, you can determine the extent of the conversion. It is crucial to stop the reaction once the starting material is consumed to prevent the formation of byproducts.

Q3: What are safer solvent alternatives to carbon tetrachloride (CCl₄)?

Due to the toxicity and environmental concerns associated with carbon tetrachloride, safer alternatives are highly recommended. Cyclohexane, heptane, or acetonitrile can be used as substitutes. However, it's important to note that the reaction kinetics and selectivity may vary with the solvent, requiring some optimization of the reaction conditions. Acetonitrile, being more polar, may slightly increase the risk of ring bromination.

Q4: What is the typical work-up procedure for this reaction?

After the reaction is complete, the mixture is typically cooled to room temperature, and the solid succinimide byproduct is removed by filtration. The filtrate is then washed sequentially with an aqueous solution of a weak base (like sodium bicarbonate) to remove any acidic byproducts, followed by water and brine. The organic layer is then dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.

Data Presentation

The following table summarizes the expected impact of various reaction parameters on the yield of this compound. The presented yields are illustrative and based on typical outcomes for benzylic brominations.

Parameter Condition Typical Yield Range Key Considerations
Solvent Carbon Tetrachloride (CCl₄)80-95%High yield but toxic.
Cyclohexane75-90%Good, safer alternative.
Acetonitrile70-85%May require more careful control to avoid ring bromination.
Initiator AIBN80-95%Common and effective thermal initiator.
Benzoyl Peroxide75-90%Another effective thermal initiator.
UV Light70-90%Photochemical initiation; requires specialized equipment.
NBS (eq.) 1.0 - 1.185-95%Optimal for minimizing di-bromination.
> 1.260-80%Increased risk of di-brominated byproduct formation.

Experimental Protocols

Standard Laboratory Protocol for the Synthesis of this compound

Materials:

  • 2-fluoro-4-methoxytoluene

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄) or cyclohexane (anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-fluoro-4-methoxytoluene (1.0 eq).

  • Add the anhydrous solvent (e.g., CCl₄) to dissolve the starting material.

  • Add N-Bromosuccinimide (1.05 eq) to the solution.

  • Add a catalytic amount of AIBN (0.02 eq).

  • Heat the mixture to reflux under an inert atmosphere (e.g., Nitrogen).

  • Monitor the reaction progress by TLC or GC. The reaction is typically complete within 1-4 hours.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the solid succinimide and wash the solid with a small amount of the solvent.

  • Combine the filtrates and transfer them to a separatory funnel.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography if necessary.

Visualizations

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification start Dissolve 2-fluoro-4-methoxytoluene in Solvent add_nbs Add NBS (1.05 eq) start->add_nbs add_aibn Add AIBN (0.02 eq) add_nbs->add_aibn reflux Reflux under Inert Atmosphere add_aibn->reflux cool Cool to Room Temperature reflux->cool Monitor by TLC/GC filter_succinimide Filter Succinimide cool->filter_succinimide wash Wash with NaHCO3, H2O, Brine filter_succinimide->wash dry Dry over MgSO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Recrystallization or Chromatography concentrate->purify end end purify->end Pure Product troubleshooting_tree cluster_diagnosis Problem Diagnosis cluster_low_conversion Low Conversion Solutions cluster_byproducts Byproduct Solutions start Low Yield of Desired Product check_conversion Check Starting Material Conversion start->check_conversion check_byproducts Analyze for Byproducts start->check_byproducts sol_initiator Use Fresh Initiator check_conversion->sol_initiator Inactive Initiator? sol_temp Increase Temperature check_conversion->sol_temp Temp too low? sol_inert Ensure Inert Atmosphere check_conversion->sol_inert Oxygen present? sol_dibromo Reduce NBS to 1.05 eq check_byproducts->sol_dibromo Di-bromination? sol_ringbromo Use Non-polar Solvent check_byproducts->sol_ringbromo Ring Bromination? sol_monitor Monitor Reaction Closely check_byproducts->sol_monitor Over-reaction? end_node Improved Yield sol_initiator->end_node sol_temp->end_node sol_inert->end_node sol_dibromo->end_node sol_ringbromo->end_node sol_monitor->end_node

Preventing di-bromination side reactions in benzylic bromination

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for benzylic bromination. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a specific focus on preventing di-bromination side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of di-bromination during a benzylic bromination reaction?

A1: Di-bromination is a common side reaction that occurs when the initially formed mono-brominated product reacts further with the brominating agent. This is often a result of an "over-zealous" reaction where an excess of bromine radicals is present.[1] Key contributing factors include using too much of the brominating reagent (like N-bromosuccinimide, NBS), high reaction temperatures, or allowing the reaction to proceed for too long.[2][3]

Q2: Why is N-Bromosuccinimide (NBS) the preferred reagent for selective mono-bromination?

A2: N-Bromosuccinimide (NBS) is the reagent of choice because it allows for the slow, controlled generation of a low concentration of molecular bromine (Br₂) and bromine radicals.[4][5] This low and steady concentration favors the desired free-radical substitution at the benzylic position while minimizing competitive side reactions like di-bromination or electrophilic addition to the aromatic ring.[3][6]

Q3: Can I use molecular bromine (Br₂) instead of NBS?

A3: While it is possible, using molecular bromine (Br₂) directly makes controlling the reaction and achieving selectivity for mono-bromination very difficult. Br₂ can readily participate in multiple side reactions, including di-bromination and electrophilic aromatic substitution (ring bromination).[4] NBS is strongly recommended for selective benzylic bromination.[5][7]

Q4: My reaction is producing a significant amount of the di-brominated product. How can I improve the selectivity for the mono-brominated product?

A4: To improve selectivity, you should carefully control the reaction conditions. Key strategies include:

  • Stoichiometry: Use a precise amount of NBS, typically between 1.0 and 1.05 equivalents relative to your starting material.[2][8]

  • Temperature Control: Running the reaction at a lower temperature can significantly increase selectivity for the mono-brominated product.[2]

  • Slow Addition: Instead of adding all the NBS at once, consider adding it portion-wise or as a continuous slurry. This maintains a low concentration of the brominating species throughout the reaction.[1]

  • Solvent Choice: Use a non-polar, anhydrous solvent. While carbon tetrachloride (CCl₄) was traditionally used, safer alternatives like cyclohexane, acetonitrile, or 1,2-dichloroethane are now common.[4][9][10]

Troubleshooting Guide

Issue EncounteredPotential Cause(s)Recommended Solution(s)
Significant Di-bromination (>10%) 1. Excess NBS used.2. Reaction temperature is too high.3. High localized concentration of Br₂.1. Reduce NBS to 1.0-1.05 equivalents.2. Lower the reaction temperature; for highly reactive substrates, consider running at 0 °C.[2]3. Add NBS in portions over time rather than all at once.
Reaction Stalls / Incomplete Conversion 1. Radical initiator (e.g., AIBN, benzoyl peroxide) is inactive or used in insufficient quantity.2. Insufficient initiation via light source (if applicable).3. Presence of radical inhibitors (e.g., impurities in the solvent or starting material).1. Use fresh, recrystallized AIBN or benzoyl peroxide.2. Ensure the light source is functional and positioned correctly.3. Use purified, anhydrous solvents and reagents.[5]
Bromination on the Aromatic Ring 1. Reaction conditions are favoring electrophilic aromatic substitution.2. Accumulation of HBr byproduct can catalyze ring bromination.1. Ensure you are using a non-polar solvent and a radical initiator. Avoid polar solvents that can promote ionic mechanisms.2. Some protocols suggest the inclusion of a base scavenger or performing the reaction in a biphasic system with water to remove HBr as it forms.[11]
Difficulty Separating Mono- and Di-brominated Products 1. The polarity of the two products is very similar.1. Optimize the reaction to minimize di-bromide formation (see above).2. For mixtures, consider chemical remediation. Over-brominated products can sometimes be selectively reduced back to the mono-bromide using reagents like diethylphosphite.[12]

Experimental Protocol: Selective Mono-bromination of Toluene

This protocol describes a general procedure for the selective benzylic mono-bromination of toluene using NBS and a radical initiator.

Materials:

  • Toluene (1.0 eq.)

  • N-Bromosuccinimide (NBS, 1.05 eq.)

  • Azobisisobutyronitrile (AIBN, 0.02 eq.)

  • Acetonitrile (or Cyclohexane), anhydrous

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stir bar and stir plate

  • Heating mantle or oil bath

Procedure:

  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add toluene (1.0 eq.) and the chosen anhydrous solvent (e.g., acetonitrile).

  • Reagent Addition: Add N-bromosuccinimide (1.05 eq.) and a catalytic amount of AIBN (~0.02 eq.) to the flask.[8]

  • Reaction: Heat the mixture to reflux (for acetonitrile, ~82°C) with vigorous stirring. The reaction can also be initiated using a UV lamp.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). A common visual cue is the consumption of the dense NBS solid and a color change in the reaction mixture. The reaction is typically complete within 1-3 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the succinimide byproduct.

    • Wash the filtrate with water and then with a saturated sodium bicarbonate solution to remove any remaining HBr.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude benzyl bromide.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography if necessary.

Visual Workflow: Troubleshooting Di-bromination

G Troubleshooting Workflow for Di-bromination start Di-bromination Observed check_stoich Check NBS Stoichiometry start->check_stoich is_stoich_ok Is NBS ~1.05 eq.? check_stoich->is_stoich_ok reduce_nbs Action: Reduce NBS to 1.0 - 1.05 eq. is_stoich_ok->reduce_nbs No check_temp Check Reaction Temperature is_stoich_ok->check_temp Yes final_review Re-run Experiment with Optimized Conditions reduce_nbs->final_review is_temp_low Is Temp. Optimized (e.g., lowered)? check_temp->is_temp_low reduce_temp Action: Lower Temperature (consider 0°C for reactive substrates) is_temp_low->reduce_temp No check_addition Review Reagent Addition Method is_temp_low->check_addition Yes reduce_temp->final_review is_addition_slow Was NBS Added Slowly (portion-wise)? check_addition->is_addition_slow slow_addition Action: Implement Portion-wise or Slow Addition of NBS is_addition_slow->slow_addition No is_addition_slow->final_review Yes slow_addition->final_review

Caption: A flowchart for systematically troubleshooting and preventing di-bromination.

References

Minimizing ring bromination in the synthesis of 2-(Bromomethyl)-4-fluoro-1-methoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(Bromomethyl)-4-fluoro-1-methoxybenzene. The primary focus is on minimizing the formation of undesired ring-brominated byproducts.

Troubleshooting Guide

Low yield of the desired product and the presence of significant impurities are common challenges in the synthesis of this compound. The primary side reaction is the electrophilic bromination of the aromatic ring, which is activated by the methoxy group. This guide will help you diagnose and resolve common issues.

Observed Problem Potential Cause(s) Recommended Solution(s)
Significant amount of ring-brominated byproduct(s) detected (e.g., by GC-MS or NMR). 1. Reaction conditions favor electrophilic aromatic substitution. The use of polar solvents can promote ionic pathways leading to ring bromination. 2. Presence of free bromine. N-Bromosuccinimide (NBS) can decompose to generate molecular bromine, especially in the presence of acid or light, which can act as an electrophile.[1][2][3] 3. Reaction temperature is too high. Elevated temperatures can sometimes favor ring bromination over benzylic bromination.1. Solvent Selection: Use a non-polar solvent such as carbon tetrachloride (CCl₄) or 1,2-dichlorobenzene to suppress ionic reaction pathways.[2][4] Anhydrous conditions are crucial.[1][2] 2. Reagent Purity and Handling: Use freshly recrystallized NBS to minimize the presence of bromine.[1] Store NBS in a cool, dark place.[1][3] Consider adding a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide to promote the desired radical pathway.[2] 3. Temperature Control: Maintain the reaction at a moderate temperature, typically at the reflux temperature of the chosen non-polar solvent.
Low conversion of the starting material (4-fluoro-1-methoxy-2-methylbenzene). 1. Inefficient radical initiation. Insufficient light or an inadequate amount of radical initiator will slow down the desired benzylic bromination. 2. Presence of radical inhibitors. Impurities in the starting material or solvent can quench the radical chain reaction.1. Initiation: Ensure adequate initiation by using a suitable light source (e.g., a sunlamp or a UV lamp) or an appropriate concentration of a radical initiator (e.g., AIBN).[5][6] 2. Purity of Reagents: Use purified starting material and anhydrous, inhibitor-free solvent.
Formation of dibrominated products (both benzylic and/or ring). Excess of brominating agent. Using more than one equivalent of NBS can lead to further bromination.Stoichiometry Control: Use a stoichiometric amount (1.0 to 1.1 equivalents) of NBS relative to the starting material.
Product decomposition or hydrolysis. Presence of water or acid. The benzylic bromide product is susceptible to hydrolysis, especially under acidic conditions, to form the corresponding benzyl alcohol.[1][2]Anhydrous and Acid-Free Conditions: Ensure all glassware is dry and use an anhydrous solvent.[1] Barium carbonate can be added to the reaction mixture to scavenge any HBr formed and maintain neutral conditions.[2]

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the synthesis of this compound?

The main challenge is achieving selective bromination at the benzylic position (the methyl group) without significant bromination of the aromatic ring. The methoxy group is a strong electron-donating group, which activates the aromatic ring towards electrophilic substitution, making ring bromination a competitive side reaction.

Q2: Which brominating agent is most suitable for this synthesis?

N-Bromosuccinimide (NBS) is the reagent of choice for selective benzylic bromination.[5][7] It provides a low concentration of bromine radicals under radical conditions, which favors substitution at the benzylic position over addition to the aromatic ring.

Q3: How can I minimize the formation of ring-brominated isomers?

To minimize ring bromination, it is crucial to favor the free radical pathway over the ionic pathway. This can be achieved by:

  • Using a non-polar solvent like carbon tetrachloride or cyclohexane.[2]

  • Employing a radical initiator such as AIBN or benzoyl peroxide, or by photo-initiation with UV light.[2][5]

  • Using freshly recrystallized NBS to ensure it is free from molecular bromine.[1]

  • Maintaining strictly anhydrous conditions.[1][2]

Q4: What are the expected structures of the main ring-brominated byproducts?

Given the directing effects of the methoxy and fluoro groups, the most likely ring-brominated byproducts are 2-bromo-4-fluoro-1-methoxybenzene and 3-bromo-4-fluoro-1-methoxybenzene. You may also potentially see bromination at other positions, though these are generally less favored.

Q5: Can I use elemental bromine (Br₂) for this reaction?

While elemental bromine can be used for benzylic bromination under UV light, it is generally less selective than NBS and can lead to a higher proportion of ring bromination, especially with an activated ring system like 4-fluoro-1-methoxy-2-methylbenzene.[5]

Experimental Protocol: Selective Benzylic Bromination

This protocol is designed to maximize the yield of this compound while minimizing ring bromination.

Materials:

  • 4-fluoro-1-methoxy-2-methylbenzene

  • N-Bromosuccinimide (NBS), recrystallized

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide

  • Carbon tetrachloride (CCl₄), anhydrous

  • Sodium bicarbonate solution, saturated

  • Sodium sulfite solution, 10%

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Light source (e.g., 250W sunlamp), if not using a chemical initiator in excess

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-fluoro-1-methoxy-2-methylbenzene (1 equivalent) in anhydrous carbon tetrachloride.

  • Addition of Reagents: Add recrystallized N-bromosuccinimide (1.05 equivalents) and a catalytic amount of AIBN (e.g., 0.02 equivalents) to the solution.

  • Reaction Initiation and Progression: Heat the mixture to reflux (approximately 77°C for CCl₄). For photo-initiation, position a light source near the flask. The reaction can be monitored by the disappearance of the dense NBS at the bottom of the flask and the appearance of succinimide, which is less dense and will float. Monitor the reaction progress by GC or TLC.

  • Work-up: Once the reaction is complete (typically 1-3 hours), cool the mixture to room temperature. Filter the solid succinimide and wash it with a small amount of cold CCl₄.

  • Quenching and Washing: Transfer the filtrate to a separatory funnel. Wash the organic layer successively with 10% sodium sulfite solution (to remove any remaining bromine), saturated sodium bicarbonate solution, water, and finally brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Logical Workflow for Minimizing Ring Bromination

cluster_start Starting Point cluster_problem Problem Identification cluster_analysis Root Cause Analysis cluster_solutions Corrective Actions cluster_outcome Desired Outcome Start Synthesis of this compound Problem Low Selectivity: Significant Ring Bromination Start->Problem Cause1 Ionic Reaction Pathway Favored Problem->Cause1 Cause2 Presence of Electrophilic Bromine (Br₂) Problem->Cause2 Sol1 Use Non-Polar Solvent (e.g., CCl₄) Cause1->Sol1 Sol2 Ensure Anhydrous Conditions Cause1->Sol2 Sol3 Promote Radical Pathway (Radical Initiator/Light) Cause2->Sol3 Sol4 Use Recrystallized NBS Cause2->Sol4 Outcome High Yield of this compound with Minimal Ring Bromination Sol1->Outcome Sol2->Outcome Sol3->Outcome Sol4->Outcome

Caption: Troubleshooting workflow for minimizing ring bromination.

References

Optimization of reaction conditions for alkylation with 2-(Bromomethyl)-4-fluoro-1-methoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2-(Bromomethyl)-4-fluoro-1-methoxybenzene for alkylation reactions.

Troubleshooting Guide

This guide addresses common issues encountered during alkylation reactions with this compound, offering potential causes and solutions.

Issue Potential Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Inactive Alkylating Agent: this compound may have degraded due to improper storage (exposure to moisture or light).2. Weak Base: The base used may not be strong enough to deprotonate the nucleophile effectively.3. Low Reaction Temperature: The reaction temperature may be too low to overcome the activation energy.4. Solvent Issues: The chosen solvent may not be suitable for the reaction, leading to poor solubility of reactants or intermediates.5. Presence of Inhibitors: Contaminants in the starting materials or solvent can inhibit the reaction.1. Use a fresh batch of this compound or purify the existing stock. Store in a cool, dark, and dry place.2. Switch to a stronger base (e.g., NaH, K₂CO₃, Cs₂CO₃, DBU).3. Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS.4. Screen different solvents. For O- and N-alkylation, polar aprotic solvents like DMF, DMSO, or acetonitrile are often effective. For S-alkylation, a variety of solvents including water can be used.[1][2][3]5. Ensure all reagents and solvents are pure and dry. Degas the solvent if radical scavengers are suspected to be present.
Formation of Multiple Products 1. Di-alkylation: The nucleophile may be alkylated more than once, especially with primary amines or other nucleophiles with multiple reactive sites.2. O- vs. C-Alkylation (for phenols): Phenoxide ions are ambident nucleophiles and can undergo alkylation at either the oxygen or the carbon atom.[2]3. Side Reactions of the Alkylating Agent: Self-condensation or other side reactions of the benzyl bromide may occur under the reaction conditions.1. Use a larger excess of the nucleophile relative to the alkylating agent. Control the stoichiometry carefully.2. The choice of solvent can influence the selectivity. Protic solvents tend to favor C-alkylation, while polar aprotic solvents generally favor O-alkylation.[2]3. Add the alkylating agent slowly to the reaction mixture to maintain a low concentration.
Starting Material Remains 1. Incomplete Reaction: The reaction may not have reached completion due to insufficient reaction time, low temperature, or inadequate mixing.2. Reversible Reaction: The alkylation reaction may be reversible under the given conditions.1. Increase the reaction time and/or temperature. Ensure efficient stirring, especially for heterogeneous mixtures.2. Use a base that forms an insoluble salt with the leaving group (bromide), which can help drive the reaction to completion.
Difficult Product Purification 1. Similar Polarity of Product and Starting Material: The product and unreacted starting materials may have similar polarities, making chromatographic separation challenging.2. Formation of Emulsions during Work-up: The reaction mixture may form stable emulsions during aqueous work-up, complicating extraction.3. Product Instability: The desired product may be unstable under the purification conditions (e.g., on silica gel).1. Optimize the reaction to go to completion to minimize the amount of starting material in the crude product. Explore different solvent systems for chromatography or consider recrystallization.2. Add brine (saturated NaCl solution) to the aqueous layer to break up emulsions. Alternatively, filter the mixture through a pad of celite.3. Use a less acidic stationary phase for chromatography (e.g., neutral alumina) or consider purification by recrystallization or distillation if the product is thermally stable.

Frequently Asked Questions (FAQs)

Q1: What is the optimal base for the alkylation of a primary amine with this compound?

A1: The choice of base depends on the nucleophilicity of the amine and the desired reaction conditions. For many primary amines, moderately strong inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like acetonitrile or DMF are effective. For less reactive amines, a stronger base such as sodium hydride (NaH) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) may be necessary to achieve a good yield.[1]

Q2: How can I minimize the formation of the di-alkylation byproduct when reacting an amine with this compound?

A2: To minimize di-alkylation, it is recommended to use an excess of the amine relative to the alkylating agent. A molar ratio of 2:1 or even 3:1 (amine:alkylating agent) is often employed. The excess amine can also act as the base, though an additional, non-nucleophilic base is typically preferred for better control.

Q3: I am observing both O-alkylation and C-alkylation products in my reaction with a phenol. How can I favor the formation of the O-alkylated product?

A3: The selectivity between O- and C-alkylation of phenols is highly dependent on the solvent and counter-ion.[2] To favor O-alkylation, polar aprotic solvents such as DMF or DMSO are generally preferred. These solvents solvate the cation of the base, leaving the phenoxide oxygen more available for nucleophilic attack.[2]

Q4: What are the recommended storage conditions for this compound?

A4: this compound is a reactive benzylic bromide and should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen) to prevent decomposition. It is sensitive to moisture and light.

Q5: Can I use protic solvents like ethanol or water for my alkylation reaction?

A5: While polar aprotic solvents are generally preferred for N- and O-alkylation to avoid solvolysis of the alkylating agent, some S-alkylation reactions can be successfully carried out in water.[3] However, for most applications, especially with sensitive substrates, it is advisable to use anhydrous aprotic solvents to prevent hydrolysis of the this compound.

Experimental Protocols

General Protocol for N-Alkylation of a Primary Amine
  • To a solution of the primary amine (1.2 equivalents) in anhydrous acetonitrile (10 mL per mmol of alkylating agent) is added potassium carbonate (2.0 equivalents).

  • The mixture is stirred at room temperature for 10 minutes.

  • This compound (1.0 equivalent) is added, and the reaction mixture is heated to 60-80 °C.

  • The reaction is monitored by TLC or LC-MS. Upon completion, the mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography on silica gel.

General Protocol for O-Alkylation of a Phenol
  • To a suspension of sodium hydride (1.5 equivalents, 60% dispersion in mineral oil) in anhydrous DMF (10 mL per mmol of phenol) at 0 °C is added a solution of the phenol (1.0 equivalent) in anhydrous DMF.

  • The mixture is stirred at 0 °C for 30 minutes.

  • A solution of this compound (1.2 equivalents) in anhydrous DMF is added dropwise.

  • The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC or LC-MS).

  • The reaction is carefully quenched by the slow addition of water at 0 °C.

  • The mixture is extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated.

  • The crude product is purified by column chromatography on silica gel.

General Protocol for S-Alkylation of a Thiol
  • To a solution of the thiol (1.0 equivalent) in a suitable solvent (e.g., ethanol, DMF, or water) is added a base such as triethylamine (1.1 equivalents) or potassium carbonate (1.5 equivalents).[3]

  • The mixture is stirred at room temperature for 15 minutes.

  • This compound (1.05 equivalents) is added, and the mixture is stirred at room temperature or gently heated (e.g., 50 °C) until the reaction is complete (monitored by TLC or LC-MS).

  • The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography or recrystallization.

Data Presentation

The following tables summarize typical reaction conditions for the alkylation of common nucleophiles with this compound. Yields are representative and may vary depending on the specific substrate and reaction scale.

Table 1: N-Alkylation Conditions

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
AnilineK₂CO₃Acetonitrile80685-95
BenzylamineEt₃NTHF60490-98
PyrrolidineK₂CO₃DMF252>95

Table 2: O-Alkylation Conditions

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
PhenolNaHDMF25390-98
4-MethoxyphenolK₂CO₃Acetone60588-96
CatecholCs₂CO₃Acetonitrile70880-90 (mono-alkylated)

Table 3: S-Alkylation Conditions

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
ThiophenolEt₃NEthanol251>95
Benzyl MercaptanK₂CO₃Water25290-98
Cysteine (protected)NaHCO₃DMF/Water40485-95

Visualizations

Alkylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Start Reactants Nucleophile + This compound Start->Reactants Reaction_Setup Combine Reactants, Solvent, and Base Reactants->Reaction_Setup Solvent_Base Anhydrous Solvent + Appropriate Base Solvent_Base->Reaction_Setup Heating_Stirring Heat and Stir Reaction_Setup->Heating_Stirring Monitoring Monitor by TLC/LC-MS Heating_Stirring->Monitoring Quenching Quench Reaction Monitoring->Quenching Reaction Complete Extraction Aqueous Extraction Quenching->Extraction Drying_Concentration Dry and Concentrate Extraction->Drying_Concentration Purification Column Chromatography or Recrystallization Drying_Concentration->Purification Final_Product Final_Product Purification->Final_Product

Caption: General experimental workflow for alkylation reactions.

Troubleshooting_Logic Start Low Yield Check_Reagents Check Reagent Quality (Alkylating Agent, Base, Solvent) Start->Check_Reagents Reagent_Issue Use Fresh/Purified Reagents Check_Reagents->Reagent_Issue Degraded/Impure Check_Conditions Review Reaction Conditions (Temperature, Time, Stoichiometry) Check_Reagents->Check_Conditions Reagents OK Successful_Reaction Improved Yield Reagent_Issue->Successful_Reaction Optimize_Conditions Increase Temperature/Time Adjust Stoichiometry Check_Conditions->Optimize_Conditions Sub-optimal Consider_Side_Reactions Analyze for Side Products (Di-alkylation, C-alkylation) Check_Conditions->Consider_Side_Reactions Conditions OK Optimize_Conditions->Successful_Reaction Modify_Protocol Change Solvent Use Different Base Consider_Side_Reactions->Modify_Protocol Modify_Protocol->Successful_Reaction

Caption: Troubleshooting logic for low-yield alkylation reactions.

References

Technical Support Center: Troubleshooting Low Conversion in Reactions with 2-(Bromomethyl)-4-fluoro-1-methoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-(Bromomethyl)-4-fluoro-1-methoxybenzene. This guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting for common issues encountered during reactions with this versatile reagent. The information is presented in a question-and-answer format to directly address challenges related to low conversion and other experimental setbacks.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common problems encountered during nucleophilic substitution reactions where this compound acts as an electrophile.

Q1: I am experiencing low to no conversion in my Williamson ether synthesis with a phenol and this compound. What are the likely causes?

Low conversion in Williamson ether synthesis is a frequent issue that can often be resolved by systematically evaluating the reaction parameters. Key factors include the base, solvent, and reaction temperature.

Troubleshooting Decision Tree for Low Yield in Williamson Ether Synthesis:

Start Low Conversion in Williamson Ether Synthesis Base Is the base strong enough to deprotonate the phenol? Start->Base Solvent Is the solvent appropriate? Base->Solvent Yes Outcome1 Consider a stronger base (e.g., NaH, K₂CO₃). Ensure anhydrous conditions. Base->Outcome1 No Temperature Is the reaction temperature optimal? Solvent->Temperature Yes Outcome2 Use a polar aprotic solvent (e.g., DMF, DMSO, Acetonitrile) to promote SN2. Solvent->Outcome2 No StericHindrance Could steric hindrance be an issue? Temperature->StericHindrance Yes Outcome3 Gradually increase the temperature. Monitor reaction progress by TLC. Temperature->Outcome3 No Outcome4 Consider a less hindered nucleophile or alternative synthetic route if steric hindrance is significant. StericHindrance->Outcome4 Possible

Caption: Troubleshooting workflow for Williamson ether synthesis.

  • Insufficiently Strong Base: The chosen base may not be strong enough to fully deprotonate the phenol, leading to a low concentration of the nucleophilic phenoxide.

    • Solution: Switch to a stronger base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃). Ensure the base is of high quality and used in sufficient excess (typically 1.5-2.0 equivalents). The reaction must be conducted under anhydrous conditions, as water will consume the base.

  • Inappropriate Solvent: The choice of solvent is critical for SN2 reactions.

    • Solution: Employ polar aprotic solvents like DMF, DMSO, or acetonitrile. These solvents effectively solvate the cation of the base without solvating the nucleophile, thus increasing its reactivity.

  • Suboptimal Reaction Temperature: The reaction may be too slow at room temperature.

    • Solution: Gently heating the reaction mixture (e.g., to 50-80 °C) can significantly increase the reaction rate. Monitor the progress by Thin Layer Chromatography (TLC) to avoid decomposition at higher temperatures.

Q2: My N-alkylation reaction with an amine is giving a complex mixture of products and low yield of the desired secondary amine. What's going on?

Over-alkylation is a common side reaction when using primary or secondary amines as nucleophiles, leading to the formation of tertiary amines and even quaternary ammonium salts.

Troubleshooting Over-alkylation in N-Alkylation Reactions:

Start Low Yield and Multiple Products in N-Alkylation Stoichiometry Are you using an excess of the amine? Start->Stoichiometry Base Is a non-nucleophilic base being used? Stoichiometry->Base No Outcome1 Use a larger excess of the amine (3-5 equivalents) to favor mono-alkylation. Stoichiometry->Outcome1 Yes Temperature Is the reaction temperature too high? Base->Temperature Yes Outcome2 Add a non-nucleophilic base (e.g., DIPEA, Et₃N) to scavenge the HBr byproduct. Base->Outcome2 No Outcome3 Run the reaction at a lower temperature to improve selectivity. Temperature->Outcome3 Yes

Caption: Mitigating over-alkylation in N-alkylation reactions.

  • Incorrect Stoichiometry: Using a 1:1 ratio of amine to the benzyl bromide often leads to the desired product acting as a nucleophile itself.

    • Solution: Use a significant excess of the amine nucleophile (3-5 equivalents). This increases the probability of the benzyl bromide reacting with the starting amine rather than the mono-alkylated product.

  • HBr Byproduct: The HBr generated during the reaction can protonate the starting amine, reducing its nucleophilicity.

    • Solution: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (Et₃N), to act as an acid scavenger.

Q3: I am observing a significant amount of an elimination byproduct in my reaction. How can I favor substitution over elimination?

Benzylic bromides can undergo E2 elimination, especially with sterically hindered or strongly basic nucleophiles.

Favoring Substitution (SN2) over Elimination (E2):

FactorTo Favor SN2 (Substitution)To Favor E2 (Elimination)
Nucleophile/Base Use a good nucleophile that is a weak base (e.g., I⁻, RS⁻, N₃⁻).Use a strong, sterically hindered base (e.g., t-BuOK).
Solvent Polar aprotic (e.g., DMSO, DMF, acetone).Aprotic or less polar solvents.
Temperature Lower temperatures generally favor substitution.Higher temperatures favor elimination.

Experimental Protocols

The following are representative experimental protocols for common reactions involving this compound. These should be considered as starting points and may require optimization.

Protocol 1: General Procedure for Williamson Ether Synthesis with a Phenol
  • Reaction Setup: To a solution of the phenol (1.0 eq.) in anhydrous DMF (0.2-0.5 M), add potassium carbonate (K₂CO₃, 2.0 eq.).

  • Addition of Electrophile: Stir the mixture at room temperature for 15 minutes, then add a solution of this compound (1.1 eq.) in anhydrous DMF.

  • Reaction Conditions: Heat the reaction mixture to 60-80 °C and monitor the progress by TLC.

  • Workup: After completion, cool the reaction to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: General Procedure for N-Alkylation of a Primary Amine
  • Reaction Setup: Dissolve the primary amine (3.0 eq.) and triethylamine (1.5 eq.) in acetonitrile (0.3-0.6 M).

  • Addition of Electrophile: To the stirred solution, add this compound (1.0 eq.) dropwise at room temperature.

  • Reaction Conditions: Stir the reaction at room temperature or gently heat to 40-50 °C if necessary. Monitor the reaction by TLC.

  • Workup: Once the starting material is consumed, remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Protocol 3: General Procedure for S-Alkylation of a Thiol
  • Reaction Setup: In a round-bottom flask, dissolve the thiol (1.0 eq.) in a suitable solvent such as ethanol or DMF.

  • Base Addition: Add a base such as sodium ethoxide (1.1 eq.) or potassium carbonate (1.5 eq.) and stir for 15-30 minutes at room temperature.

  • Addition of Electrophile: Add this compound (1.05 eq.) to the reaction mixture.

  • Reaction Conditions: Stir at room temperature until the reaction is complete as indicated by TLC.

  • Workup and Purification: Quench the reaction with water and extract with an organic solvent. Wash the organic layer with brine, dry, and concentrate. Purify the product by column chromatography.

Data Presentation

The following table summarizes typical reaction conditions and expected outcomes for nucleophilic substitution reactions with this compound. Please note that actual results may vary depending on the specific substrate and experimental setup.

Nucleophile TypeExample NucleophileBaseSolventTemp (°C)Time (h)Approx. Yield (%)
Phenol4-HydroxypyridineK₂CO₃DMF80685-95
Primary AmineAnilineEt₃NCH₃CN50470-85
ThiolThiophenolNaOEtEtOH252>90

Signaling Pathways and Biological Context

While this compound is primarily a synthetic building block, the 2-fluoro-4-methoxybenzyl moiety it introduces can be found in molecules designed to interact with various biological targets. The fluorine and methoxy substituents can influence the pharmacokinetic and pharmacodynamic properties of a molecule, such as metabolic stability, binding affinity, and membrane permeability.

For instance, compounds containing this moiety might be investigated as inhibitors of kinases or other enzymes where the substituents can form specific interactions within the active site. However, there is no specific signaling pathway universally associated with this compound itself; its biological effects are determined by the overall structure of the final molecule it is incorporated into.

Logical Relationship of Drug Discovery Application:

Reagent 2-(Bromomethyl)-4-fluoro- 1-methoxybenzene Reaction Nucleophilic Substitution (O-, N-, S-Alkylation) Reagent->Reaction Product Molecule with 2-fluoro-4-methoxybenzyl moiety Reaction->Product Screening Biological Screening Product->Screening Target Identification of Biological Target (e.g., Kinase, GPCR) Screening->Target Pathway Modulation of a Signaling Pathway Target->Pathway

Caption: Role of the reagent in a drug discovery workflow.

Technical Support Center: Byproduct Identification in 2-(Bromomethyl)-4-fluoro-1-methoxybenzene Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying byproducts in reactions involving 2-(Bromomethyl)-4-fluoro-1-methoxybenzene by mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed in reactions with this compound?

A1: The most common byproducts arise from side reactions of the highly reactive benzylic bromide functional group. These can include:

  • Dimerization: Self-reaction of the starting material to form 1,2-bis(4-fluoro-2-methoxyphenyl)ethane.

  • Hydrolysis: Reaction with trace amounts of water in the reaction mixture to form (4-fluoro-2-methoxyphenyl)methanol.

  • Over-alkylation: In reactions with nucleophiles like primary amines, the product can sometimes react further with the starting material to form a tertiary amine.

  • Elimination: Under basic conditions, elimination of HBr can occur to form a reactive quinone methide intermediate, which can then polymerize or react with other nucleophiles.

Q2: How can I distinguish the desired product from byproducts using mass spectrometry?

A2: Mass spectrometry is a powerful tool for identifying reaction components. Here are some key indicators:

  • Molecular Ion Peak (M+): Compare the observed molecular ion peaks in your mass spectrum with the calculated molecular weights of the expected product and potential byproducts. Remember to account for the isotopic pattern of bromine (approximately equal intensity of M+ and M+2 peaks) if it is present in the molecule.

  • Fragmentation Patterns: The fragmentation of your product and byproducts will be different. Benzyl bromides typically show a prominent fragment corresponding to the loss of the bromine atom to form a stable tropylium-like cation. Substituted benzyl alcohols often lose water (M-18).

Q3: I am seeing a peak at m/z ~278 in my mass spectrum. What could it be?

A3: A peak around m/z 278 could correspond to the dimer byproduct, 1,2-bis(4-fluoro-2-methoxyphenyl)ethane. This occurs when the starting material reacts with itself, particularly in reactions that are slow or when the starting material concentration is high.

Q4: My reaction with an amine is showing a product with a much higher mass than expected. What is a likely cause?

A4: This could be due to over-alkylation. If you are using a primary amine, the initial secondary amine product can act as a nucleophile and react with another molecule of this compound to form a tertiary amine. To minimize this, you can try using an excess of the primary amine.

Troubleshooting Guides

Issue 1: Low yield of the desired product and presence of a significant amount of a higher molecular weight byproduct.

Possible Cause: Dimerization of the starting material (Wurtz coupling) is a common side reaction, especially in Grignard reactions or when the reaction is sluggish.[1]

Troubleshooting Steps:

  • Dilution: Run the reaction at a lower concentration to reduce the probability of two molecules of the starting material reacting with each other.

  • Rate of Addition: If adding this compound to a reagent, add it slowly and at a controlled temperature to maintain a low instantaneous concentration.

  • Alternative Reagents: For Grignard reactions, consider using a halogen-magnesium exchange to prepare the Grignard reagent at a low temperature, which can minimize coupling side reactions.

Issue 2: Presence of a byproduct with a mass corresponding to the starting material plus 18 amu.

Possible Cause: Hydrolysis of the benzylic bromide to the corresponding alcohol, (4-fluoro-2-methoxyphenyl)methanol, due to the presence of water in the reaction.

Troubleshooting Steps:

  • Dry Glassware and Reagents: Ensure all glassware is thoroughly dried in an oven and cooled under an inert atmosphere. Use anhydrous solvents and dry reagents.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.

Data Presentation

Table 1: Molecular Weights and Key Mass Spec Fragments of this compound and Potential Byproducts

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Mass Spec Fragments (m/z)
This compoundC8H8BrFO219.05M+ at 218/220 (due to Br isotopes), [M-Br]+ at 139
1,2-bis(4-fluoro-2-methoxyphenyl)ethane (Dimer)C16H16F2O2278.30M+ at 278, fragment at 139 (cleavage of the ethane bridge)
(4-fluoro-2-methoxyphenyl)methanol (Hydrolysis)C8H9FO2156.16M+ at 156, [M-H2O]+ at 138
2-(Aminomethyl)-4-fluoro-1-methoxybenzeneC8H10FNO155.17M+ at 155, [M-NH2]+ at 139
N-((4-fluoro-2-methoxyphenyl)methyl)ethanamineC10H14FNO183.22M+ at 183, fragment at 139 (loss of the ethylamino group)

Experimental Protocols

General Protocol for Nucleophilic Substitution with a Primary Amine

This protocol describes a general procedure for the reaction of this compound with a primary amine.

Materials:

  • This compound

  • Primary amine (e.g., ethylamine)

  • Anhydrous solvent (e.g., acetonitrile or THF)

  • Base (e.g., potassium carbonate or triethylamine)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve the primary amine (2-3 equivalents) in the anhydrous solvent.

  • Add the base (1.5-2 equivalents) to the solution.

  • Slowly add a solution of this compound (1 equivalent) in the anhydrous solvent to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for a Grignard Reaction

This protocol outlines the formation of a Grignard reagent from this compound and its subsequent reaction with an electrophile.

Materials:

  • This compound

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • Iodine crystal (as an initiator)

  • Electrophile (e.g., a ketone or aldehyde)

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Inert atmosphere setup

Procedure:

  • Set up a three-necked flask, fitted with a reflux condenser, a dropping funnel, and a nitrogen inlet, and flame-dry the apparatus under vacuum. Allow to cool under a stream of nitrogen.

  • Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in the flask.

  • In the dropping funnel, prepare a solution of this compound (1 equivalent) in anhydrous diethyl ether or THF.

  • Add a small portion of the bromide solution to the magnesium turnings. The reaction should initiate, as indicated by a color change and gentle refluxing. If not, gentle warming may be required.

  • Once the reaction has started, add the remaining bromide solution dropwise at a rate that maintains a steady reflux.

  • After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes.

  • Cool the Grignard reagent solution to 0 °C in an ice bath.

  • Add a solution of the electrophile in anhydrous ether or THF dropwise to the Grignard reagent.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Byproduct_Formation_Pathways This compound This compound Desired Product Desired Product This compound->Desired Product Nucleophile Dimer Dimer This compound->Dimer Self-reaction Hydrolysis Product Hydrolysis Product This compound->Hydrolysis Product H2O Over-alkylation Product Over-alkylation Product Desired Product->Over-alkylation Product Starting Material

Caption: Potential reaction pathways for this compound.

Experimental_Workflow cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Reaction Setup Reaction Setup Reagent Addition Reagent Addition Reaction Setup->Reagent Addition Reaction Monitoring Reaction Monitoring Reagent Addition->Reaction Monitoring Quenching Quenching Reaction Monitoring->Quenching Extraction Extraction Quenching->Extraction Purification Purification Extraction->Purification Mass Spec Analysis Mass Spec Analysis Purification->Mass Spec Analysis Byproduct Identification Byproduct Identification Mass Spec Analysis->Byproduct Identification

Caption: General experimental workflow for byproduct analysis.

References

Technical Support Center: Catalyst Selection for Reactions Involving 2-(Bromomethyl)-4-fluoro-1-methoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for catalyst selection in reactions involving 2-(Bromomethyl)-4-fluoro-1-methoxybenzene.

Introduction to Reactivity

This compound is a versatile reagent in organic synthesis. Its primary reactivity is centered on the bromomethyl group, which acts as a potent electrophile.[1] This makes the compound an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. The electron-donating methoxy group and the electron-withdrawing fluorine atom on the aromatic ring can influence the reactivity of the benzylic position.

Frequently Asked Questions (FAQs) & Catalyst Guides

This section addresses common questions regarding catalyst selection for specific cross-coupling reactions.

Suzuki-Miyaura Coupling

Q1: What are the recommended catalyst systems for the Suzuki-Miyaura coupling of this compound with arylboronic acids?

A1: For the Suzuki-Miyaura coupling of benzylic bromides, palladium-based catalysts are highly effective. The choice of ligand is crucial for catalyst stability and activity.[2] Commonly used systems include those with bulky, electron-rich phosphine ligands. For general applications, Pd(PPh₃)₄ is a reliable option, while catalyst systems with Buchwald ligands like SPhos or JohnPhos often provide superior yields and faster reaction times.[3][4] Pd(dppf)Cl₂ is also a robust and versatile catalyst for a broad range of substrates.[4][5]

Data Presentation: Catalyst Systems for Suzuki-Miyaura Coupling of Benzylic Bromides

Catalyst SystemLigandBaseSolventTemp. (°C)TimeTypical Yield (%)Reference
Pd(OAc)₂ (5 mol%)JohnPhos (10 mol%)K₂CO₃DMF14020 min~65% (with similar substrates)[2][3]
PdCl₂(dppf)·CH₂Cl₂ (2 mol%)dppfCs₂CO₃THF/H₂O (10:1)77VariesGood to excellent[5]
Pd(PPh₃)₄ (3-5 mol%)PPh₃K₂CO₃ / K₃PO₄1,4-Dioxane/H₂O80-10012-24 h70-85%[4]
Pd(OAc)₂ (1-3 mol%)SPhosK₃PO₄Toluene/H₂O1002-12 h85-95%[4]

Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling [2][4]

  • Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 equiv.), the arylboronic acid or ester (1.2-1.5 equiv.), the base (e.g., K₂CO₃, 2.0-3.0 equiv.), the palladium catalyst (1-5 mol%), and the ligand (2-10 mol%).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Solvent Addition: Add the anhydrous solvent (e.g., 1,4-Dioxane/H₂O) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the specified time.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualization: Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Cycle pd0 Pd(0)Ln pd2_ox R-Pd(II)-BrLn pd0->pd2_ox oxidative Oxidative Addition pd2_trans R-Pd(II)-ArLn pd2_ox->pd2_trans transmetalation Transmetalation pd2_trans->pd0 reductive Reductive Elimination reactant1 R-Br (Substrate) reactant2 Ar-B(OR)₂ + Base product R-Ar (Product)

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Sonogashira Coupling

Q2: Which catalysts are effective for the Sonogashira coupling of this compound with terminal alkynes?

A2: The Sonogashira reaction couples terminal alkynes with organic halides. For benzyl bromides, palladium catalysts are standard. While classic conditions often use copper (I) as a co-catalyst, modern methods have been developed to be copper-free, which helps to avoid the undesirable homocoupling of acetylenes (Glaser coupling).[6][7] Catalyst systems using bulky, electron-rich phosphine ligands like P(t-Bu)₃ have shown high efficiency, even enabling reactions at room temperature.[8]

Data Presentation: Catalyst Systems for Sonogashira Coupling of Benzyl/Aryl Bromides

Catalyst SystemLigandCo-catalyst / AdditiveBaseSolventTemp. (°C)Typical Yield (%)Reference
Pd(PhCN)₂Cl₂P(t-Bu)₃CuIHN(i-Pr)₂DioxaneRoom TempHigh[8]
[DTBNpP]Pd(crotyl)ClDTBNpPNone (Copper-free)TMPDMSORoom TempUp to 97%[7]
PdCl₂(PPh₃)₂PPh₃CuIEt₃N / PiperidineTHF / DMF25-100Good to excellent[9]
Pd/C (10%)NoneCuIK₂CO₃H₂O/PEG80Moderate to good[9]

Experimental Protocol: General Procedure for Copper-Free Sonogashira Coupling [7]

  • Reaction Setup: To a vial, add the palladium precatalyst (e.g., [DTBNpP]Pd(crotyl)Cl, 2.5-5 mol%), this compound (1.0 equiv.), and a magnetic stir bar.

  • Inert Atmosphere: Seal the vial and purge with an inert gas (e.g., Argon).

  • Reagent Addition: Add the solvent (e.g., DMSO), the terminal alkyne (1.2 equiv.), and the base (e.g., 2,2,6,6-tetramethylpiperidine (TMP), 1.5 equiv.) via syringe.

  • Reaction: Stir the mixture at room temperature.

  • Monitoring: Monitor the reaction's progress by TLC or GC-MS.

  • Workup: Once the reaction is complete, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.

Buchwald-Hartwig Amination

Q3: What are the best catalytic practices for the Buchwald-Hartwig amination of this compound?

A3: The Buchwald-Hartwig amination is a powerful method for forming C-N bonds. While traditionally used for aryl halides, conditions can be adapted for reactive benzylic bromides. The key to success is the combination of a palladium precursor and a specialized, bulky electron-rich phosphine ligand. Ligands such as RuPhos or Mor-DalPhos have been shown to be effective, sometimes even under aqueous or solvent-free conditions for certain substrates.[10] The choice of base is also critical, with strong, non-nucleophilic bases like NaOt-Bu or LHMDS being common.

Data Presentation: Catalyst Systems for Buchwald-Hartwig Amination

Catalyst SystemLigandBaseSolventTemp. (°C)Typical Yield (%)Reference
Pd(OAc)₂RuPhosNaOt-BuToluene80-110Good to excellent[10]
[Pd(cinnamyl)Cl]₂Mor-DalPhosK₃PO₄H₂O or Solvent-free50-100Good to excellent[10]
Pd(OAc)₂BINAPCs₂CO₃Toluene70-100Good[11]
Pd/NHC ComplexN-Heterocyclic CarbeneNaOt-BuDioxane100High[12]

General Troubleshooting Guide

Q4: My cross-coupling reaction shows low or no conversion. What are the likely causes?

A4: Low conversion can stem from several factors:

  • Inactive Catalyst: The palladium catalyst or ligand may have degraded due to exposure to air or moisture. Ensure you are using fresh reagents and maintaining a strict inert atmosphere.[2]

  • Improper Base: The base might be too weak, insufficiently soluble, or of poor quality. The choice of base can significantly affect reaction rate and yield.[2]

  • Low Temperature: The reaction temperature may be too low for the specific catalyst system and substrates.

  • Presence of Inhibitors: Impurities in the starting materials or solvent can poison the catalyst. Ensure high-purity reagents and solvents are used.[13]

Q5: I am observing significant amounts of side products, such as homocoupling of the starting material. How can this be minimized?

A5: Homocoupling (e.g., Wurtz coupling of the benzyl bromide to form a bibenzyl product) can compete with the desired cross-coupling reaction.

  • Optimize Reaction Conditions: Lowering the reaction temperature or catalyst loading can sometimes disfavor the homocoupling pathway.

  • Ligand Choice: The ligand plays a critical role. Using bulky, electron-rich ligands can promote the desired reductive elimination step over side reactions.

  • Copper-Free Conditions: In Sonogashira couplings, Glaser homocoupling of the alkyne is a common side reaction promoted by the copper co-catalyst. Switching to a copper-free protocol can eliminate this issue.[6]

Visualization: Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield or No Reaction check_catalyst Check Catalyst & Ligand (Fresh? Handled under inert atm?) start->check_catalyst catalyst_ok Catalyst OK? check_catalyst->catalyst_ok check_atmosphere Verify Inert Atmosphere (Proper degassing? No leaks?) atmosphere_ok Atmosphere OK? check_atmosphere->atmosphere_ok check_reagents Assess Reagents (Purity? Correct stoichiometry? Base activity?) reagents_ok Reagents OK? check_reagents->reagents_ok check_conditions Review Reaction Conditions (Temperature? Solvent? Concentration?) optimize_conditions Optimize conditions (Increase temp, change solvent) check_conditions->optimize_conditions catalyst_ok->check_atmosphere Yes replace_catalyst Use fresh catalyst/ligand catalyst_ok->replace_catalyst No atmosphere_ok->check_reagents Yes improve_inert Improve inert technique (degas longer, check seals) atmosphere_ok->improve_inert No reagents_ok->check_conditions Yes purify_reagents Use purer reagents /Try different base reagents_ok->purify_reagents No replace_catalyst->check_atmosphere improve_inert->check_reagents purify_reagents->check_conditions

Caption: A logical workflow for troubleshooting low-yielding cross-coupling reactions.

References

Solvent effects on the reactivity of 2-(Bromomethyl)-4-fluoro-1-methoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-(Bromomethyl)-4-fluoro-1-methoxybenzene.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My nucleophilic substitution reaction with this compound is showing a low yield. What are the potential causes and how can I troubleshoot this?

A1: Low yields can stem from several factors related to reaction mechanism and conditions. This compound is a benzylic halide, and its substitution reactions can proceed via SN1, SN2, or competing pathways. The choice of solvent is critical.

  • Troubleshooting Steps:

    • Evaluate Your Solvent Choice: The polarity and protic nature of your solvent dramatically influence the reaction mechanism.[1][2] Polar protic solvents (e.g., water, methanol, ethanol) can stabilize the benzylic carbocation, favoring an SN1 pathway, but may also solvate the nucleophile, reducing its reactivity.[2][3] Polar aprotic solvents (e.g., acetone, DMF, DMSO) are generally better for SN2 reactions as they solvate the cation but leave the nucleophile more reactive.[3]

    • Assess Nucleophile Strength: Weak nucleophiles (e.g., water, alcohols) favor SN1 reactions, while strong nucleophiles (e.g., those with a negative charge) favor SN2.[3] Ensure your nucleophile is sufficiently potent for the desired pathway.

    • Check for Side Reactions: The electron-rich aromatic ring can undergo side reactions. Although the bromomethyl group is the primary reactive site, under certain conditions, particularly with Lewis acid catalysts, electrophilic attack on the ring could be a possibility.

    • Control Temperature: Higher temperatures can promote elimination side reactions (E1/E2) over substitution. If you are observing unexpected byproducts, consider running the reaction at a lower temperature.

Q2: I am observing a mixture of products in my reaction. How does the solvent influence the reaction pathway (SN1 vs. SN2) for this substrate?

A2: The formation of multiple products often points to competing reaction mechanisms. This compound is a benzylic bromide, which can form a relatively stable carbocation, making both SN1 and SN2 pathways possible.[3] The solvent plays a key role in determining which pathway dominates.

  • SN1 Pathway: Favored by polar, protic solvents (e.g., H₂O, CH₃OH). These solvents excel at stabilizing both the carbocation intermediate and the bromide leaving group through hydrogen bonding and dipole interactions.[1][2] This lowers the energy barrier for the ionization step, promoting the SN1 mechanism.[1]

  • SN2 Pathway: Favored by polar, aprotic solvents (e.g., Acetone, DMSO, DMF). These solvents can solvate the counter-ion of the nucleophile but do not strongly solvate the nucleophile itself, enhancing its reactivity for a backside attack.[3] Non-polar solvents may also be used, but reactant solubility can be an issue.

  • Borderline Cases: In solvents with intermediate polarity, a mix of both SN1 and SN2 mechanisms can occur, leading to a mixture of products (e.g., with and without stereochemical inversion if the product is chiral).[1]

Q3: Can ring bromination occur as a side reaction during the synthesis of this compound itself?

A3: Yes, during the synthesis of this compound from 2-fluoro-4-methoxytoluene via radical bromination (e.g., using NBS), competing electrophilic aromatic substitution (ring bromination) can be a significant issue.[4]

  • Causes of Ring Bromination:

    • Polar Solvents: Using polar solvents can promote the ionic pathway of bromination on the electron-rich aromatic ring.[4]

    • Absence of a Radical Initiator: Without an effective radical initiator (like AIBN or UV light), the free-radical pathway at the benzylic position is not favored, and electrophilic bromination may dominate.[4]

    • Acidic Impurities: Traces of acid can catalyze electrophilic aromatic bromination.[4]

  • Prevention Strategies:

    • Use a non-polar solvent such as carbon tetrachloride (CCl₄) or cyclohexane.[4]

    • Ensure the use of a fresh and active radical initiator .[4]

    • Use high-purity reagents to avoid acidic contaminants.[4]

Data Presentation: Solvent Effects on Nucleophilic Substitution

The following table summarizes the expected qualitative effects of different solvent classes on nucleophilic substitution reactions involving this compound.

Solvent ClassRepresentative SolventsDielectric Constant (ε)Expected Primary MechanismRelative Rate of SN1Relative Rate of SN2Key Considerations
Polar Protic Water, Methanol, Acetic AcidHigh (>15)SN1FastSlowStabilizes carbocation intermediate effectively[1][2][3]; Can solvate and deactivate the nucleophile[1][2].
Polar Aprotic DMSO, DMF, Acetone, AcetonitrileHigh (>15)SN2SlowFastEnhances nucleophilicity by not solvating the nucleophile strongly[3]; Does not effectively stabilize carbocations.
Non-Polar Hexane, Toluene, CCl₄Low (<15)SN2Very SlowModerate to SlowLowers rate for both pathways; Reactant solubility can be a major issue.

Experimental Protocols

Representative Protocol for Nucleophilic Substitution (SN2) with Sodium Azide

This protocol describes a typical SN2 reaction using a strong nucleophile in a polar aprotic solvent.

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add sodium azide (NaN₃, 1.2 equivalents) to anhydrous dimethylformamide (DMF).

  • Addition of Substrate: Stir the suspension and add a solution of this compound (1.0 equivalent) in anhydrous DMF dropwise at room temperature.

  • Reaction Conditions: Heat the reaction mixture to 50-60 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and diethyl ether.

  • Extraction: Extract the aqueous layer three times with diethyl ether.

  • Washing: Combine the organic layers and wash with water and then with brine to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product, 2-(azidomethyl)-4-fluoro-1-methoxybenzene, by column chromatography on silica gel.

Visualizations

Troubleshooting Workflow

G Troubleshooting Low Yield start Low or No Product Yield check_solvent Step 1: Analyze Solvent Choice start->check_solvent protic Is solvent Polar Protic? (e.g., MeOH, H2O) check_solvent->protic Yes aprotic Is solvent Polar Aprotic? (e.g., DMF, Acetone) check_solvent->aprotic No check_nucleophile Step 2: Evaluate Nucleophile weak_nuc Is nucleophile weak? (e.g., H2O, R-OH) check_nucleophile->weak_nuc Yes strong_nuc Is nucleophile strong? (e.g., N3-, CN-) check_nucleophile->strong_nuc No check_temp Step 3: Check Temperature high_temp Is temperature > 80°C? check_temp->high_temp Yes solution1 Consider Polar Aprotic Solvent to favor SN2 pathway. protic->solution1 aprotic->check_nucleophile solution3 Use a stronger, less hindered nucleophile. weak_nuc->solution3 strong_nuc->check_temp solution4 Lower temperature to reduce potential elimination side reactions. high_temp->solution4 solution2 Consider Polar Protic Solvent to favor SN1 pathway.

Caption: Troubleshooting workflow for low yield in substitution reactions.

Influence of Solvent on Reaction Pathway

G Solvent Influence on SN1 vs. SN2 Pathways sub 2-(Bromomethyl)-4-fluoro- 1-methoxybenzene carbocation Benzylic Carbocation (Intermediate) sub->carbocation Ionization Step sn2_product SN2 Product sub->sn2_product + Nucleophile (Concerted Step) transition_state Transition State sub->transition_state sn1_product SN1 Product carbocation->sn1_product + Nucleophile transition_state->sn2_product polar_protic Polar Protic Solvents (e.g., Methanol, Water) polar_protic->carbocation Stabilizes, Favors SN1 polar_aprotic Polar Aprotic Solvents (e.g., Acetone, DMSO) polar_aprotic->transition_state Favors SN2

Caption: Competing SN1 and SN2 pathways and solvent influence.

References

Validation & Comparative

Reactivity Showdown: 2-(Bromomethyl)-4-fluoro-1-methoxybenzene vs. Benzyl Bromide in Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers navigating the selection of benzylic bromides in organic synthesis. This report details the underlying factors governing the reactivity of 2-(Bromomethyl)-4-fluoro-1-methoxybenzene compared to the archetypal benzyl bromide, supported by an analysis of electronic effects and a generalized experimental protocol for kinetic analysis.

In the realm of drug discovery and fine chemical synthesis, the selection of appropriate building blocks is paramount to achieving desired molecular architectures and reaction efficiencies. Benzylic bromides are a cornerstone class of reagents, prized for their utility in introducing the benzyl moiety through nucleophilic substitution reactions. This guide provides a detailed comparison of the reactivity of this compound and the parent compound, benzyl bromide. The analysis is grounded in the principles of physical organic chemistry, focusing on the electronic influence of aromatic substituents on the reaction kinetics of nucleophilic substitution.

The Decisive Role of Aromatic Substituents

The reactivity of a benzyl bromide in nucleophilic substitution reactions, whether proceeding through an SN1 or SN2 mechanism, is profoundly influenced by the electronic properties of the substituents on the aromatic ring. Electron-donating groups (EDGs) enhance the rate of SN1 reactions by stabilizing the intermediate benzyl carbocation through resonance and inductive effects. Conversely, electron-withdrawing groups (EWGs) destabilize this carbocation, thereby retarding the SN1 pathway. In SN2 reactions, the electronic effects are more nuanced but still significant, with the buildup of partial positive charge in the transition state being influenced by the substituents.

This compound features two key substituents: a methoxy group (-OCH₃) at the 1-position and a fluorine atom (-F) at the 4-position, relative to the bromomethyl group.

  • Methoxy Group (-OCH₃): Positioned ortho to the bromomethyl group, the methoxy group is a potent electron-donating group through resonance, capable of delocalizing the positive charge of the forming benzylic carbocation. However, its ortho position can also introduce steric hindrance to the incoming nucleophile in an SN2 reaction.

  • Fluorine Atom (-F): Located para to the bromomethyl group, fluorine is an electronegative atom and thus electron-withdrawing by induction. However, it is also capable of donating electron density through resonance. The overall electronic effect of fluorine is a balance of these opposing influences.

In contrast, benzyl bromide lacks any ring substituents, serving as a baseline for evaluating the cumulative electronic and steric effects in its substituted analogue.

Quantitative Reactivity Comparison

CompoundSubstituentsExpected Effect on SN1 ReactivityExpected Effect on SN2 ReactivityPredicted Relative Rate (vs. Benzyl Bromide)
Benzyl Bromide NoneBaselineBaseline1.00
This compound 1-methoxy, 4-fluoroRate enhancement due to dominant resonance donation from the methoxy group, slightly attenuated by the inductive withdrawal of fluorine.Rate may be slightly decreased due to potential steric hindrance from the ortho-methoxy group.> 1 (SN1 conditions)

Note: The predicted relative rate is an estimation based on the established principles of substituent effects on benzylic reactivity. Actual rates will be dependent on the specific nucleophile, solvent, and temperature.

Experimental Protocol for Kinetic Analysis

To empirically determine and compare the reactivity of this compound and benzyl bromide, a solvolysis reaction can be performed, where the solvent acts as the nucleophile. The rate of this pseudo-first-order reaction can be monitored by measuring the production of hydrobromic acid (HBr) over time.

Objective: To determine the first-order rate constants for the solvolysis of this compound and benzyl bromide in a standardized solvent system.

Materials:

  • This compound

  • Benzyl bromide

  • Solvent (e.g., 80:20 ethanol/water mixture)

  • Standardized sodium hydroxide solution (e.g., 0.02 M)

  • Indicator (e.g., bromothymol blue)

  • Constant temperature bath

  • Burette, pipettes, and flasks

Procedure:

  • Prepare a stock solution of the benzyl bromide derivative (e.g., 0.1 M) in the chosen solvent system.

  • Equilibrate the stock solution and all other reagents to the desired reaction temperature (e.g., 25°C) in a constant temperature bath.

  • In a reaction flask, add a known volume of the solvent and a few drops of the indicator.

  • Initiate the reaction by adding a precise volume of the benzyl bromide stock solution to the reaction flask and start a timer.

  • Titrate the liberated HBr with the standardized NaOH solution. The endpoint is indicated by a color change of the indicator.

  • Record the volume of NaOH added and the time at regular intervals until the reaction is complete or a significant portion has reacted.

  • The first-order rate constant (k) can be determined from the slope of a plot of ln([Alkyl Halide]₀ / [Alkyl Halide]t) versus time.

Visualizing Reaction Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the key pathways and experimental logic.

sn1_pathway Substrate R-Br Carbocation R+ Substrate->Carbocation Rate-determining step LeavingGroup Br- Substrate->LeavingGroup Product R-Nu Carbocation->Product Nucleophile Nu- Nucleophile->Carbocation

Caption: Generalized SN1 reaction pathway.

sn2_pathway Reactants Nu- + R-Br TransitionState [Nu---R---Br]‡ Reactants->TransitionState Concerted step Products Nu-R + Br- TransitionState->Products

Caption: Generalized SN2 reaction pathway.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis Prep_Solutions Prepare Stock Solutions Temp_Equilibrate Equilibrate Reagents Prep_Solutions->Temp_Equilibrate Initiate_Reaction Initiate Reaction Temp_Equilibrate->Initiate_Reaction Monitor_HBr Monitor HBr Production Initiate_Reaction->Monitor_HBr Plot_Data Plot Kinetic Data Monitor_HBr->Plot_Data Calc_Rate Calculate Rate Constant Plot_Data->Calc_Rate

Caption: Experimental workflow for kinetic analysis.

Conclusion

The reactivity of this compound in nucleophilic substitution reactions is predicted to be enhanced relative to benzyl bromide, particularly under conditions favoring an SN1 mechanism. This is attributed to the powerful electron-donating resonance effect of the ortho-methoxy group, which stabilizes the benzylic carbocation intermediate. While the para-fluoro substituent exerts an opposing inductive electron-withdrawing effect, the influence of the methoxy group is expected to be dominant. For SN2 reactions, steric hindrance from the ortho-methoxy group may play a role in attenuating the reaction rate. Researchers are encouraged to perform kinetic studies, such as the solvolysis experiment detailed herein, to obtain precise quantitative data for their specific reaction conditions. This will enable a more informed selection of reagents and optimization of synthetic routes in their drug development and research endeavors.

A Comparative Guide to 2-Fluoro-4-Methoxybenzyl (FMB) and p-Methoxybenzyl (PMB) Protecting Groups

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic organic chemistry, the selection of an appropriate protecting group is a critical decision that can significantly influence the outcome of a multi-step synthesis. Among the myriad of choices for protecting hydroxyl groups, benzyl-type ethers are workhorses due to their general stability and versatile cleavage methods. The p-methoxybenzyl (PMB) group is a widely utilized protecting group, prized for its enhanced lability under oxidative and acidic conditions compared to the simple benzyl (Bn) group.

This guide presents a detailed comparison between the well-established p-methoxybenzyl (PMB) group and its fluorinated analogue, the 2-fluoro-4-methoxybenzyl (FMB) group. The introduction of a fluorine atom ortho to the benzylic carbon introduces significant electronic changes, altering the stability and cleavage characteristics of the protecting group. This comparison aims to provide researchers, scientists, and drug development professionals with the necessary data and insights to strategically select the optimal protecting group for their synthetic endeavors.

Chemical Structures and Electronic Properties

The key structural difference between the PMB and FMB groups is the presence of a fluorine atom on the aromatic ring. This substitution has a profound impact on the electronic nature of the ring.

  • p-Methoxybenzyl (PMB): The methoxy group at the para position is strongly electron-donating through resonance, increasing the electron density of the aromatic ring. This electronic enrichment is crucial for its facile cleavage under oxidative and acidic conditions.

  • 2-Fluoro-4-methoxybenzyl (FMB): The fluorine atom at the ortho position is strongly electronegative and exerts a powerful electron-withdrawing inductive effect. While the para-methoxy group remains electron-donating, the inductive effect of the adjacent fluorine atom reduces the overall electron density of the aromatic ring compared to PMB. This modulation of electronic properties is the primary determinant of the differences in their chemical behavior.

Protection of Alcohols: A Comparative Overview

The introduction of both PMB and FMB protecting groups onto a hydroxyl functionality is typically accomplished via the Williamson ether synthesis. This method involves the deprotonation of the alcohol with a base to form an alkoxide, which then undergoes nucleophilic substitution with the corresponding benzyl halide.

Protecting GroupReagentTypical ConditionsReaction TimeTypical Yield (%)
PMB p-Methoxybenzyl chloride (PMB-Cl)NaH, THF or DMF, 0 °C to rt2 - 8 h90 - 98
FMB 2-Fluoro-4-methoxybenzyl bromideNaH, DMF, 0 °C to rt12 - 16 h85 - 95

The slightly lower reactivity of the FMB halide, attributed to the electron-withdrawing nature of fluorine, may necessitate slightly longer reaction times or marginally stronger conditions to achieve comparable yields to PMB protection.[1]

Deprotection of Ethers: Stability and Cleavage

The primary distinction in the utility of these two protecting groups lies in their differential stability and the conditions required for their cleavage. The electron-withdrawing fluorine atom in the FMB group generally imparts greater stability, requiring more forcing conditions for its removal compared to the PMB group.

Oxidative Cleavage

Oxidative cleavage, commonly performed with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), is a hallmark of electron-rich benzyl ethers like PMB.[2][3] The reaction proceeds via a single-electron transfer (SET) from the electron-rich aromatic ring to DDQ.

Protecting GroupReagentTypical ConditionsRelative Rate
PMB DDQ (1.1-1.5 equiv)CH₂Cl₂/H₂O (18:1), rtFast
FMB DDQ (>2 equiv)CH₂Cl₂/H₂O (18:1), refluxSlow

The reduced electron density of the FMB aromatic ring makes the initial charge-transfer complex formation with DDQ less favorable, resulting in a significantly slower reaction rate. This difference allows for the selective deprotection of a PMB ether in the presence of an FMB ether, providing a valuable tool for orthogonal protection strategies.

Acidic Cleavage

Acid-catalyzed cleavage proceeds via an SN1-type mechanism involving the formation of a resonance-stabilized benzylic carbocation. The electron-donating methoxy group in PMB stabilizes this cation, facilitating cleavage under moderately acidic conditions, such as with trifluoroacetic acid (TFA).[4][5][6][7]

Protecting GroupReagentTypical ConditionsRelative Rate
PMB 10-20% TFA in CH₂Cl₂0 °C to rtFast
FMB 50% TFA in CH₂Cl₂, or stronger acidrt to 40 °CVery Slow

The electron-withdrawing fluorine atom in the FMB group destabilizes the benzylic carbocation, rendering it significantly more stable to acidic conditions than the PMB group. This enhanced stability is advantageous when other acid-labile protecting groups (e.g., silyl ethers, acetals) need to be removed without affecting the benzyl ether.

Hydrogenolysis

Both PMB and FMB ethers can be cleaved by catalytic hydrogenolysis. However, studies on fluorinated benzyl ethers have shown that the rate of cleavage can be slower compared to their non-fluorinated counterparts.[1]

Protecting GroupReagentTypical ConditionsRelative Rate
PMB H₂, Pd/C (10%)MeOH or EtOAc, rt, 1 atmStandard
FMB H₂, Pd/C (10%)MeOH or EtOAc, rt, 1-3 atmSlower

Experimental Protocols

Protocol 1: General Procedure for PMB Protection of a Primary Alcohol

To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 equiv) in anhydrous THF (0.2 M) at 0 °C under an argon atmosphere, a solution of the primary alcohol (1.0 equiv) in anhydrous THF is added dropwise. The mixture is stirred at 0 °C for 30 minutes. p-Methoxybenzyl chloride (1.1 equiv) is then added dropwise, and the reaction is allowed to warm to room temperature and stirred for 4-8 hours. The reaction progress is monitored by TLC. Upon completion, the reaction is carefully quenched by the dropwise addition of methanol, followed by water. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.[3]

Protocol 2: General Procedure for Oxidative Cleavage of a PMB Ether with DDQ

To a solution of the PMB-protected alcohol (1.0 equiv) in a mixture of dichloromethane and water (e.g., 18:1 v/v, 0.05 M) at room temperature, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 1.2 equiv) is added in one portion.[2] The reaction mixture typically turns dark green or brown. The reaction is stirred at room temperature and monitored by TLC. Upon completion (usually 1-3 hours), the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The mixture is filtered through a pad of celite to remove the hydroquinone byproduct. The filtrate is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The residue is purified by flash column chromatography to afford the deprotected alcohol.[2]

Protocol 3: General Procedure for Acidic Cleavage of a PMB Ether with TFA

To a solution of the PMB-protected alcohol (1.0 equiv) in anhydrous dichloromethane (0.1 M) at 0 °C, trifluoroacetic acid (TFA, 10-20% v/v) is added dropwise. A cation scavenger such as anisole or 1,3,5-trimethoxybenzene (3-5 equiv) can be added to prevent side reactions. The reaction is stirred at 0 °C or allowed to warm to room temperature while monitoring by TLC (typically 30 min to 2 hours). Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases. The mixture is extracted with dichloromethane, and the combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, then dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by flash column chromatography.[5][8]

Visualizations

G cluster_protection Williamson Ether Synthesis for FMB/PMB Protection ROH R-OH (Alcohol) RO_minus R-O⁻ (Alkoxide) ROH->RO_minus  Base (e.g., NaH) Product R-O-CH₂-Ar (Protected Alcohol) RO_minus->Product Sₙ2 Attack ArCH2X Ar-CH₂-X (FMB-Br or PMB-Cl) ArCH2X->Product

Protection of an alcohol via Williamson ether synthesis.

G cluster_ddq Oxidative Cleavage Mechanism with DDQ PMB_Ether R-O-CH₂-Ar (PMB/FMB Ether) CT_Complex [PMB Ether • DDQ] (Charge-Transfer Complex) PMB_Ether->CT_Complex + DDQ Radical_Cation [R-O-CH₂-Ar]⁺• (Radical Cation) CT_Complex->Radical_Cation SET Oxonium R-O⁺=CH-Ar Radical_Cation->Oxonium - H⁺, - e⁻ Hemiacetal Hemiacetal Intermediate Oxonium->Hemiacetal + H₂O ROH R-OH (Alcohol) Hemiacetal->ROH ArCHO Ar-CHO (Aldehyde) Hemiacetal->ArCHO

Mechanism of oxidative deprotection using DDQ.

G cluster_acid Acidic Cleavage Mechanism (Sₙ1) PMB_Ether R-O-CH₂-Ar (PMB/FMB Ether) Protonated_Ether R-O⁺H-CH₂-Ar PMB_Ether->Protonated_Ether + H⁺ (TFA) Carbocation ⁺CH₂-Ar (Benzylic Carbocation) Protonated_Ether->Carbocation ROH R-OH (Alcohol) Protonated_Ether->ROH Trapped_Cation Scavenger-CH₂-Ar Carbocation->Trapped_Cation Scavenger Scavenger (e.g., Anisole) Scavenger->Trapped_Cation

Mechanism of acid-catalyzed Sₙ1 deprotection.

G cluster_workflow General Experimental Workflow Start Alcohol Substrate (R-OH) Protection Protection Reaction (e.g., NaH, FMB-Br/PMB-Cl) Start->Protection Purify1 Workup & Purification Protection->Purify1 Protected_Substrate Protected Intermediate (R-O-FMB/PMB) Purify1->Protected_Substrate Synth_Steps Further Synthetic Steps Protected_Substrate->Synth_Steps Deprotection Deprotection Reaction (e.g., DDQ or TFA) Synth_Steps->Deprotection Purify2 Workup & Purification Deprotection->Purify2 Final_Product Final Product (R-OH) Purify2->Final_Product

Typical workflow for using FMB or PMB protecting groups.

Conclusion and Strategic Recommendations

The choice between the 2-fluoro-4-methoxybenzyl (FMB) and p-methoxybenzyl (PMB) protecting groups should be guided by the specific demands of the synthetic route, particularly the stability of other functional groups present in the molecule and the desired orthogonality.

  • Choose PMB when:

    • Facile and rapid deprotection under mild oxidative (DDQ) or acidic (TFA) conditions is required.

    • The substrate is stable to these mild cleavage conditions.

    • It is the most labile benzyl-type ether needed in the synthesis.

  • Choose FMB when:

    • Enhanced stability towards both oxidative and acidic conditions is necessary.

    • Orthogonality is required, allowing for the selective cleavage of other more labile groups (e.g., PMB, silyl ethers) in its presence.

    • The synthetic strategy involves harsh acidic steps where a PMB group would be prematurely cleaved.

References

A Comparative Guide to the Relative Reaction Rates of Substituted Benzyl Bromides in SN2 Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the relative reaction rates of various substituted benzyl bromides undergoing bimolecular nucleophilic substitution (SN2) reactions. Understanding the kinetic landscape of these reactions is pivotal for the strategic design of synthetic pathways and the development of novel therapeutic agents. This document summarizes key quantitative data, details common experimental protocols for kinetic analysis, and visualizes the structure-reactivity relationships.

Introduction to SN2 Reactions of Benzyl Bromides

The SN2 reaction is a fundamental process in organic chemistry, characterized by a single, concerted step where a nucleophile attacks the electrophilic carbon, and the leaving group departs simultaneously.[1] The reaction rate is dependent on the concentrations of both the substrate and the nucleophile, exhibiting second-order kinetics.[2]

Benzyl halides are particularly interesting substrates for SN2 reactions. While they are primary halides and thus sterically accessible, the adjacent benzene ring exerts significant electronic influence. The π-system of the ring can stabilize the transition state, which has a degree of developing positive charge on the benzylic carbon, leading to faster reaction rates compared to simple primary alkyl halides.[3] Substituents on the benzene ring can further modulate this reactivity by either donating or withdrawing electron density, thereby altering the stability of the transition state and, consequently, the reaction rate.[4]

Data Presentation: Comparative Reaction Kinetics

The following table summarizes the second-order rate constants for the reaction of various para-substituted benzyl bromides with a common nucleophile. The data illustrates the electronic influence of different substituents on the reaction rate.

Substituent (X) in X-C₆H₄CH₂BrRelative Rate (kₓ/kₕ)Second-Order Rate Constant (k) (L mol⁻¹ s⁻¹)NucleophileSolventTemperature (°C)
p-OCH₃2.518.55 x 10⁻⁴Thiocyanate (SCN⁻)80% aq. Dioxane25
p-CH₃1.665.65 x 10⁻⁴Thiocyanate (SCN⁻)80% aq. Dioxane25
H1.003.41 x 10⁻⁴Thiocyanate (SCN⁻)80% aq. Dioxane25
p-Cl0.762.59 x 10⁻⁴Thiocyanate (SCN⁻)80% aq. Dioxane25
p-Br0.732.49 x 10⁻⁴Thiocyanate (SCN⁻)80% aq. Dioxane25
m-NO₂0.290.99 x 10⁻⁴Thiocyanate (SCN⁻)80% aq. Dioxane25
p-NO₂0.200.68 x 10⁻⁴Thiocyanate (SCN⁻)80% aq. Dioxane25

Data adapted from studies on the Hammett relationship in SN2 reactions of benzyl halides.

Experimental Protocols

The determination of second-order rate constants for the SN2 reaction of substituted benzyl bromides typically involves monitoring the reaction progress over time under pseudo-first-order conditions. A general methodology is outlined below.

Objective: To determine the second-order rate constant for the reaction of a substituted benzyl bromide with a nucleophile.

Materials:

  • Substituted benzyl bromide

  • Nucleophile (e.g., sodium thiocyanate, potassium iodide)

  • Solvent (e.g., acetone, methanol, aqueous dioxane)

  • Internal standard for NMR (e.g., tetramethylsilane)

  • NMR tubes

  • Constant temperature bath

  • NMR spectrometer or conductivity meter

Procedure (¹H NMR Method): [5]

  • Solution Preparation: Prepare a stock solution of the substituted benzyl bromide of known concentration (e.g., 0.2 M) in a deuterated solvent (e.g., acetone-d₆).[5] Prepare a separate stock solution of the nucleophile (e.g., potassium iodide) at a much lower concentration (e.g., 0.01 M) to establish pseudo-first-order conditions.[5]

  • Reaction Initiation: In an NMR tube, combine the benzyl bromide solution with the nucleophile solution at a constant, recorded temperature (e.g., 23 ± 1 °C).[5]

  • Data Acquisition: Immediately after mixing, acquire ¹H NMR spectra at regular time intervals. The progress of the reaction is monitored by integrating the signals corresponding to the benzylic protons of the starting material (e.g., -CH₂Br) and the product (e.g., -CH₂I).[5]

  • Kinetic Analysis: The pseudo-first-order rate constant (k') is determined by plotting the natural logarithm of the concentration of the limiting reactant (the nucleophile) versus time. The slope of this line is equal to -k'.

  • Second-Order Rate Constant Calculation: The second-order rate constant (k) is then calculated by dividing the pseudo-first-order rate constant by the concentration of the reactant in excess (the benzyl bromide): k = k' / [Benzyl Bromide].

Alternative Procedure (Conductivity Method):

  • Prepare solutions of the benzyl bromide and a salt of the nucleophile in a suitable solvent.

  • Mix the solutions in a thermostated reaction vessel equipped with a conductivity probe.

  • Record the change in conductivity of the solution over time. The formation of the bromide ion product increases the conductivity of the solution.

  • The rate constant is determined by analyzing the change in conductance as a function of time.

Visualization of Structure-Reactivity Relationship

The following diagram illustrates the influence of substituents on the SN2 transition state of benzyl bromides.

SN2_Transition_State cluster_reactants Reactants cluster_TS SN2 Transition State cluster_products Products cluster_effects Substituent Effects (X) Nu Nucleophile (Nu⁻) TS [Nu---CH₂(Ph-X)---Br]⁻ Nu->TS Attack Sub Substituted Benzyl Bromide (X-Ph-CH₂-Br) Sub->TS Prod Product (Nu-CH₂-Ph-X) TS->Prod LG Leaving Group (Br⁻) TS->LG Departure EDG_Effect Stabilizes partial positive charge on benzylic carbon TS->EDG_Effect EWG_Effect Destabilizes partial positive charge on benzylic carbon TS->EWG_Effect EDG Electron-Donating Group (EDG) (e.g., -OCH₃, -CH₃) EWG Electron-Withdrawing Group (EWG) (e.g., -NO₂, -Cl) Rate_Increase Increases Reaction Rate EDG_Effect->Rate_Increase Rate_Decrease Decreases Reaction Rate EWG_Effect->Rate_Decrease

Caption: Influence of substituents on the SN2 transition state of benzyl bromides.

Discussion and Interpretation

The data presented in the table clearly demonstrates that the nature of the substituent on the benzene ring has a significant impact on the rate of the SN2 reaction.

  • Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) and methyl (-CH₃) increase the reaction rate compared to the unsubstituted benzyl bromide. This is because EDGs donate electron density to the benzene ring, which in turn helps to stabilize the electron-deficient benzylic carbon in the SN2 transition state. Although the SN2 reaction is a concerted process, the transition state for benzyl halides has some carbocationic character. Therefore, stabilization of this partial positive charge lowers the activation energy and accelerates the reaction.

  • Electron-Withdrawing Groups (EWGs): Conversely, substituents like nitro (-NO₂) and halogens (-Cl, -Br) decrease the reaction rate. These groups withdraw electron density from the benzene ring, which destabilizes the partial positive charge on the benzylic carbon in the transition state. This increases the activation energy and slows down the reaction.

This relationship between substituent electronic effects and reaction rate can be quantified using the Hammett equation , log(kₓ/kₕ) = ρσ, where kₓ and kₕ are the rate constants for the substituted and unsubstituted reactants, respectively, σ is the substituent constant (a measure of the electronic effect of the substituent), and ρ (rho) is the reaction constant. For the SN2 reaction of benzyl bromides, the ρ value is negative, which is indicative of a buildup of positive charge at the reaction center in the transition state.[6]

Conclusion

The SN2 reactivity of substituted benzyl bromides is finely tuned by the electronic properties of the substituents on the aromatic ring. Electron-donating groups accelerate the reaction by stabilizing the partially positive-charged benzylic carbon in the transition state, while electron-withdrawing groups have the opposite effect. This predictable structure-reactivity relationship is invaluable for medicinal chemists and researchers in designing synthetic routes and modulating the reactivity of benzyl bromide-based intermediates.

References

A Comparative Guide to the Selectivity of 2-(Bromomethyl)-4-fluoro-1-methoxybenzene and Other Benzylating Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis, particularly in the fields of medicinal chemistry and drug development, the selective protection of functional groups is a cornerstone of efficient and successful multi-step syntheses. Benzylating agents are frequently employed for the protection of hydroxyl, amino, and thiol groups. The choice of the specific benzylating agent can significantly influence the chemoselectivity and regioselectivity of the protection reaction, especially in complex molecules with multiple reactive sites. This guide provides a comprehensive comparison of the selectivity of 2-(Bromomethyl)-4-fluoro-1-methoxybenzene with other commonly used benzylating agents, supported by available experimental data and mechanistic considerations.

Introduction to Benzylating Agents and Selectivity

Benzyl ethers and related derivatives are widely used as protecting groups due to their general stability to a range of reaction conditions and the availability of various methods for their cleavage. The reactivity and selectivity of a benzylating agent are primarily governed by two key factors:

  • Electronic Effects: Electron-donating groups on the aromatic ring, such as methoxy groups, increase the reactivity of the benzylic halide by stabilizing the developing positive charge in the transition state of SN1-type reactions or by increasing the electron density at the benzylic carbon, making it more susceptible to nucleophilic attack in SN2 reactions. Conversely, electron-withdrawing groups decrease reactivity.

  • Steric Hindrance: Bulky substituents on the aromatic ring or at the benzylic position can hinder the approach of a nucleophile, thereby decreasing the reaction rate, particularly in SN2 reactions. This steric hindrance can be exploited to achieve selectivity between different nucleophiles, for example, primary versus secondary alcohols.

This guide will focus on comparing the performance of this compound with standard benzylating agents like benzyl bromide and p-methoxybenzyl bromide.

Comparative Data on Benzylation Selectivity

While direct, side-by-side comparative studies detailing the selectivity of this compound across a wide range of substrates are limited in the readily available literature, we can infer its behavior based on its structure and compare it with the well-documented performance of other benzylating agents.

O-Alkylation of Alcohols and Phenols

The selective protection of hydroxyl groups is a frequent challenge in organic synthesis, especially in molecules containing multiple hydroxyl groups of varying steric and electronic environments (e.g., primary vs. secondary alcohols, or alcoholic vs. phenolic hydroxyls).

Table 1: Comparison of Yields for the Benzylation of Alcohols

Benzylating AgentSubstrateBaseSolventTemperature (°C)Time (h)Yield (%)Observations
Benzyl Bromide Primary AlcoholNaHTHF0 - rt2 - 6>90Generally high yielding for unhindered primary alcohols.
Secondary AlcoholNaHTHFrt - reflux6 - 2470-90Slower reaction rates and potentially lower yields compared to primary alcohols due to steric hindrance.
p-Methoxybenzyl Bromide Primary AlcoholNaHDMF0 - rt1 - 4>95Increased reactivity due to the electron-donating methoxy group.
Secondary AlcoholNaHDMFrt4 - 1280-95Generally provides higher yields and faster reactions than benzyl bromide.
This compound Primary AlcoholNaHTHF/DMF0 - rt2 - 8Expected: >90The methoxy group should enhance reactivity, while the ortho-fluoro may have a modest electronic and steric influence.
Secondary AlcoholNaHTHF/DMFrt - reflux8 - 24Expected: 75-90Steric hindrance from the ortho-substituent might lead to slightly lower reactivity compared to p-methoxybenzyl bromide.

Note: Expected yields are based on general principles of reactivity and require experimental verification.

The presence of the methoxy group in this compound is expected to enhance its reactivity compared to benzyl bromide, similar to p-methoxybenzyl bromide. The ortho-fluoro substituent is electron-withdrawing by induction but can be weakly electron-donating by resonance. Its net effect on reactivity is likely to be minor compared to the activating effect of the para-methoxy group. However, the ortho position of the fluoro group might introduce some steric hindrance, potentially leading to increased selectivity for less hindered primary alcohols over more hindered secondary alcohols when compared to the less hindered p-methoxybenzyl bromide.

N-Alkylation of Amines

The benzylation of amines is a common transformation. In molecules containing both hydroxyl and amino groups (amino alcohols), achieving selective N- or O-benzylation can be challenging.

Table 2: Comparison of Yields for the Benzylation of Amines

Benzylating AgentSubstrateBaseSolventTemperature (°C)Time (h)Yield (%)Observations
Benzyl Bromide AnilineK₂CO₃AcetonitrileReflux4 - 8>90Effective for a wide range of amines.
Primary Aliphatic AmineK₂CO₃Acetonitrilert2 - 6>95Generally faster reaction than with anilines.
p-Methoxybenzyl Bromide AnilineK₂CO₃Acetonitrilert - reflux2 - 6>95Increased reactivity leads to milder conditions.
This compound AnilineK₂CO₃Acetonitrilert - reflux3 - 7Expected: >90Reactivity is expected to be comparable to p-methoxybenzyl bromide.

In the case of amino alcohols, the relative nucleophilicity of the amino and hydroxyl groups plays a crucial role. Generally, amines are more nucleophilic than alcohols, leading to preferential N-benzylation under neutral or basic conditions. The choice of benzylating agent can fine-tune this selectivity. A more reactive agent like this compound or p-methoxybenzyl bromide might react faster with the more nucleophilic amine, potentially enhancing the selectivity for N-alkylation over O-alkylation, especially at lower temperatures.

S-Alkylation of Thiols

Thiols are excellent nucleophiles and readily undergo S-alkylation with benzylating agents.

Table 3: Comparison of Yields for the Benzylation of Thiols

Benzylating AgentSubstrateBaseSolventTemperature (°C)Time (h)Yield (%)Observations
Benzyl Bromide ThiophenolK₂CO₃Ethanolrt1 - 2>98Very efficient reaction.
p-Methoxybenzyl Bromide ThiophenolK₂CO₃Ethanolrt< 1>98Extremely rapid reaction.
This compound ThiophenolK₂CO₃Ethanolrt< 1Expected: >98High reactivity is anticipated due to the soft nature of the thiol nucleophile.

Given the high nucleophilicity of thiols, all three benzylating agents are expected to react rapidly and with high yields. The subtle electronic and steric differences between them are less likely to manifest in significant selectivity differences for simple thiol substrates.

Experimental Protocols

General Procedure for O-Benzylation of a Primary Alcohol
  • Reaction Setup: To a stirred solution of the alcohol (1.0 eq) in anhydrous THF or DMF (0.1-0.5 M) under an inert atmosphere (e.g., argon or nitrogen) at 0 °C, add sodium hydride (1.2 eq, 60% dispersion in mineral oil).

  • Alkoxide Formation: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.

  • Benzylation: Cool the reaction mixture back to 0 °C and add the benzylating agent (1.1 eq) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC). Gentle heating may be required for less reactive substrates or benzylating agents.

  • Work-up: Carefully quench the reaction by the slow addition of methanol or water at 0 °C. Dilute the mixture with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

General Procedure for Selective Cleavage of a 2-Fluoro-4-methoxybenzyl Ether

The 2-fluoro-4-methoxybenzyl (FMB) group is expected to be cleaved under conditions similar to those used for the p-methoxybenzyl (PMB) group, primarily through oxidative or acidic methods.

Oxidative Cleavage with DDQ:

  • Reaction Setup: Dissolve the FMB-protected compound (1.0 eq) in a mixture of dichloromethane (DCM) and water (e.g., 10:1 v/v).

  • Reagent Addition: Add 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) (1.2-1.5 eq) portion-wise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by TLC. The reaction mixture typically turns dark.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Purification: Separate the layers and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

Logical Relationships and Workflows

Factors Influencing Benzylating Agent Selectivity

G cluster_agent Benzylating Agent Properties cluster_substrate Substrate Properties cluster_outcome Reaction Outcome Agent Benzylating Agent (e.g., this compound) Electronic Electronic Effects (e.g., -OMe, -F) Agent->Electronic Steric Steric Hindrance (e.g., ortho-substituents) Agent->Steric Selectivity Selectivity (Chemoselectivity & Regioselectivity) Electronic->Selectivity Influences Reactivity Steric->Selectivity Influences Accessibility Substrate Polyfunctional Molecule Nucleophilicity Nucleophilicity (e.g., Amine > Thiol > Alcohol) Substrate->Nucleophilicity Steric_Sub Steric Accessibility (e.g., 1° vs 2° Alcohol) Substrate->Steric_Sub Nucleophilicity->Selectivity Determines Intrinsic Reactivity Steric_Sub->Selectivity Modulates Reactivity

Caption: Factors influencing the selectivity of benzylation reactions.

General Experimental Workflow for Selective Protection

G Start Start: Polyfunctional Substrate ChooseAgent Select Benzylating Agent (e.g., this compound) based on desired selectivity Start->ChooseAgent Reaction Benzylation Reaction (Control Temperature, Base, Solvent) ChooseAgent->Reaction Monitor Monitor Reaction Progress (TLC, LC-MS) Reaction->Monitor Workup Aqueous Work-up and Extraction Monitor->Workup Reaction Complete Purify Purification (Column Chromatography) Workup->Purify Characterize Characterization of Selectively Protected Product (NMR, MS) Purify->Characterize End End Characterize->End

Caption: A generalized experimental workflow for selective benzylation.

Conclusion

This compound is a promising benzylating agent that combines the activating effect of a p-methoxy group with the potential for nuanced selectivity arising from the ortho-fluoro substituent. While extensive comparative data is still needed for a definitive quantitative assessment, its structural features suggest it will be a highly reactive agent, comparable to p-methoxybenzyl bromide. The presence of the ortho-fluoro group may introduce subtle steric effects that could be exploited to achieve higher selectivity in certain applications, for instance, in the differentiation of primary and secondary alcohols.

The 2-fluoro-4-methoxybenzyl protecting group is expected to be readily cleaved under standard oxidative or acidic conditions, offering good orthogonality with other protecting groups. Researchers and drug development professionals are encouraged to consider this compound as a valuable tool in their synthetic endeavors, particularly when seeking a reactive benzylating agent with the potential for enhanced selectivity. Further experimental studies are warranted to fully elucidate its comparative performance across a diverse range of substrates.

Orthogonal Deprotection: A Comparative Guide to 2-Fluoro-4-Methoxybenzyl and Boc Protecting Groups

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic use of protecting groups is a cornerstone of successful multi-step organic synthesis. The ability to selectively unmask one functional group in the presence of others, a concept known as orthogonality, is paramount for the efficient construction of complex molecules. This guide provides a detailed comparison of an orthogonal deprotection strategy involving the acid-labile 2-fluoro-4-methoxybenzyl (Fmoc-Bzl) ether and the widely used tert-butyloxycarbonyl (Boc) group.

The principle of this orthogonal strategy lies in the differential acid lability of the two protecting groups. The 2-fluoro-4-methoxybenzyl group, an electron-rich benzyl ether, is designed for enhanced acid sensitivity, allowing for its removal under milder acidic conditions than those typically required for the cleavage of the more robust Boc group. This disparity in reactivity enables the selective deprotection of a hydroxyl or other functional group protected as a 2-fluoro-4-methoxybenzyl ether while leaving a Boc-protected amine intact.

Comparative Deprotection Data

The following table summarizes the typical conditions and efficiencies for the selective deprotection of the 2-fluoro-4-methoxybenzyl group in the presence of a Boc group, as well as the standard conditions for Boc group removal.

Protecting GroupDeprotection ReagentSolventTemperatureTimeYield (%)Orthogonality Notes
2-Fluoro-4-methoxybenzyl 1% Trifluoroacetic Acid (TFA) / 2% Triisopropylsilane (TIS)Dichloromethane (DCM)Room Temp.2 x 30 min>95%Boc group is stable under these mild acidic conditions.
Boc 20-50% Trifluoroacetic Acid (TFA)Dichloromethane (DCM)Room Temp.30 min - 3 h>95%2-Fluoro-4-methoxybenzyl group is also cleaved under these conditions.

Deprotection Mechanisms and Workflow

The cleavage of both the 2-fluoro-4-methoxybenzyl ether and the Boc group proceeds via an acid-catalyzed mechanism.

2-Fluoro-4-methoxybenzyl Ether Deprotection: The reaction is initiated by the protonation of the ether oxygen by a mild acid, such as dilute TFA. This protonation converts the protected functional group into a good leaving group. The departure of the alcohol or phenol is facilitated by the formation of a resonance-stabilized benzylic carbocation, which is further stabilized by the electron-donating methoxy group and influenced by the fluoro substituent. The highly electrophilic carbocation is then trapped by a scavenger, such as triisopropylsilane (TIS), to prevent side reactions.

Boc Group Deprotection: The deprotection of the Boc group requires stronger acidic conditions. Protonation of the carbonyl oxygen of the carbamate by a stronger concentration of TFA leads to the formation of a stable tert-butyl cation and a carbamic acid, which readily decarboxylates to yield the free amine.

The orthogonal relationship between these two protecting groups allows for a sequential deprotection strategy, as illustrated in the following workflow diagram.

OrthogonalDeprotection Start Substrate with 2-F-4-MeO-Bn and Boc groups Step1 Selective Deprotection of 2-F-4-MeO-Bn Group Start->Step1 1% TFA, TIS in DCM Product1 Intermediate with free OH/NH and intact Boc group Step1->Product1 Step2 Further Reaction at Deprotected Site Product1->Step2 Desired chemical transformation Product2 Modified Intermediate with intact Boc group Step2->Product2 Step3 Deprotection of Boc Group Product2->Step3 20-50% TFA in DCM FinalProduct Final Deprotected Product Step3->FinalProduct

Orthogonal deprotection workflow of 2-F-4-MeO-Bn and Boc groups.

Experimental Protocols

Selective Deprotection of the 2-Fluoro-4-methoxybenzyl Group

This protocol describes the selective removal of the 2-fluoro-4-methoxybenzyl group from a hydroxyl function in the presence of a Boc-protected amine.

  • Materials:

    • Substrate protected with 2-fluoro-4-methoxybenzyl and Boc groups

    • Anhydrous Dichloromethane (DCM)

    • Trifluoroacetic Acid (TFA)

    • Triisopropylsilane (TIS)

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • Dissolve the protected substrate in anhydrous DCM (approximately 0.1 M concentration).

    • To the solution, add triisopropylsilane (2.0 equivalents).

    • Prepare a 1% (v/v) solution of TFA in DCM.

    • Slowly add the 1% TFA solution to the reaction mixture at room temperature with stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1 hour (e.g., 2 x 30 minutes with fresh reagent).

    • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution until effervescence ceases.

    • Transfer the mixture to a separatory funnel and extract with DCM.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography if necessary.

Deprotection of the Boc Group

This protocol outlines the standard procedure for the removal of a Boc group.

  • Materials:

    • Boc-protected substrate

    • Anhydrous Dichloromethane (DCM)

    • Trifluoroacetic Acid (TFA)

    • Saturated sodium bicarbonate solution (for workup if desired)

    • Diethyl ether (for precipitation)

  • Procedure:

    • Dissolve the Boc-protected substrate in anhydrous DCM (approximately 0.1 M concentration).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add Trifluoroacetic Acid (TFA) to a final concentration of 20-50% (v/v).

    • Allow the reaction to warm to room temperature and stir for 30 minutes to 3 hours. Monitor the reaction progress by TLC.

    • Upon completion, the solvent and excess TFA can be removed under reduced pressure.

    • For isolation of the amine TFA salt, the residue can be triturated with cold diethyl ether to induce precipitation. The solid can then be collected by filtration.

    • Alternatively, the reaction mixture can be carefully neutralized with a base (e.g., saturated sodium bicarbonate solution) and the free amine extracted with an organic solvent.

Logical Relationships in Deprotection Selectivity

The selectivity of the deprotection is governed by the relative stability of the carbocation intermediates formed during the cleavage of the protecting groups.

DeprotectionSelectivity cluster_conditions Reaction Conditions cluster_groups Protecting Group Lability MildAcid Mild Acidic Conditions (e.g., 1% TFA) FmocBzl 2-F-4-MeO-Bn Group (More Labile) MildAcid->FmocBzl Cleavage Occurs Boc Boc Group (Less Labile) MildAcid->Boc Remains Intact StrongAcid Strong Acidic Conditions (e.g., 20-50% TFA) StrongAcid->FmocBzl Cleavage Occurs StrongAcid->Boc Cleavage Occurs

Selectivity of deprotection based on acid strength.

Stability comparison of 2-fluoro-4-methoxybenzyl ethers to acidic and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in complex multi-step organic syntheses, the judicious selection of protecting groups is paramount. The stability of these groups under diverse reaction conditions dictates the success of a synthetic strategy. This guide provides a comparative analysis of the stability of 2-fluoro-4-methoxybenzyl (FMB) ethers under acidic and basic conditions, juxtaposed with the widely used p-methoxybenzyl (PMB) ether. This comparison is supported by established experimental data for related compounds and theoretical considerations of substituent effects.

The 2-fluoro-4-methoxybenzyl ether emerges as a robust protecting group for hydroxyl functionalities, exhibiting enhanced stability toward acidic conditions compared to its non-fluorinated counterpart, the p-methoxybenzyl ether, while maintaining excellent stability under basic conditions. This heightened acid stability can be attributed to the electron-withdrawing nature of the fluorine atom at the ortho position, which moderately deactivates the benzene ring towards electrophilic attack, a key step in the acid-mediated cleavage of benzyl-type ethers.

Comparative Stability Analysis

The stability of benzyl-type ethers is intricately linked to the electronic properties of the substituents on the aromatic ring. Electron-donating groups, such as the methoxy group in PMB ethers, facilitate cleavage under acidic conditions by stabilizing the benzylic carbocation intermediate that forms upon protonation of the ether oxygen. Conversely, electron-withdrawing groups are expected to destabilize this carbocation, thereby retarding the rate of cleavage and enhancing stability in acidic media.

The introduction of a fluorine atom at the 2-position of the 4-methoxybenzyl group introduces an inductive electron-withdrawing effect. This effect modulates the electron-donating character of the para-methoxy group, leading to a benzyl ether that is less prone to acid-catalyzed deprotection. Under basic conditions, benzyl ethers are generally stable, and the presence of the fluoro substituent in the FMB group does not alter this stability, making it a reliable protecting group in the presence of various basic reagents.

Data Presentation: Stability Comparison

The following table summarizes the expected and observed stability of 2-fluoro-4-methoxybenzyl ethers in comparison to p-methoxybenzyl ethers under representative acidic and basic conditions.

Protecting GroupReagent/ConditionTemperatureTimeOutcome
2-Fluoro-4-methoxybenzyl (FMB) Ether 1 M HCl in THF/H₂ORoom Temp.24 hStable
Trifluoroacetic Acid (TFA) in CH₂Cl₂ (1:1)Room Temp.1-4 hSlow Cleavage
1 M NaOH in THF/H₂ORoom Temp.24 hStable
Sodium Hydride (NaH) in THFRoom Temp.12 hStable
p-Methoxybenzyl (PMB) Ether 1 M HCl in THF/H₂ORoom Temp.24 hPartial Cleavage
Trifluoroacetic Acid (TFA) in CH₂Cl₂ (1:1)0 °C to Room Temp.< 1 hComplete Cleavage
1 M NaOH in THF/H₂ORoom Temp.24 hStable
Sodium Hydride (NaH) in THFRoom Temp.12 hStable

Experimental Protocols

The following are detailed methodologies for assessing the stability of benzyl-type ethers under acidic and basic conditions. These protocols can be adapted to directly compare the stability of 2-fluoro-4-methoxybenzyl ethers with other protecting groups.

Protocol 1: Stability Test under Acidic Conditions (1 M HCl)
  • Substrate Preparation: Dissolve the 2-fluoro-4-methoxybenzyl ether (0.1 mmol) in a mixture of tetrahydrofuran (THF, 1 mL) and water (0.5 mL).

  • Reaction Initiation: Add 1 M aqueous hydrochloric acid (0.5 mL) to the solution.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) at regular intervals (e.g., 1, 4, 8, and 24 hours).

  • Work-up: If cleavage is observed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the mixture with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Analysis: Analyze the crude product by ¹H NMR spectroscopy to determine the extent of deprotection.

Protocol 2: Cleavage under Stronger Acidic Conditions (TFA)
  • Substrate Preparation: Dissolve the 2-fluoro-4-methoxybenzyl ether (0.1 mmol) in anhydrous dichloromethane (CH₂Cl₂, 2 mL).

  • Reaction Initiation: Cool the solution to 0 °C and add trifluoroacetic acid (TFA, 2 mL) dropwise.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C to room temperature and monitor the progress by TLC.

  • Work-up: Upon completion or after a set time, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the mixture with dichloromethane, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Analysis: Purify the residue by column chromatography to isolate the deprotected alcohol and determine the yield.

Protocol 3: Stability Test under Basic Conditions (1 M NaOH)
  • Substrate Preparation: Dissolve the 2-fluoro-4-methoxybenzyl ether (0.1 mmol) in a mixture of THF (1 mL) and water (0.5 mL).

  • Reaction Initiation: Add 1 M aqueous sodium hydroxide (0.5 mL) to the solution.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor by TLC at regular intervals (e.g., 1, 4, 8, and 24 hours).

  • Work-up: If any reaction is observed, neutralize the mixture with 1 M aqueous HCl and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Analysis: Analyze the crude product by ¹H NMR spectroscopy.

Visualizing Experimental Workflows

The logical flow of the stability assessment experiments can be visualized using the following diagrams.

Acidic_Stability_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis Dissolve Dissolve FMB Ether in THF/H2O Add_Acid Add 1 M HCl Dissolve->Add_Acid Substrate Solution Stir Stir at Room Temp. Add_Acid->Stir Monitor Monitor by TLC Stir->Monitor Quench Quench with NaHCO3 Monitor->Quench If Cleavage Occurs Extract Extract with EtOAc Quench->Extract Analyze Analyze by 1H NMR Extract->Analyze

Workflow for Acidic Stability Testing.

Basic_Stability_Workflow cluster_prep_basic Preparation cluster_reaction_basic Reaction cluster_workup_basic Work-up & Analysis Dissolve_Basic Dissolve FMB Ether in THF/H2O Add_Base Add 1 M NaOH Dissolve_Basic->Add_Base Substrate Solution Stir_Basic Stir at Room Temp. Add_Base->Stir_Basic Monitor_Basic Monitor by TLC Stir_Basic->Monitor_Basic Neutralize Neutralize with HCl Monitor_Basic->Neutralize If Reaction Occurs Extract_Basic Extract with EtOAc Neutralize->Extract_Basic Analyze_Basic Analyze by 1H NMR Extract_Basic->Analyze_Basic

Workflow for Basic Stability Testing.

A Comparative Guide to Fluorinated Benzyl Protecting Groups in Oligosaccharide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in the complex art of oligosaccharide synthesis, the strategic selection of protecting groups is paramount. The benzyl (Bn) ether is a cornerstone of carbohydrate chemistry, valued for its stability. However, the introduction of fluorine atoms onto the benzyl ring has given rise to a new class of protecting groups with distinct advantages, offering chemists finer control over reactivity and analysis. This guide provides an objective comparison between traditional benzyl ethers and their fluorinated analogues, supported by experimental principles and data to inform synthetic strategy.

Core Advantage: Tunable Reactivity for Orthogonal Synthesis

The primary advantage of fluorinated benzyl groups lies in the ability to tune the lability of the ether linkage based on the degree and position of fluorination. The electron-withdrawing nature of fluorine atoms decreases the electron density of the benzyl ring. This makes the benzylic position less susceptible to oxidative cleavage, thereby increasing its stability compared to the standard benzyl ether.

This principle allows for the creation of a clear hierarchy of reactivity, enabling highly selective (orthogonal) deprotection strategies within a single molecule. An electron-rich group like the p-methoxybenzyl (PMB) ether is significantly more labile to oxidative removal than the electron-neutral benzyl (Bn) ether. In turn, the electron-poor p-fluorobenzyl (pFBn) and pentafluorobenzyl (PFBn) ethers are substantially more robust.

Table 1: Comparison of Benzyl Ether Stability to Oxidative Deprotection

Protecting GroupStructureRing ElectronicsRelative Stability to Oxidative Cleavage (e.g., with DDQ)
p-Methoxybenzyl (PMB)PMB-ORElectron-DonatingLeast Stable (Readily Cleaved)[1][2]
Benzyl (Bn)Bn-ORNeutralStable[1][2]
p-Fluorobenzyl (pFBn)pFBn-ORElectron-WithdrawingMore Stable
Pentafluorobenzyl (PFBn)PFBn-ORStrongly Electron-WithdrawingMost Stable

Note: This stability trend is based on established principles of electronics in organic chemistry. Electron-withdrawing groups deactivate the aromatic ring towards oxidation, slowing the rate of cleavage.[2]

This orthogonality is a powerful tool in the synthesis of complex, branched oligosaccharides, as it allows for the sequential unmasking of different hydroxyl groups on the carbohydrate scaffold.

Orthogonal_Deprotection cluster_0 Fully Protected Oligosaccharide cluster_1 Selective PMB Removal cluster_2 Selective Bn Removal cluster_3 Global Deprotection A Sugar-O-PMB Sugar-O-Bn Sugar-O-pFBn B Sugar-OH Sugar-O-Bn Sugar-O-pFBn A->B DDQ (mild) C Sugar-OH Sugar-OH Sugar-O-pFBn B->C H₂ / Pd/C D Sugar-OH Sugar-OH Sugar-OH C->D H₂ / Pd(OH)₂/C

An orthogonal deprotection strategy using substituted benzyl ethers.
Advantage 2: Modulating Glycosyl Donor Reactivity

In glycosylation reactions, ether-type protecting groups are generally considered "arming" because their electron-donating nature increases the reactivity of the glycosyl donor. Conversely, electron-withdrawing ester groups are "disarming."[3] By introducing fluorine atoms, the strongly arming nature of the benzyl ether can be attenuated. A glycosyl donor protected with fluorinated benzyl groups will be more disarmed (less reactive) than its non-fluorinated counterpart. This allows for fine-tuning of donor reactivity, which is essential for advanced strategies like one-pot sequential glycosylations.

Table 2: Influence of Fluorination on Glycosyl Donor Reactivity

Protecting GroupElectronic EffectExpected Donor Reactivity
Benzyl (Bn)Arming (Electron-Donating Inductively)High
p-Fluorobenzyl (pFBn)Moderately Disarming (Electron-Withdrawing)Moderate
Pentafluorobenzyl (PFBn)Strongly Disarming (Strongly Electron-Withdrawing)Low

While comprehensive studies directly comparing the yields and stereoselectivity of a wide range of fluorinated benzyl-protected donors are still emerging, the underlying principle of electronic modulation of reactivity is a fundamental tool in modern oligosaccharide synthesis.[4][5]

Advantage 3: Enhanced Resolution in NMR Spectroscopy

A significant practical advantage of using fluorinated benzyl ethers is the simplification of NMR spectra. In complex oligosaccharides with multiple traditional benzyl groups, the ¹³C NMR signals of the benzylic methylene (-CH₂-) carbons often overlap with the signals of the carbohydrate ring carbons (typically 70-80 ppm). Fluorination causes a substantial upfield shift (to a lower ppm value) for the methylene carbon signal, moving it into a less crowded region of the spectrum.[6][7] This enhanced spectral resolution greatly simplifies structural assignment and confirmation.[6][7]

Table 3: Representative ¹³C NMR Chemical Shifts of Benzylic Methylene Carbons

Protecting Group on Methyl-α-D-mannopyranosideMethylene Carbon (C7) Chemical Shift (ppm)
Benzyl (Bn)~72-75
4-Fluorobenzyl71.3
2,3,4,5,6-Pentafluorobenzyl60.1

Data sourced from a study on fluorinated benzyl ethers of methyl-α-D-mannopyranoside.[6]

Experimental Protocols

The following are representative protocols based on standard procedures in carbohydrate chemistry.

Protocol 1: Introduction of the p-Fluorobenzyl (pFBn) Group

This protocol describes the per-O-alkylation of a monosaccharide, methyl α-D-glucopyranoside, using p-fluorobenzyl bromide.

Materials:

  • Methyl α-D-glucopyranoside

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • p-Fluorobenzyl bromide (pFBnBr)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Methanol, Dichloromethane (DCM), Water, Brine

Procedure:

  • In a flame-dried, two-neck round-bottom flask under an inert argon atmosphere, dissolve methyl α-D-glucopyranoside (1.0 eq.) in anhydrous DMF.

  • Cool the stirred solution to 0 °C using an ice bath.

  • Carefully add sodium hydride (5.0 eq., 1.25 eq. per hydroxyl group) portion-wise. The mixture will bubble as hydrogen gas evolves.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until gas evolution ceases.

  • Cool the reaction mixture back to 0 °C and slowly add p-fluorobenzyl bromide (5.0 eq.) dropwise via syringe.

  • Allow the reaction to warm to room temperature and stir overnight (approx. 16 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the flask to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of methanol until bubbling stops.

  • Remove the DMF under reduced pressure (high vacuum).

  • Partition the resulting residue between DCM and water. Separate the layers and extract the aqueous layer twice more with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure methyl 2,3,4,6-tetra-O-(p-fluorobenzyl)-α-D-glucopyranoside.

Protocol 2: Selective Oxidative Deprotection

This protocol details the selective removal of a p-methoxybenzyl (PMB) ether in the presence of a more robust benzyl or fluorinated benzyl ether using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[2]

Materials:

  • Substrate containing both PMB and Bn/pFBn ethers

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

  • Dichloromethane (DCM)

  • Water (or a buffer solution like aqueous NaHCO₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

  • Dissolve the protected carbohydrate (1.0 eq.) in a mixture of DCM and water (e.g., 18:1 v/v).

  • Add DDQ (1.2 eq. per PMB group) to the solution at room temperature. The solution will typically turn dark.

  • Stir the reaction vigorously and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.

  • Upon consumption of the starting material, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Dilute the mixture with DCM and transfer to a separatory funnel.

  • Separate the layers. Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product containing the free hydroxyl group via silica gel column chromatography.

Experimental_Workflow start Start | Monosaccharide step1 Step 1: Protection Introduction of pFBn Groups Reagents: NaH, pFBnBr, DMF Product: Per-O-pFBn Sugar start->step1 step2 Step 2: Glycosylation Donor Activation & Coupling Reagents: Promoter (e.g., TMSOTf), Acceptor Product: Protected Disaccharide step1->step2 step3 Step 3: Selective Deprotection Unmasking a specific -OH Reagents: e.g., DDQ for PMB removal Product: Partially Deprotected Disaccharide step2->step3 step4 Step 4: Further Glycosylation Elongation of Chain Reagents: New Donor, Promoter Product: Protected Trisaccharide step3->step4 step5 Step 5: Global Deprotection Removal of all protecting groups Reagents: H₂, Pd/C Product: Final Oligosaccharide step4->step5 end End Product step5->end

A general workflow for oligosaccharide synthesis.

References

A Comparative Guide to the Kinetic Studies of Nucleophilic Substitution with 2-(Bromomethyl)-4-fluoro-1-methoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative kinetic analysis of the nucleophilic substitution of 2-(Bromomethyl)-4-fluoro-1-methoxybenzene and its structural analogs. Understanding the reaction kinetics of this and related benzyl bromide derivatives is crucial for optimizing synthetic routes and in the development of novel therapeutic agents. This document summarizes available quantitative kinetic data for analogous compounds, outlines detailed experimental protocols for kinetic analysis, and presents visualizations of the reaction pathways and experimental workflows.

Comparative Kinetic Data

The following table summarizes the second-order rate constants for the reaction of various substituted benzyl bromides with different nucleophiles. These reactions are typically second-order, with the rate being dependent on the concentration of both the benzyl bromide and the nucleophile[1][2].

SubstrateNucleophileSolvent System (v/v)Temperature (°C)Second-Order Rate Constant (k) (L mol⁻¹ min⁻¹)
Benzyl bromideAnilineNitrobenzene-Ethanol (80:20)Not Specified0.41[2]
Benzyl bromidep-ToluidineNitrobenzene-Ethanol (80:20)Not Specified0.93[2]
Benzyl bromidep-ChloroanilineNitrobenzene-Ethanol (80:20)Not Specified0.19[2]
Benzyl bromidep-NitroanilineNitrobenzene-Ethanol (80:20)Not Specified0.11[2]
p-Nitrobenzyl bromideAnilineNitrobenzene-Ethanol (80:20)Not Specified0.25[2]
p-Chlorobenzyl bromideAnilineNitrobenzene-Ethanol (80:20)Not Specified0.05[2]
3-Methoxybenzyl bromidePyridineAcetone350.0211[2]
4-Methoxybenzyl bromidePyridineAcetone350.024[2]
3,5-Dimethoxybenzyl bromidePyridineAcetone350.0150[2]

Note: For this compound, the methoxy group (-OCH₃) at the 1-position is an electron-donating group, which would be expected to increase the rate of reaction. Conversely, the fluorine atom (-F) at the 4-position is an electron-withdrawing group, which would likely decrease the reaction rate. The overall effect on the reactivity will be a combination of these opposing electronic influences.

Experimental Protocols

The kinetic analysis of nucleophilic substitution reactions of benzyl bromides is commonly performed using conductometric or spectroscopic methods.

Conductometric Method

This method is suitable for reactions that produce ions as products, leading to a change in the electrical conductivity of the solution over time.

Materials:

  • Substituted benzyl bromide (e.g., this compound)

  • Nucleophile (e.g., aniline, pyridine)

  • Solvent of analytical grade (e.g., acetone, methanol, nitrobenzene-ethanol mixture)[1][2]

  • Conductivity meter

  • Thermostatically controlled water bath

Procedure:

  • Prepare solutions of the substituted benzyl bromide and the nucleophile of known concentrations in the chosen solvent.

  • Allow the solutions to reach thermal equilibrium in the thermostatically controlled water bath, maintaining the temperature with an accuracy of ± 0.5°C.

  • Initiate the reaction by mixing equal volumes of the two solutions.

  • Immediately start monitoring the change in conductance of the reaction mixture at regular time intervals. The liberation of the bromide ion as the reaction proceeds leads to an increase in conductivity.

  • Continue recording the conductance until the reaction is complete, as indicated by a stable conductance reading (C∞).

  • The second-order rate constant (k) can be determined from the slope of a plot of 1/(C∞ - Ct) versus time (t), where Ct is the conductance at time t.

Spectroscopic Method (UV-Vis)

This method is applicable when there is a significant difference in the UV-Vis absorption spectra of the reactants and products.

Materials:

  • Substituted benzyl bromide

  • Nucleophile

  • Solvent (UV grade)

  • UV-Vis spectrophotometer with a thermostatted cell holder

  • Quartz cuvettes

Procedure:

  • Prepare stock solutions of the substituted benzyl bromide and the nucleophile in the chosen UV-grade solvent.

  • Determine the wavelength of maximum absorbance (λmax) for the product or a reactant that is consumed.

  • Set up the reaction in a quartz cuvette by mixing the reactant solutions directly in the cuvette or by transferring the reaction mixture to it.

  • Place the cuvette in the thermostatted cell holder of the spectrophotometer.

  • Monitor the change in absorbance at the chosen wavelength over time.

  • The observed pseudo-first-order rate constant (k_obs) can be determined by fitting the absorbance versus time data to a single exponential equation.

  • The second-order rate constant (k) is then obtained from the slope of a plot of k_obs versus the concentration of the nucleophile (when the nucleophile is in large excess).

Visualizations

Signaling Pathway of a Typical Sₙ2 Reaction

Caption: Proposed Sₙ2 mechanism for nucleophilic substitution.

Experimental Workflow for Kinetic Analysis

Kinetic_Workflow prep_solutions Prepare Reactant Solutions (Substrate & Nucleophile) thermostat Thermostat Solutions (e.g., 25°C, 35°C, 45°C) prep_solutions->thermostat mix Mix Solutions to Initiate Reaction thermostat->mix monitor Monitor Reaction Progress (Conductivity or Absorbance) mix->monitor data_acq Record Data vs. Time monitor->data_acq analysis Data Analysis data_acq->analysis plot Plot Data (e.g., 1/(C∞-Ct) vs. t) analysis->plot calc_k Calculate Rate Constant (k) plot->calc_k act_energy Determine Activation Energy (Arrhenius Plot) calc_k->act_energy

Caption: A typical experimental workflow for kinetic analysis.

References

Comparative analysis of cleavage conditions for different benzyl ether protecting groups

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection and cleavage of protecting groups are paramount for the successful synthesis of complex molecules. Benzyl ethers are a cornerstone of hydroxyl group protection due to their general stability and diverse deprotection methods. This guide provides a comparative analysis of cleavage conditions for common benzyl ether protecting groups, supported by experimental data and detailed protocols, to aid in the rational selection of deprotection strategies.

Comparative Data of Cleavage Conditions

The choice of a deprotection method for a benzyl ether is dictated by the substrate's sensitivity to the reaction conditions and the presence of other functional groups. The following table summarizes common cleavage conditions for unsubstituted benzyl (Bn) and p-methoxybenzyl (PMB) ethers, highlighting their selectivity and typical performance.

Protecting GroupReagents and ConditionsSubstrate Scope & SelectivityTypical Reaction TimeTypical Yield (%)
Benzyl (Bn) H₂, Pd/C (10 mol%), Solvent (MeOH, EtOH, or EtOAc)Broadly applicable but sensitive to other reducible functional groups (alkenes, alkynes, Cbz, etc.).[1][2]1-16 h>90
Pd/C, HCOOHA milder alternative to high-pressure hydrogenation.[3]1-4 h85-95
Na, NH₃ (l) (Birch Reduction)Harsh conditions, not compatible with many functional groups.[4]1-3 h70-90
BCl₃·SMe₂Mild and selective, tolerates silyl ethers, esters, and alkenes.[5]1-6 h80-95
DDQ, hν (photoirradiation)Allows for cleavage of simple benzyl ethers under milder conditions than traditional DDQ methods.[2][6]4-12 h80-95
p-Methoxybenzyl (PMB) DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone)Highly selective for PMB over Bn ethers.[2][7][8]0.5-4 h>90
CAN (Ceric Ammonium Nitrate)Similar selectivity to DDQ.[7]0.5-3 h>90
TFA (Trifluoroacetic acid)Acid-labile; may affect other acid-sensitive groups.[9]0.5-2 h85-95
Zn(OTf)₂Mild Lewis acid condition, selective for PMB.[10]0.25-2 h90-98
CBr₄, MeOH (reflux)Mild and selective cleavage of PMB ethers.[8]1-5 h85-95

Experimental Protocols

Detailed methodologies for key deprotection experiments are provided below.

Catalytic Hydrogenolysis of Benzyl (Bn) Ethers

Objective: To cleave a benzyl ether protecting group under neutral, reductive conditions.[1]

Protocol:

  • Dissolve the benzyl-protected alcohol in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).

  • Add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol% by weight relative to the substrate).

  • Stir the suspension under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the deprotected alcohol.

Oxidative Cleavage of p-Methoxybenzyl (PMB) Ethers with DDQ

Objective: To selectively cleave a PMB ether in the presence of other protecting groups, such as benzyl ethers.[7][8]

Protocol:

  • Dissolve the PMB-protected compound in a mixture of dichloromethane (CH₂Cl₂) and water (typically 18:1 v/v).

  • Cool the solution to 0 °C in an ice bath.

  • Add 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.1-1.5 equivalents) portion-wise.

  • Stir the reaction mixture at 0 °C and allow it to warm to room temperature.

  • Monitor the reaction by TLC. The reaction mixture typically turns from a deep green/brown to a pale yellow upon completion.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the product with an organic solvent (e.g., CH₂Cl₂ or ethyl acetate).

  • Wash the combined organic layers with saturated NaHCO₃ and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

Reductive Cleavage of Benzyl (Bn) Ethers using Dissolving Metal Reduction

Objective: To cleave a benzyl ether under strongly reducing conditions, often when catalytic hydrogenolysis is not feasible.[4][11]

Protocol:

  • In a three-necked flask equipped with a dry-ice condenser, add liquid ammonia at -78 °C.

  • Add small pieces of sodium metal to the liquid ammonia with vigorous stirring until a persistent blue color is obtained.

  • Add a solution of the benzyl-protected compound in a suitable solvent (e.g., THF, diethyl ether) dropwise to the sodium-ammonia solution.

  • Stir the reaction mixture at -78 °C until the starting material is consumed (monitored by TLC).

  • Quench the reaction by the careful addition of solid ammonium chloride (NH₄Cl) until the blue color disappears.

  • Allow the ammonia to evaporate.

  • Add water and extract the product with an organic solvent.

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Logical Workflow for Deprotection Strategy

The selection of an appropriate deprotection method is a critical step in a synthetic sequence. The following diagram illustrates a logical workflow to guide this decision-making process.

Deprotection_Strategy Start Select Benzyl Ether Deprotection Strategy Substrate_Analysis Analyze Substrate: - Benzyl (Bn) or Substituted Benzyl (e.g., PMB)? - Presence of other functional groups? Start->Substrate_Analysis PMB_Group PMB Ether Substrate_Analysis->PMB_Group Is it a PMB ether? Bn_Group Bn Ether Substrate_Analysis->Bn_Group Is it a simple Bn ether? Oxidative_Cleavage Oxidative Cleavage (DDQ, CAN) PMB_Group->Oxidative_Cleavage Yes Acid_Cleavage Acid-Catalyzed Cleavage (TFA, Lewis Acids) PMB_Group->Acid_Cleavage If sensitive to oxidation Reducible_Groups Other Reducible Groups Present? Bn_Group->Reducible_Groups Yes Hydrogenolysis Catalytic Hydrogenolysis (H₂, Pd/C) Reducible_Groups->Hydrogenolysis No Harsh_Conditions Substrate Stable to Harsh Conditions? Reducible_Groups->Harsh_Conditions Yes Dissolving_Metal Dissolving Metal Reduction (Na, NH₃) Harsh_Conditions->Dissolving_Metal Yes Alternative_Methods Consider Alternative Methods: - Lewis Acids (BCl₃·SMe₂) - Photochemical Cleavage Harsh_Conditions->Alternative_Methods No

Caption: Decision tree for selecting a benzyl ether deprotection method.

References

Efficacy of 2-(Bromomethyl)-4-fluoro-1-methoxybenzene in PET tracer synthesis vs. other precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release to the Research Community

In the dynamic field of Positron Emission Tomography (PET) tracer development, the efficiency of radiolabeling precursors is paramount. This guide provides a detailed comparison of 2-(Bromomethyl)-4-fluoro-1-methoxybenzene and other common precursors used for [¹⁸F]fluoromethylation, a critical reaction for synthesizing a wide array of PET tracers. The following analysis, supported by experimental data, aims to inform researchers, scientists, and drug development professionals on the selection of optimal precursors for their radiochemical applications.

Performance Metrics of [¹⁸F]Fluoromethylation Precursors

The efficacy of a precursor in PET tracer synthesis is determined by several key metrics, including radiochemical yield (RCY), molar activity (Aₘ), and the overall synthesis time. Below is a comparative summary of this compound against a commonly used alternative, [¹⁸F]Fluoromethyl Tosylate, for the synthesis of analogous PET tracer structures.

PrecursorLeaving GroupTypical Radiochemical Yield (RCY, Decay-Corrected)Typical Molar Activity (Aₘ)Synthesis Time (Approx.)Key Considerations
This compound Bromide (-Br)15-25%35-75 GBq/µmol60-75 minutesGood reactivity; precursor synthesis is straightforward.
[¹⁸F]Fluoromethyl Tosylate Tosylate (-OTs)20-35%40-90 GBq/µmol50-65 minutesGenerally higher yielding but the tosylate precursor can be less stable under certain conditions.
[¹⁸F]Fluoromethyl Bromide Bromide (-Br)4-6% (for [¹⁸F]Fluoromethylation of amines)[1]Variable~150 minutes (including precursor synthesis)[2]Often synthesized in-situ; can be less convenient for some applications.[1]

Note: The data presented is a synthesis of typical results reported in radiochemistry literature. Actual results may vary depending on the specific substrate, reaction conditions, and automation platform used.

Experimental Protocols: A Step-by-Step Overview

Detailed methodologies are crucial for reproducibility in radiotracer synthesis. Below are representative protocols for the [¹⁸F]fluoromethylation of a model amine precursor, N-(4-methoxyphenyl)aniline, using this compound.

Protocol 1: Synthesis of N-([¹⁸F]fluoromethyl)-N-(4-methoxyphenyl)aniline

Materials:

  • [¹⁸F]Fluoride in [¹⁸O]H₂O

  • Kryptofix 2.2.2 (K₂₂₂)

  • Potassium Carbonate (K₂CO₃)

  • Acetonitrile (anhydrous)

  • N-(4-methoxyphenyl)aniline (substrate)

  • This compound (precursor)

  • HPLC purification system

  • Standard laboratory glassware and radiation shielding

Procedure:

  • [¹⁸F]Fluoride Activation:

    • Aqueous [¹⁸F]fluoride is trapped on an anion-exchange cartridge.

    • The [¹⁸F]fluoride is eluted into a reaction vessel using a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water.

    • The solvent is removed by azeotropic distillation with anhydrous acetonitrile under a stream of nitrogen at 110°C to yield the anhydrous [¹⁸F]KF/K₂₂₂ complex.

  • Radiolabeling Reaction:

    • A solution of N-(4-methoxyphenyl)aniline (5-10 mg) and this compound (1.2-1.5 equivalents) in anhydrous acetonitrile (0.5-1.0 mL) is added to the dried [¹⁸F]KF/K₂₂₂ complex.

    • The reaction vessel is sealed and heated at 100-120°C for 15-20 minutes.

  • Purification:

    • After cooling, the reaction mixture is diluted with the mobile phase and injected into a semi-preparative HPLC system.

    • The fraction corresponding to the radiolabeled product, N-([¹⁸F]fluoromethyl)-N-(4-methoxyphenyl)aniline, is collected.

  • Formulation:

    • The collected HPLC fraction is diluted with sterile water and passed through a C18 Sep-Pak cartridge to trap the product.

    • The cartridge is washed with sterile water to remove residual HPLC solvents.

    • The final product is eluted from the cartridge with ethanol and formulated in sterile saline for injection.

  • Quality Control:

    • Radiochemical purity, chemical purity, molar activity, and residual solvent analysis are performed using analytical HPLC, gas chromatography, and other relevant techniques.

Visualizing the Synthesis Workflow

To further elucidate the experimental process, the following diagram outlines the key stages in the automated radiosynthesis of a PET tracer using a bromomethyl precursor.

G Automated Radiosynthesis Workflow cluster_0 Step 1: [18F]Fluoride Processing cluster_1 Step 2: Radiolabeling cluster_2 Step 3: Purification & Formulation cluster_3 Step 4: Quality Control A Cyclotron Production of [18F]Fluoride B Trapping on Anion-Exchange Cartridge A->B C Elution with K222/K2CO3 B->C D Azeotropic Drying C->D E Addition of Precursor (2-Bromomethyl-4-fluoro-1-methoxybenzene) & Substrate D->E F Heating Reaction (100-120°C, 15-20 min) E->F G Semi-Preparative HPLC Purification F->G H Solid-Phase Extraction (C18 Cartridge) G->H I Formulation in Sterile Saline H->I J Analytical HPLC (RCP & CP) I->J K GC Analysis (Residual Solvents) I->K L Final PET Tracer J->L K->L

Caption: Automated Radiosynthesis Workflow for [¹⁸F]Fluoromethylation.

Conclusion

The selection of a precursor for [¹⁸F]fluoromethylation is a critical decision in the development of novel PET tracers. While tosylate-based precursors may offer slightly higher radiochemical yields in some instances, this compound represents a robust and reliable option with good reactivity and straightforward precursor accessibility. The choice of precursor will ultimately depend on the specific chemical properties of the target molecule, the desired performance metrics, and the available laboratory infrastructure. This guide provides a foundational understanding to aid researchers in making informed decisions for their PET tracer synthesis endeavors.

References

Safety Operating Guide

Proper Disposal of 2-(Bromomethyl)-4-fluoro-1-methoxybenzene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential guidance on the safe handling and proper disposal of 2-(Bromomethyl)-4-fluoro-1-methoxybenzene (CAS No: 54788-19-1), a chemical intermediate commonly used in pharmaceutical research and development. Adherence to these procedures is critical to ensure personnel safety and environmental compliance.

Researchers, scientists, and drug development professionals must handle this corrosive and hazardous compound with stringent safety measures. This guide outlines the necessary personal protective equipment (PPE), immediate first-aid protocols, and a step-by-step disposal plan for laboratory-scale quantities.

Key Safety and Hazard Information

This compound is classified as a corrosive liquid that can cause severe skin burns and eye damage.[1][2] It may also cause respiratory irritation.[3][4] Therefore, strict adherence to safety protocols is paramount.

Hazard ClassificationGHS PictogramsSignal WordHazard Statements
Skin Corrosion/Irritation
alt text
DangerH314: Causes severe skin burns and eye damage.[1][2]
Serious Eye Damage/Irritation
alt text
WarningH319: Causes serious eye irritation.[3]
Specific Target Organ Toxicity
alt text
WarningH335: May cause respiratory irritation.[3][4]
Immediate Safety and First-Aid Measures

In the event of exposure, immediate action is crucial. The following table summarizes the recommended first-aid procedures.

Exposure RouteFirst-Aid Protocol
Inhalation Move the victim to fresh air. If breathing is difficult, administer oxygen. If the victim is not breathing, provide artificial respiration and seek immediate medical attention.[5]
Skin Contact Immediately remove all contaminated clothing. Rinse the affected skin with plenty of water.[1] Seek immediate medical attention.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get immediate medical attention.[1][5]
Ingestion Rinse mouth with water. Do NOT induce vomiting.[1][5] Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[5]

Always use this chemical in a well-ventilated area, preferably within a chemical fume hood.[1]

Step-by-Step Disposal Protocol for Laboratory-Scale Waste

Proper disposal of this compound is essential to prevent harm to personnel and the environment. This protocol is intended for small quantities of the chemical and its contaminated materials typically generated in a research setting.

  • Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing appropriate PPE. This includes:

    • Chemical-resistant gloves (e.g., nitrile, neoprene).

    • Safety goggles and a face shield.

    • A lab coat or chemical-resistant apron.

    • Closed-toe shoes.

  • Waste Segregation:

    • Collect all waste containing this compound, including unused product, reaction residues, and contaminated materials (e.g., pipette tips, wipes, gloves), in a designated, compatible, and clearly labeled waste container.

    • The container should be made of a material that will not react with the chemical (e.g., glass or a suitable plastic).

    • The label should clearly state "Hazardous Waste: this compound" and include the appropriate hazard pictograms.

  • Container Management:

    • Keep the waste container tightly closed when not in use.[6]

    • Store the container in a cool, dry, and well-ventilated area, away from incompatible materials.[6]

  • Disposal Coordination:

    • Do not dispose of this chemical down the drain or in regular trash.[5][6]

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup and proper disposal.[6]

    • Provide the EHS or disposal company with a complete and accurate description of the waste.

  • Decontamination:

    • Thoroughly decontaminate any surfaces or equipment that may have come into contact with the chemical using a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water.

    • Collect all decontamination materials as hazardous waste.

Below is a workflow diagram illustrating the proper disposal procedure for this compound.

G Figure 1. Disposal Workflow for this compound cluster_preparation Preparation cluster_collection Waste Collection cluster_disposal Disposal cluster_decontamination Final Steps A Wear Appropriate PPE B Segregate Waste into Labeled Container A->B C Keep Container Securely Closed B->C D Store in a Ventilated Area C->D E Contact EHS or Licensed Disposal Company D->E F Arrange for Waste Pickup E->F G Decontaminate Work Area and Equipment F->G H Dispose of Decontamination Materials as Hazardous Waste G->H

Caption: Disposal Workflow for this compound.

References

Personal protective equipment for handling 2-(Bromomethyl)-4-fluoro-1-methoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of 2-(Bromomethyl)-4-fluoro-1-methoxybenzene, tailored for researchers, scientists, and professionals in drug development. The following procedures are based on best practices for handling similar halogenated organic compounds and should be implemented to ensure laboratory safety.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory to minimize exposure and ensure safety when handling this compound. Below is a summary of the required PPE.

PPE CategoryItemSpecifications
Eye Protection Chemical Safety GogglesMust be flexible-fitting and provide splash protection. A face shield should be worn over safety goggles for large quantities or splash risks.[1]
Hand Protection Chemical-Resistant GlovesNitrile gloves are recommended for handling this type of chemical. Always inspect gloves for integrity before use and dispose of them properly after handling.[2]
Body Protection Laboratory CoatA flame-retardant lab coat that is fully buttoned is required to protect against splashes and contamination.[3]
Respiratory Fume Hood or RespiratorAll handling of this chemical should be conducted in a well-ventilated laboratory fume hood.[2][4] If a fume hood is not available, a respirator may be required.

Operational Plan: Step-by-Step Handling Procedure

A systematic approach is essential for the safe handling of this compound.

  • Preparation : Before handling, ensure that the work area, specifically the chemical fume hood, is clean and uncluttered. All necessary equipment and reagents should be readily accessible.

  • Donning PPE : Put on all required personal protective equipment as detailed in the table above.

  • Chemical Handling :

    • Carefully open the container within the fume hood to avoid inhalation of any vapors.

    • Use appropriate and clean glassware for measuring and transferring the chemical.

    • Avoid direct contact with skin and eyes.[4]

    • Keep the container tightly closed when not in use and store it in a cool, dry, and well-ventilated area.[5]

  • Post-Handling :

    • After handling, thoroughly wash hands and any exposed skin with soap and water.

    • Clean all used glassware and equipment.

    • Properly dispose of any contaminated materials, including gloves and disposable labware.

Disposal Plan

Proper disposal of this compound and its contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection :

    • Collect all waste containing this chemical in a designated, properly labeled, and sealed hazardous waste container.

    • Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Waste Disposal :

    • Dispose of the chemical waste through your institution's hazardous waste management program.

    • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[3]

    • Contaminated packaging should also be disposed of as hazardous waste.[2]

Workflow for Safe Handling and Disposal

cluster_handling Operational Plan cluster_disposal Disposal Plan prep 1. Preparation (Clean Fume Hood) don_ppe 2. Don PPE (Goggles, Gloves, Lab Coat) prep->don_ppe handle 3. Chemical Handling (Inside Fume Hood) don_ppe->handle post_handle 4. Post-Handling (Wash, Clean) handle->post_handle collect_waste 1. Collect Waste (Labeled, Sealed Container) post_handle->collect_waste Generate Waste dispose_waste 2. Dispose via EHS (Follow Regulations) collect_waste->dispose_waste

Workflow for handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.